molecular formula C23H28N4O6S2 B15608134 TC-I 15

TC-I 15

Katalognummer: B15608134
Molekulargewicht: 520.6 g/mol
InChI-Schlüssel: XKLHCUGVLCGKKX-RBUKOAKNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

TC-I 15 is a useful research compound. Its molecular formula is C23H28N4O6S2 and its molecular weight is 520.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-2-[[(4R)-3-(benzenesulfonyl)-5,5-dimethyl-1,3-thiazolidine-4-carbonyl]amino]-3-(benzylcarbamoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O6S2/c1-23(2)19(27(15-34-23)35(32,33)17-11-7-4-8-12-17)20(28)26-18(21(29)30)14-25-22(31)24-13-16-9-5-3-6-10-16/h3-12,18-19H,13-15H2,1-2H3,(H,26,28)(H,29,30)(H2,24,25,31)/t18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLHCUGVLCGKKX-RBUKOAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(CS1)S(=O)(=O)C2=CC=CC=C2)C(=O)NC(CNC(=O)NCC3=CC=CC=C3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](N(CS1)S(=O)(=O)C2=CC=CC=C2)C(=O)N[C@@H](CNC(=O)NCC3=CC=CC=C3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

TC-I 15: An Allosteric Inhibitor of Integrin α2β1 - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Integrin α2β1, a key receptor for collagen, plays a pivotal role in numerous physiological and pathological processes, including hemostasis, thrombosis, inflammation, and cancer metastasis. Its targeted inhibition presents a promising therapeutic strategy. This technical guide provides an in-depth overview of TC-I 15, a potent and selective allosteric inhibitor of integrin α2β1. We will delve into its mechanism of action, present quantitative data on its inhibitory effects, provide detailed experimental protocols for its characterization, and visualize the complex signaling pathways it modulates.

Introduction to Integrin α2β1 and this compound

Integrins are a family of heterodimeric cell surface receptors that mediate cell-matrix and cell-cell interactions. The α2β1 integrin is a major receptor for collagens and is expressed on a variety of cell types, including platelets, epithelial cells, and fibroblasts. Upon binding to collagen, integrin α2β1 undergoes a conformational change, leading to the activation of intracellular signaling pathways that regulate cell adhesion, migration, proliferation, and survival.

This compound is a small molecule that acts as an allosteric inhibitor of integrin α2β1.[1][2] Unlike competitive inhibitors that bind to the active site, this compound binds to a site distinct from the collagen-binding site, the βI-like domain, inducing a conformational change that locks the integrin in an inactive state.[3] This allosteric mechanism prevents the downstream signaling cascades initiated by collagen binding.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound has been characterized in various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy in blocking integrin α2β1-mediated cell functions.

Assay Cell Type/System Substrate/Ligand IC50 Value Reference
Platelet Adhesion (Static)Human PlateletsType I Collagen12 nM[4]
Platelet Adhesion (Flow)Human PlateletsType I Collagen715 nM[4]
Cell AdhesionC2C12 cells expressing α2β1GFOGER (high-affinity collagen peptide)26.8 µM[1]
Cell AdhesionC2C12 cells expressing α2β1GLOGEN (low-affinity collagen peptide)0.4 µM[1]
Cell AdhesionHT1080 cellsGFOGER4.53 µM

Note: GFOGER and GLOGEN are synthetic collagen-mimetic peptides used to study integrin-collagen interactions.

Mechanism of Action: Allosteric Inhibition

This compound's allosteric inhibition of integrin α2β1 is a key feature that contributes to its specificity and potency. The binding of this compound to the βI-like domain stabilizes the "closed" or inactive conformation of the integrin.[3] This prevents the conformational changes necessary for high-affinity ligand binding and subsequent signal transduction.

cluster_Integrin Integrin α2β1 Inactive Inactive Conformation (Low Affinity) Active Active Conformation (High Affinity) Inactive->Active Conformational Change Signaling Downstream Signaling Active->Signaling Initiates Collagen Collagen Collagen->Inactive Binds TCI15 This compound TCI15->Inactive Binds & Stabilizes

Mechanism of this compound allosteric inhibition.

Experimental Protocols

Static Cell Adhesion Assay

This protocol details a method to quantify the inhibition of integrin α2β1-mediated cell adhesion by this compound.

Materials:

  • 96-well microplates

  • Collagen solution (e.g., Type I collagen or collagen peptides like GFOGER)

  • Bovine Serum Albumin (BSA)

  • Cells expressing integrin α2β1 (e.g., C2C12-α2 or HT1080)

  • This compound

  • Cell labeling dye (e.g., Calcein-AM)

  • Plate reader with fluorescence detection

Procedure:

  • Coating: Coat the wells of a 96-well plate with collagen solution (e.g., 10 µg/mL in 0.01 M acetic acid) overnight at 4°C.

  • Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at room temperature to prevent non-specific cell adhesion.

  • Cell Preparation: Harvest and resuspend cells in serum-free media. Label the cells with a fluorescent dye according to the manufacturer's instructions.

  • Inhibitor Treatment: Pre-incubate the labeled cells with varying concentrations of this compound for 30 minutes at 37°C.

  • Adhesion: Add the cell suspension to the coated and blocked wells and incubate for 1-2 hours at 37°C.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.

  • Data Analysis: Calculate the percentage of cell adhesion for each this compound concentration relative to the untreated control. Determine the IC50 value by fitting the data to a dose-response curve.

Start Start A A Start->A 1. Coat Plate End End B B A->B 2. Block Plate C C B->C 3. Prepare & Label Cells D D C->D 4. Treat with this compound E E D->E 5. Add Cells to Plate F F E->F 6. Incubate for Adhesion G G F->G 7. Wash H H G->H 8. Read Fluorescence H->End 9. Analyze Data cluster_ECM Extracellular Matrix cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm Collagen Collagen Integrin Integrin α2β1 Collagen->Integrin Binds FAK FAK Integrin->FAK Activates Shp2 Shp2 Integrin->Shp2 Suppresses Src Src FAK->Src Activates Src->FAK p38 p38 MAPK Src->p38 Activates RhoGDI RhoGDI Src->RhoGDI Phosphorylates (Inhibits) Shp2->Src Activates Cdc42_GDP Cdc42-GDP (Inactive) Cdc42_GTP Cdc42-GTP (Active) Cdc42_GDP->Cdc42_GTP RhoGDI->Cdc42_GTP Inhibits TCI15 This compound TCI15->Integrin Inhibits

References

TC-I 15: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Chemical Structure, Properties, and Biological Activity of the Potent Integrin α2β1 Inhibitor, TC-I 15.

Introduction

This compound is a potent and selective, allosteric small-molecule inhibitor of integrin α2β1. Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing crucial roles in a variety of physiological and pathological processes. The α2β1 integrin, a major receptor for collagen, is involved in thrombosis, inflammation, and cancer metastasis. This compound has emerged as a valuable tool for studying the function of integrin α2β1 and as a potential therapeutic agent for diseases where this integrin is implicated. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on experimental protocols and data presentation for researchers and drug development professionals.

Chemical Structure and Properties

This compound, with the IUPAC name N-[[(4R)-5,5-Dimethyl-3-(phenylsulfonyl)-4-thiazolidinyl]carbonyl]-3-[[[(phenylmethyl)amino]carbonyl]amino]-L-alanine, is a synthetic organic molecule.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₂₃H₂₈N₄O₆S₂[1][2][3]
Molecular Weight 520.62 g/mol [1][2][3]
CAS Number 916734-43-5[2]
Appearance Solid
Purity ≥98% (HPLC)[2]
Solubility Soluble to 100 mM in DMSO[2]
Storage Store at -20°C[2]
SMILES O=--INVALID-LINK--=O)CNC(NCC2=CC=CC=C2)=O)=O">S(C3=CC=CC=C3)=O
InChI Key XKLHCUGVLCGKKX-RBUKOAKNSA-N

Biological Activity and Mechanism of Action

This compound is a highly potent inhibitor of the integrin α2β1.[2] It functions as an allosteric inhibitor, meaning it binds to a site on the integrin distinct from the ligand-binding site, inducing a conformational change that prevents ligand binding and subsequent signaling. The proposed mechanism involves the interaction of this compound with the βI-domain metal ion-dependent adhesion site (MIDAS) of the β1 subunit. This interaction is thought to stabilize the inactive conformation of the integrin.

The biological activity of this compound has been characterized in various in vitro and in vivo models.

AssayDescriptionIC₅₀ / EffectSource(s)
Human Platelet Adhesion to Type I Collagen (Static) Inhibition of human platelet adhesion to collagen-coated surfaces under static conditions.12 nM[2]
Human Platelet Adhesion to Type I Collagen (Flow) Inhibition of human platelet adhesion to collagen-coated surfaces under flow conditions.715 nM[2]
Integrin Selectivity This compound shows selectivity for α2β1 over other integrins such as αvβ3, α5β1, α6β1, and αIIbβ3.Concentrations exceeding 1000 nM[2]
In Vivo Thrombosis Model Prevention of ferric chloride-induced clot formation in mice.Active in vivo[2]
Mesangial Cells Reduction of collagen IV production in mesangial cells.[2]

Signaling Pathways

Integrin α2β1 signaling is complex and involves the recruitment of numerous signaling and adaptor proteins to the cytoplasmic tails of the α and β subunits upon ligand binding. This clustering of proteins at focal adhesions initiates downstream signaling cascades that regulate cell proliferation, survival, migration, and gene expression. This compound, by inhibiting the initial ligand binding, effectively blocks these downstream events.

Integrin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin Integrin α2β1 FAK FAK Integrin->FAK Activates RhoGDI RhoGDI Integrin->RhoGDI Activates Collagen Collagen Collagen->Integrin Binds TCI15 This compound TCI15->Integrin Inhibits Src Src FAK->Src Activates p38_MAPK p38 MAPK Src->p38_MAPK Activates ERK ERK Src->ERK Activates Cell_Response Cellular Responses (Proliferation, Survival, Migration) p38_MAPK->Cell_Response ERK->Cell_Response Cdc42 Cdc42 RhoGDI->Cdc42 Inhibits Cdc42->Cell_Response

Caption: Simplified signaling pathway of integrin α2β1 and the inhibitory action of this compound.

Experimental Protocols

Cell Adhesion Assay

This protocol describes a colorimetric cell adhesion assay to quantify the inhibitory effect of this compound on the adhesion of cells expressing integrin α2β1 to a collagen-coated surface.

Materials:

  • 96-well tissue culture plates

  • Type I Collagen solution (e.g., from rat tail)

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Cells expressing integrin α2β1 (e.g., C2C12 myoblasts)

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • Crystal Violet staining solution (0.5% in 20% methanol)

  • Solubilization buffer (e.g., 1% SDS in PBS)

  • Plate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with 100 µL of Type I Collagen solution (e.g., 10 µg/mL in PBS) overnight at 4°C.

    • The next day, wash the wells three times with 200 µL of PBS to remove unbound collagen.

    • Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.

    • Wash the wells three times with 200 µL of PBS.

  • Cell Seeding and Treatment:

    • Harvest cells and resuspend them in serum-free cell culture medium to a concentration of 1 x 10⁵ cells/mL.

    • Prepare serial dilutions of this compound in serum-free medium. The final DMSO concentration should be kept constant across all wells (e.g., <0.1%).

    • Pre-incubate the cell suspension with the different concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.

    • Add 100 µL of the cell suspension to each coated well.

    • Incubate the plate for 1-2 hours at 37°C in a CO₂ incubator to allow for cell adhesion.

  • Quantification of Adhesion:

    • Gently wash the wells three times with 200 µL of PBS to remove non-adherent cells.

    • Fix the adherent cells by adding 100 µL of methanol (B129727) to each well for 10 minutes.

    • Remove the methanol and stain the cells with 100 µL of 0.5% Crystal Violet solution for 10 minutes at room temperature.

    • Wash the wells extensively with water to remove excess stain.

    • Air dry the plate completely.

    • Solubilize the stain by adding 100 µL of solubilization buffer to each well and incubate for 15 minutes with gentle shaking.

    • Measure the absorbance at 570 nm using a plate reader.

Adhesion_Assay_Workflow start Start coat Coat 96-well plate with Collagen start->coat block Block with BSA coat->block prepare_cells Prepare cell suspension and this compound dilutions block->prepare_cells incubate_cells Pre-incubate cells with this compound prepare_cells->incubate_cells seed_cells Seed cells onto coated plate incubate_cells->seed_cells adhesion_incubation Incubate for adhesion seed_cells->adhesion_incubation wash Wash to remove non-adherent cells adhesion_incubation->wash fix_stain Fix and stain with Crystal Violet wash->fix_stain solubilize Solubilize stain fix_stain->solubilize read_absorbance Measure absorbance solubilize->read_absorbance end End read_absorbance->end

Caption: Workflow for the cell adhesion assay.

Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice

This protocol describes an in vivo model to assess the antithrombotic activity of this compound.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)

  • Surgical instruments (scissors, forceps)

  • Dissecting microscope

  • Doppler flow probe

  • Ferric chloride (FeCl₃) solution (e.g., 10% in water)

  • Filter paper (1x2 mm strips)

  • This compound solution for injection (e.g., in saline with a solubilizing agent)

  • Saline solution (vehicle control)

Procedure:

  • Animal Preparation and Surgery:

    • Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature.

    • Make a midline cervical incision to expose the right common carotid artery.

    • Carefully dissect the artery from the surrounding tissue and vagus nerve.

    • Place a Doppler flow probe around the artery to monitor blood flow.

  • Drug Administration:

    • Administer this compound or vehicle control intravenously (e.g., via tail vein injection) at the desired dose and time point before inducing thrombosis.

  • Thrombosis Induction:

    • Soak a small piece of filter paper in the FeCl₃ solution.

    • Apply the FeCl₃-saturated filter paper to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).

    • After the application time, remove the filter paper and rinse the area with saline.

  • Monitoring and Data Analysis:

    • Continuously monitor the blood flow in the carotid artery using the Doppler flow probe.

    • The time to vessel occlusion is defined as the time from the application of FeCl₃ until the blood flow ceases completely.

    • Compare the time to occlusion between the this compound-treated group and the vehicle control group to determine the antithrombotic effect.

Thrombosis_Model_Workflow start Start anesthetize Anesthetize mouse start->anesthetize expose_artery Expose carotid artery anesthetize->expose_artery place_probe Place Doppler flow probe expose_artery->place_probe administer_drug Administer this compound or vehicle place_probe->administer_drug induce_thrombosis Induce thrombosis with FeCl₃ administer_drug->induce_thrombosis monitor_flow Monitor blood flow induce_thrombosis->monitor_flow record_occlusion Record time to occlusion monitor_flow->record_occlusion analyze_data Analyze and compare data record_occlusion->analyze_data end End analyze_data->end

Caption: Workflow for the ferric chloride-induced thrombosis model.

Conclusion

This compound is a valuable research tool for investigating the role of integrin α2β1 in various biological processes. Its high potency and selectivity make it a promising candidate for further development as a therapeutic agent for the treatment of thrombosis and other diseases where α2β1 is implicated. This guide provides a foundational understanding of this compound and detailed protocols to facilitate its use in a research setting. As with any experimental work, it is crucial to carefully optimize and validate these protocols for specific cell types and experimental conditions.

References

TC-I 15: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of TC-I 15, a potent and selective allosteric inhibitor of integrin α2β1. This guide covers its core physicochemical properties, mechanism of action, and key experimental data, presented in a format designed for clarity and practical application in a laboratory setting.

Core Properties of this compound

This compound is a small molecule inhibitor that has garnered significant interest for its therapeutic potential in thrombosis and other conditions where integrin α2β1-collagen interactions play a pathological role.

PropertyValue
CAS Number 916734-43-5
Molecular Weight 520.62 g/mol
Molecular Formula C₂₃H₂₈N₄O₆S₂

Mechanism of Action

This compound functions as a highly potent, selective, and allosteric inhibitor of integrin α2β1.[1] Its mechanism does not involve direct competition with collagen for the binding site on the integrin. Instead, it binds to a different site on the integrin, inducing a conformational change that reduces the integrin's affinity for its ligand, collagen. This allosteric inhibition is a key feature, offering potential advantages in terms of specificity and in vivo efficacy.

Biological Activity and In Vitro Data

This compound has been demonstrated to be a potent inhibitor of α2β1-mediated cell adhesion and platelet function. Its inhibitory concentration (IC₅₀) values highlight its efficacy under various experimental conditions.

AssayCell Type/SystemConditionIC₅₀ Value
Platelet Adhesion to Type I CollagenHuman PlateletsStatic12 nM
Platelet Adhesion to Type I CollagenHuman PlateletsFlow715 nM
Adhesion to GFOGER peptideC₂C₁₂ cells expressing α2β1-26.8 µM
Adhesion to GLOGEN peptideC₂C₁₂ cells expressing α2β1-0.4 µM
Adhesion to GFOGER peptideHT1080 cells-4.53 µM

Data compiled from multiple sources.

Notably, this compound also exhibits inhibitory activity against other collagen-binding integrins, including α1β1 and, to a lesser extent, α11β1. However, it shows high selectivity for α2β1 over other integrins such as αvβ3, α5β1, α6β1, and αIIbβ3, where it shows minimal to no inhibition at concentrations exceeding 1000 nM.

In Vivo Efficacy

The therapeutic potential of this compound has been demonstrated in preclinical animal models. In a murine model of arterial thrombosis induced by ferric chloride, this compound was shown to be active in vivo, effectively preventing the formation of occlusive thrombi. This highlights its promise as an anti-thrombotic agent.

Experimental Protocols

Platelet Aggregation Assay

This protocol outlines a general procedure for assessing the effect of this compound on collagen-induced platelet aggregation using light transmission aggregometry (LTA).

Materials:

  • Freshly drawn human blood from healthy, consenting donors who have not taken antiplatelet medications.

  • 3.2% or 3.8% sodium citrate (B86180) anticoagulant.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Collagen (agonist).

  • This compound stock solution (in DMSO or appropriate solvent).

  • Saline or appropriate buffer.

  • Light transmission aggregometer.

Procedure:

  • PRP and PPP Preparation:

    • Collect whole blood into sodium citrate tubes.

    • Centrifuge the blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.

  • Platelet Count Adjustment:

    • Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Aggregometer Setup:

    • Calibrate the aggregometer using PRP (0% aggregation) and PPP (100% aggregation).

  • Assay:

    • Pipette the adjusted PRP into aggregometer cuvettes with stir bars.

    • Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes) at 37°C.

    • Add the collagen agonist to initiate aggregation.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Determine the maximum percentage of aggregation for each condition.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the results to determine the IC₅₀ value.

Ferric Chloride-Induced Carotid Artery Thrombosis Model

This protocol provides a general outline for an in vivo model to assess the anti-thrombotic efficacy of this compound. All animal procedures should be performed in accordance with approved institutional guidelines.

Materials:

  • Mice (e.g., C57BL/6).

  • Anesthetic.

  • Surgical instruments.

  • Ferric chloride (FeCl₃) solution (e.g., 5-10% in water).

  • Filter paper strips.

  • Doppler flow probe or intravital microscope.

  • This compound formulation for in vivo administration.

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse.

    • Surgically expose the carotid artery.

  • Drug Administration:

    • Administer this compound or vehicle control to the mice via an appropriate route (e.g., intravenous, intraperitoneal) at a predetermined time before injury.

  • Thrombosis Induction:

    • Place a Doppler flow probe to monitor blood flow in the carotid artery.

    • Saturate a small piece of filter paper with the FeCl₃ solution and apply it to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).

  • Monitoring and Data Collection:

    • Continuously monitor blood flow until the artery is occluded (cessation of blood flow) or for a set observation period.

    • The primary endpoint is the time to occlusion.

  • Data Analysis:

    • Compare the time to occlusion between the this compound-treated group and the vehicle control group.

Signaling Pathways and Visualizations

The binding of collagen to integrin α2β1 initiates a cascade of intracellular signaling events that are crucial for cell adhesion, migration, and platelet activation. This compound, by allosterically inhibiting this initial interaction, effectively blocks these downstream pathways.

Allosteric Inhibition of Integrin α2β1 by this compound

Allosteric_Inhibition cluster_integrin Integrin α2β1 alpha2 α2 Subunit active Active State alpha2->active beta1 β1 Subunit inactive Inactive State beta1->inactive collagen Collagen collagen->alpha2 Binds to I-domain tci15 This compound tci15->beta1 Allosteric binding tci15->inactive Stabilizes

Caption: Allosteric inhibition of integrin α2β1 by this compound.

Downstream Signaling Cascade Inhibited by this compound

Integrin_Signaling cluster_membrane Cell Membrane integrin Integrin α2β1 FAK FAK integrin->FAK Recruits & Activates collagen Collagen collagen->integrin Activates tci15 This compound tci15->integrin Inhibits Src Src FAK->Src Activates p130Cas p130Cas FAK->p130Cas Phosphorylates Src->FAK proliferation Cell Proliferation Src->proliferation Crk Crk p130Cas->Crk DOCK180 DOCK180 Crk->DOCK180 Rac1 Rac1 DOCK180->Rac1 cytoskeleton Cytoskeletal Reorganization Rac1->cytoskeleton migration Cell Migration cytoskeleton->migration

Caption: Downstream signaling cascade inhibited by this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Selectivity Profile of TC-I 15

This guide provides a comprehensive overview of the selectivity profile of this compound, a small-molecule inhibitor targeting collagen-binding integrins. The information is compiled from various studies to offer a detailed understanding of its activity, mechanism, and the experimental protocols used for its characterization.

Introduction to this compound

This compound is recognized as a potent, allosteric inhibitor of the α2β1 integrin.[1] Integrins are a family of transmembrane adhesion receptors crucial for numerous cellular processes, including cell adhesion, migration, proliferation, and signal transduction.[2][3][4] Specifically, the collagen-binding integrins—α1β1, α2β1, α10β1, and α11β1—are vital in tissue homeostasis and have been implicated in pathological conditions like thrombosis and cancer metastasis.[2][3][4] While initially identified as an α2β1 inhibitor that blocks platelet adhesion to collagen, subsequent research has revealed a broader specificity profile.[2] this compound is understood to act allosterically, stabilizing the inactive conformation of the integrin.[2]

Quantitative Selectivity Profile

The inhibitory activity of this compound has been quantified against several integrins using various cell-based and biochemical assays. The following tables summarize the available data, primarily presented as IC50 values, which represent the concentration of the inhibitor required to reduce the target's activity by 50%.

Table 1: Inhibitory Activity of this compound against Collagen-Binding Integrins
Target IntegrinCell Line / SystemLigand / SubstrateAssay ConditionIC50 ValueReference
α2β1 Human PlateletsType I CollagenStatic12 nM[1]
Human PlateletsType I CollagenFlow715 nM
C2C12-α2 CellsGFOGER PeptideStatic Adhesion26.77 µM[2]
C2C12-α2 CellsGLOGEN PeptideStatic Adhesion0.4 µM[5]
HT1080 CellsGFOGER PeptideStatic Adhesion4.53 µM[2]
α1β1 C2C12-α1 CellsGFOGER PeptideStatic Adhesion23.6 µM[5]
C2C12-α1 CellsGLOGEN PeptideStatic Adhesion24.4 µM[5]
α11β1 C2C12-α11 CellsGFOGER/GLOGENStatic AdhesionWeak Inhibition[2]
α10β1 C2C12-α10 CellsGFOGER/GLOGENStatic AdhesionNo Inhibition[2]
Table 2: Selectivity Profile against Other Integrins
Target IntegrinAssay SystemConditionResultReference
αvβ3 Not SpecifiedConcentration > 1000 nMNo Inhibition
α5β1 Not SpecifiedConcentration > 1000 nMNo Inhibition
α6β1 Not SpecifiedConcentration > 1000 nMNo Inhibition
αIIbβ3 Not SpecifiedConcentration > 1000 nMNo Inhibition
α3β1 Recombinant ProteinLaminin 511 SubstrateNo Inhibition at 200 µM[2]

Mechanism of Action and Signaling

This compound functions as an allosteric inhibitor. Its binding site is located near the α2-β1 interface, and its binding stabilizes the inactive conformation of the integrin.[2] This prevents the conformational changes required for ligand binding and downstream signaling. While this mechanism is allosteric, its effects can appear competitive against collagen-mimetic peptides.[2] Integrin activation typically triggers intracellular signaling cascades that regulate cell behavior.

ECM Extracellular Matrix (e.g., Collagen) Integrin_inactive Integrin (Inactive) αβ Heterodimer ECM->Integrin_inactive Binding Integrin_active Integrin (Active) Integrin_inactive->Integrin_active Activation FAK Focal Adhesion Kinase (FAK) Integrin_active->FAK Recruitment & Activation TCI15 This compound TCI15->Integrin_inactive Allosteric Binding (Stabilizes Inactive State) Src Src Kinase FAK->Src Signaling Downstream Signaling (Actin Cytoskeleton, MAPK, PI3K) FAK->Signaling Src->FAK Response Cellular Response (Adhesion, Migration, Proliferation) Signaling->Response

Caption: General integrin signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The characterization of this compound's selectivity has relied on several key experimental methodologies.

Cell-Based Static Adhesion Assay

This assay is fundamental for determining the inhibitory effect of this compound on the function of full-length integrin receptors in a cellular context.

Objective: To quantify the dose-dependent inhibition of integrin-mediated cell adhesion to specific ligands.

Methodology:

  • Plate Coating: 96-well plates are coated with synthetic collagen-mimetic peptides such as GFOGER (high affinity) or GLOGEN (low affinity) overnight at 4°C. A negative control peptide (e.g., GPP10) is used to determine non-specific binding.

  • Cell Culture: C2C12 cells, stably transfected to express a single type of collagen-binding integrin (α1β1, α2β1, α10β1, or α11β1), or other relevant cell lines like HT1080, are cultured to sub-confluency.[2]

  • Cell Preparation: Cells are harvested, washed, and resuspended in a serum-free medium containing a divalent cation such as Mg²⁺ or Mn²⁺ to support integrin activity.

  • Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 1 hour).[5]

  • Adhesion Step: The cell-inhibitor suspension is added to the coated wells and allowed to adhere for a defined time (e.g., 1 hour) at 37°C.

  • Washing: Non-adherent cells are removed by gentle washing with buffer.

  • Quantification: The number of adherent cells is quantified. A common method involves fixing and staining the cells, followed by measuring the absorbance of the extracted stain. Alternatively, an ELISA detecting the β1 subunit can be used.[2]

  • Data Analysis: Absorbance readings are normalized to controls, and dose-response curves are generated using non-linear regression to calculate IC50 values.[2]

A 1. Coat 96-well plate with collagen peptides (GFOGER/GLOGEN) D 4. Add cell suspension to coated wells A->D B 2. Culture & prepare transfected C2C12 cells C 3. Pre-incubate cells with different [this compound] B->C C->D E 5. Incubate to allow cell adhesion D->E F 6. Wash to remove non-adherent cells E->F G 7. Quantify adherent cells (e.g., Crystal Violet Stain) F->G H 8. Analyze data & calculate IC50 G->H

Caption: Workflow for the cell-based static adhesion assay.

Platelet Adhesion Assay

This assay assesses the inhibitor's potential as an antithrombotic agent by measuring its effect on platelet adhesion to collagen under physiological conditions.

Methodology:

  • Plate Preparation: Surfaces are coated with type I collagen.

  • Platelet Isolation: Human platelets are isolated from whole blood.

  • Inhibitor Incubation: Platelets are incubated with this compound at various concentrations.

  • Adhesion Conditions: The assay is performed under both static and flow conditions to mimic the physiological environment of blood vessels.

  • Quantification: The extent of platelet adhesion is measured, often through imaging or biochemical methods.

  • IC50 Determination: The concentration of this compound required to inhibit 50% of platelet adhesion is calculated.

Discussion of Selectivity

The data clearly indicates that this compound is not entirely specific for α2β1.

  • Primary Targets: this compound potently inhibits α2β1 and also demonstrates significant, albeit slightly lower, potency against α1β1.[2][5] This lack of specificity is crucial to consider in experimental designs where cells may express both receptors.

  • Weak and No Inhibition: The compound weakly inhibits α11β1 and shows no activity against α10β1 or α3β1.[2]

  • High Selectivity over other Integrins: this compound is highly selective for the collagen-binding integrin subgroup over other integrin families, such as αvβ3, α5β1, and αIIbβ3, showing no inhibition at concentrations up to 1000 nM.

  • Context-Dependent Potency: The potency of this compound against α2β1 is highly dependent on the specific ligand and the assay conditions. For instance, it is over 100-fold more potent against α2β1 binding to the lower-affinity GLOGEN peptide compared to the high-affinity GFOGER peptide, which is suggestive of a competitive mechanism.[2][5] Furthermore, its potency is significantly higher in static platelet adhesion assays compared to those under flow conditions.

cluster_inhibited Inhibited Targets cluster_not_inhibited Non-Inhibited Targets TCI15 This compound a2b1 α2β1 (Potent) TCI15->a2b1 a1b1 α1β1 (Potent) TCI15->a1b1 a11b1 α11β1 (Weak) TCI15->a11b1 a10b1 α10β1 a3b1 α3β1 other_integrins αvβ3, α5β1, α6β1, αIIbβ3

Caption: The selectivity profile of this compound across different integrin subtypes.

Conclusion and Recommendations

This compound is a valuable chemical probe for studying integrin biology, particularly the roles of α2β1 and α1β1. However, it is critical for researchers to recognize its non-specific profile regarding these two targets. When used in cell-based assays or in vivo models where multiple collagen-binding integrins are expressed, the observed effects may result from the combined inhibition of α2β1, α1β1, and potentially α11β1.[2] For applications requiring specific inhibition of α2β1, such as on platelets which do not express α1β1 or α11β1, this compound remains a highly effective tool.[2] For other systems, careful consideration of the integrin expression profile and the use of appropriate controls are mandatory for accurate data interpretation.

References

The Role of TC-I 15 in the Inhibition of Cancer Cell Migration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metastasis remains a primary challenge in cancer therapy, with cancer cell migration being a critical initial step in this complex cascade. The interaction between cancer cells and the extracellular matrix (ECM) is pivotal for this process, largely mediated by a family of cell surface receptors known as integrins. This technical guide delves into the role of TC-I 15, a small molecule inhibitor of collagen-binding integrins, in the context of cancer cell migration research. We will explore its mechanism of action, provide detailed experimental protocols for assessing its efficacy, and visualize the intricate signaling pathways it modulates. This document aims to serve as a comprehensive resource for researchers and professionals in oncology and drug development.

Introduction to this compound and its Target: Collagen-Binding Integrins

This compound is an allosteric inhibitor that has been shown to target a subset of the integrin family, specifically the collagen-binding integrins α1β1 and α2β1, and to a lesser extent, α11β1. Integrins are heterodimeric transmembrane receptors, composed of α and β subunits, that facilitate cell-ECM adhesion and bidirectionally transmit signals that regulate cell behavior, including migration, proliferation, and survival.[1] The α1β1 and α2β1 integrins are key receptors for collagen, a major component of the tumor microenvironment.[1] By binding to these integrins, cancer cells can adhere to the ECM and initiate the signaling cascades necessary for migration and invasion.[2] Both α1β1 and α2β1 integrins have been implicated in enhancing cancer cell migration and metastasis.[2]

Quantitative Data: Inhibitory Potency of this compound

The efficacy of this compound as an integrin inhibitor has been quantified through various in vitro studies. The half-maximal inhibitory concentration (IC50) values provide a measure of its potency against different integrin subtypes and in different cellular contexts.

Target IntegrinCell Type / ConditionLigand / SubstrateIC50 ValueReference
α2β1 C2C12 cellsGFOGER (collagen peptide)26.8 µM[2][3]
α2β1 C2C12 cellsGLOGEN (collagen peptide)0.4 µM[2][3]
α2β1 HT1080 cellsGFOGER (collagen peptide)4.53 µM[2]
α1β1 C2C12 cellsGFOGER (collagen peptide)23.6 µM[2][3]
α1β1 C2C12 cellsGLOGEN (collagen peptide)24.4 µM[2][3]
α11β1 C2C12 cellsGFOGER (collagen peptide)3177 µM[2]
α11β1 C2C12 cellsGLOGEN (collagen peptide)177 µM[2]

Signaling Pathways Modulated by this compound

The inhibition of α1β1 and α2β1 integrins by this compound disrupts the downstream signaling pathways that are crucial for cancer cell migration. A key pathway affected is the Mitogen-Activated Protein Kinase (MAPK) cascade, which includes the Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK) pathways.

Overview of Integrin Signaling Inhibition

This compound, by binding to α1β1 and α2β1 integrins, prevents their interaction with collagen in the extracellular matrix. This blockage inhibits the clustering of integrins and the subsequent recruitment of intracellular signaling molecules to form focal adhesions, thereby attenuating the "outside-in" signaling that drives cell migration.

TCI15 This compound Integrin α1β1 / α2β1 Integrins TCI15->Integrin Inhibits Adhesion Cell Adhesion Integrin->Adhesion Promotes Collagen Collagen (ECM) Collagen->Integrin Binds to Migration Cell Migration Adhesion->Migration Enables

Figure 1. Inhibition of Integrin-Mediated Cell Adhesion by this compound.
Downstream MAPK/ERK and JNK Signaling Cascades

Upon integrin engagement with the ECM, a signaling cascade is initiated, often involving Focal Adhesion Kinase (FAK) and Src family kinases. This leads to the activation of the Ras-Raf-MEK-ERK (MAPK) pathway and the JNK pathway. These pathways, in turn, regulate the expression and activity of Matrix Metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the ECM, clearing a path for migrating cancer cells.[2] Inhibition of α1β1 and α2β1 by this compound dampens this entire cascade, leading to reduced MMP activity and consequently, decreased cell migration and invasion.

TCI15 This compound Integrin α1β1 / α2β1 Integrins TCI15->Integrin Inhibits FAK FAK Integrin->FAK Src Src FAK->Src Ras Ras Src->Ras MKK4_7 MKK4/7 Src->MKK4_7 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 JNK JNK MKK4_7->JNK JNK->AP1 MMPs MMP-2, MMP-9 (Expression & Activity) AP1->MMPs Upregulates Migration Cell Migration & Invasion MMPs->Migration Promotes

Figure 2. Downstream Signaling Pathways Affected by this compound.

Experimental Protocols

To assess the inhibitory effect of this compound on cancer cell migration, several in vitro assays can be employed. Below are detailed protocols for a cell adhesion assay and a transwell migration assay.

Cell Adhesion Assay

This assay measures the ability of cells to adhere to a substrate, a process directly inhibited by this compound.

Materials:

  • 96-well tissue culture plates

  • Collagen I (or specific collagen peptides like GFOGER/GLOGEN)

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

  • Cancer cell line of interest (e.g., HT1080, C2C12 expressing relevant integrins)

  • Cell culture medium (e.g., DMEM) with and without serum

  • This compound stock solution (in DMSO)

  • Trypsin-EDTA

  • Crystal Violet staining solution (0.5% in 20% methanol)

  • Sorensen's buffer (or other solubilization buffer)

  • Plate reader

Procedure:

  • Plate Coating:

    • Coat wells of a 96-well plate with 50 µL of collagen solution (e.g., 10 µg/mL in PBS) overnight at 4°C.

    • Coat control wells with 1% BSA in PBS to measure non-specific binding.

    • The following day, wash the wells three times with PBS.

    • Block non-specific binding by incubating wells with 1% BSA in PBS for 1 hour at 37°C.

    • Wash the wells three times with PBS before cell seeding.

  • Cell Preparation:

    • Culture cells to 80-90% confluency.

    • Harvest cells using Trypsin-EDTA and neutralize with serum-containing medium.

    • Centrifuge the cells and resuspend in serum-free medium.

    • Count the cells and adjust the concentration to 1 x 10^5 cells/mL.

  • Treatment and Seeding:

    • Pre-incubate the cell suspension with various concentrations of this compound (and a vehicle control, e.g., DMSO) for 30 minutes at 37°C.

    • Add 100 µL of the cell suspension to each coated well.

    • Incubate the plate for 1-2 hours at 37°C in a CO2 incubator to allow for cell adhesion.

  • Quantification:

    • Gently wash the wells three times with PBS to remove non-adherent cells.

    • Fix the adherent cells with 100 µL of 4% paraformaldehyde for 15 minutes.

    • Wash the wells with PBS and stain with 100 µL of Crystal Violet solution for 20 minutes.

    • Wash the wells extensively with water to remove excess stain and allow to air dry.

    • Solubilize the stain by adding 100 µL of Sorensen's buffer to each well.

    • Read the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of adherent cells.

Start Start Coat Coat wells with Collagen/BSA Start->Coat Block Block with BSA Coat->Block PrepareCells Prepare and treat cells with this compound Block->PrepareCells Seed Seed cells into wells PrepareCells->Seed Incubate Incubate for adhesion Seed->Incubate Wash Wash non-adherent cells Incubate->Wash FixStain Fix and stain adherent cells Wash->FixStain Quantify Solubilize and read absorbance FixStain->Quantify End End Quantify->End

Figure 3. Workflow for the Cell Adhesion Assay.
Transwell Migration Assay (Boyden Chamber Assay)

This assay evaluates the ability of cells to migrate through a porous membrane towards a chemoattractant, a process that relies on cell adhesion and motility.

Materials:

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • 24-well plates

  • Cancer cell line of interest

  • Cell culture medium with and without a chemoattractant (e.g., 10% FBS)

  • This compound stock solution (in DMSO)

  • PBS

  • Cotton swabs

  • 4% Paraformaldehyde (PFA)

  • 0.1% Crystal Violet solution

  • Microscope

Procedure:

  • Preparation:

    • Rehydrate the Transwell inserts by adding serum-free medium to the top and bottom chambers and incubate for 1-2 hours at 37°C.

    • Culture cells to 70-80% confluency and then serum-starve them for 12-24 hours.

    • Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.

    • In the serum-free cell suspension, add the desired concentrations of this compound (and a vehicle control).

    • Add 100 µL of the cell suspension to the top chamber of the Transwell insert.

    • Incubate the plate for a period appropriate for the cell line (e.g., 12-48 hours) at 37°C in a CO2 incubator.

  • Staining and Quantification:

    • After incubation, carefully remove the medium from the top chamber.

    • Using a cotton swab, gently remove the non-migrated cells from the top surface of the membrane.

    • Fix the migrated cells on the bottom of the membrane by immersing the insert in 4% PFA for 15 minutes.

    • Stain the migrated cells with 0.1% Crystal Violet solution for 30 minutes.

    • Wash the inserts with PBS and allow them to air dry.

    • Using a microscope, count the number of migrated cells in several random fields of view. The average number of cells per field is used to quantify migration.

Start Start Prepare Rehydrate inserts & prepare cells Start->Prepare Setup Add chemoattractant to lower chamber Prepare->Setup Seed Seed this compound-treated cells in upper chamber Setup->Seed Incubate Incubate to allow migration Seed->Incubate Remove Remove non-migrated cells Incubate->Remove FixStain Fix and stain migrated cells Remove->FixStain Count Count migrated cells (microscopy) FixStain->Count End End Count->End

Figure 4. Workflow for the Transwell Migration Assay.

Conclusion and Future Directions

This compound represents a valuable tool for investigating the role of collagen-binding integrins in cancer cell migration. Its ability to inhibit α1β1 and α2β1 integrins provides a means to dissect the intricate signaling pathways that govern this critical metastatic step. The data and protocols presented in this guide offer a solid foundation for researchers to explore the therapeutic potential of targeting these integrins. Future research should focus on in vivo studies to validate the anti-metastatic effects of this compound and to explore its potential in combination with other anti-cancer therapies. Furthermore, a deeper understanding of the specific downstream effectors of the MAPK/ERK and JNK pathways that are modulated by this compound could reveal novel targets for drug development.

References

Foundational Research on TC-I 15: A Novel Antithrombotic Agent Targeting Integrin α2β1

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Thrombosis, the formation of a blood clot inside a blood vessel, is a primary cause of major cardiovascular events, including heart attack and stroke.[1] Current antiplatelet therapies, while effective, carry a risk of bleeding. This has spurred the search for safer and more targeted antithrombotic agents. TC-I 15, a small-molecule, allosteric inhibitor of the collagen receptor integrin α2β1, has emerged as a promising candidate.[2][3][4] By selectively targeting the initial stages of platelet adhesion to collagen at sites of vascular injury, this compound has the potential to prevent pathological thrombus formation with a reduced impact on normal hemostasis.[5][6] This technical guide provides an in-depth overview of the foundational research on this compound, including its mechanism of action, key experimental data, and detailed protocols for its evaluation.

Mechanism of Action: Allosteric Inhibition of Integrin α2β1

This compound functions as a highly potent and selective allosteric inhibitor of integrin α2β1.[4] Unlike competitive inhibitors that block the ligand-binding site directly, this compound binds to the β1 I-like domain of the integrin, a site remote from the collagen-binding I-domain.[5][7] This binding stabilizes the integrin in its inactive, low-affinity conformation, preventing the conformational changes necessary for high-affinity collagen binding.[5][8] This allosteric mechanism is supported by the finding that this compound does not inhibit the binding of the isolated α2 I-domain to collagen.[7]

The interaction of this compound with the β1 I-like domain is thought to interfere with the "inside-out" signaling that activates the integrin.[9] Upon platelet activation by agonists, intracellular signals are transmitted to the cytoplasmic tail of the integrin, leading to a conformational change that increases its affinity for ligands like collagen.[9] this compound effectively uncouples this intracellular signaling from the activation of the integrin's extracellular domain.

While highly selective for α2β1, this compound has been shown to exhibit some cross-reactivity with other collagen-binding integrins, specifically α1β1 and, to a lesser extent, α11β1.[3][8] However, since platelets primarily express α2β1 as their collagen receptor and not α1β1 or α11β1, this compound can be considered a specific inhibitor of collagen-stimulated platelet adhesion.[8]

Signaling Pathway of Collagen-Mediated Platelet Activation and Inhibition by this compound

Upon vascular injury, exposed subendothelial collagen serves as a primary substrate for platelet adhesion and activation, initiating thrombus formation.[10] This process is mediated by two key platelet receptors: glycoprotein (B1211001) VI (GPVI) and integrin α2β1.[11] The initial tethering of platelets to collagen is mediated by GPVI, which triggers a signaling cascade leading to platelet activation.[10][12] This activation, in turn, induces a conformational change in integrin α2β1, shifting it to a high-affinity state that mediates firm adhesion to collagen.[9][12] this compound intervenes in this critical step by preventing the activation of α2β1.

Collagen-Integrin α2β1 Signaling Pathway in Platelets and Point of Inhibition by this compound cluster_VesselWall Vessel Wall cluster_Platelet Platelet cluster_Receptors cluster_Signaling Collagen Subendothelial Collagen GPVI GPVI Collagen->GPVI Initial Tethering a2b1_active Integrin α2β1 (Active) Collagen->a2b1_active Firm Adhesion PLCg2 PLCγ2 Activation GPVI->PLCg2 a2b1_inactive Integrin α2β1 (Inactive) a2b1_inactive->a2b1_active PlateletActivation Platelet Activation & Aggregation a2b1_active->PlateletActivation Ca_increase ↑ [Ca2+]i PLCg2->Ca_increase InsideOut Inside-Out Signaling Ca_increase->InsideOut InsideOut->a2b1_inactive Activation Signal TCI15 This compound TCI15->a2b1_inactive Allosteric Inhibition (Stabilizes Inactive State) Workflow for In Vitro Cell Adhesion Assay Start Start Coat Coat 96-well plate with collagen Start->Coat Block Block with BSA Coat->Block PrepareCells Prepare and resuspend cells Block->PrepareCells Incubate Pre-incubate cells with This compound or vehicle PrepareCells->Incubate Seed Seed cells into coated wells Incubate->Seed Adhere Allow cells to adhere Seed->Adhere Wash Wash to remove non-adherent cells Adhere->Wash Stain Stain adherent cells Wash->Stain Read Measure fluorescence Stain->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End Workflow for Ferric Chloride-Induced Thrombosis Model Start Start Anesthetize Anesthetize mouse Start->Anesthetize ExposeArtery Surgically expose carotid artery Anesthetize->ExposeArtery MeasureBaseline Measure baseline blood flow ExposeArtery->MeasureBaseline Administer Administer this compound or vehicle (IV) MeasureBaseline->Administer InduceInjury Apply FeCl3-soaked filter paper to artery Administer->InduceInjury MonitorFlow Continuously monitor blood flow InduceInjury->MonitorFlow RecordTTO Record Time to Occlusion (TTO) MonitorFlow->RecordTTO Analyze Compare TTO between treatment groups RecordTTO->Analyze End End Analyze->End

References

Preliminary Studies of Interleukin-15 in Renal Fibrosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the preliminary research on the role of Interleukin-15 (IL-15) in the context of renal fibrosis. The content is tailored for researchers, scientists, and professionals in drug development, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Introduction

Renal fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is the common final pathway of chronic kidney disease (CKD) leading to end-stage renal failure.[1][2][3] Recent preclinical studies have highlighted Interleukin-15 (IL-15), a pleiotropic cytokine, as a potential therapeutic agent against renal fibrosis. This document synthesizes the current understanding of IL-15's protective effects and its mechanism of action in the kidney.

Quantitative Data Summary

The following tables summarize key quantitative findings from preliminary studies on IL-15 in renal fibrosis.

Table 1: Effect of IL-15 Treatment on Renal Fibrosis in a Unilateral Ureteral Obstruction (UUO) Mouse Model

ParameterVehicle-Treated UUOIL-15-Treated UUOIL-15/IL-15Rα Complex-Treated UUOStatistical Significance (vs. Vehicle)
Collagen Deposition (% Fibrosis Area) 10.71 ± 1.138.3 ± 0.736.48 ± 0.60p < 0.05 (IL-15), p < 0.01 (Complex)

Data adapted from a study on the effects of IL-15 in a UUO mouse model, where fibrosis was quantified using Sirius Red staining.[4]

Table 2: In Vitro Effects of IL-15 on TGF-β1-Treated Myofibroblasts

Treatment GroupCollagen I DepositionFibronectin Levels
Control BaselineBaseline
TGF-β1 (2.5 ng/mL) Markedly IncreasedMarkedly Increased
TGF-β1 + rhIL-15 (2.5 ng/mL) Significantly SuppressedSignificantly Reduced
TGF-β1 + IL-15/IL-15Rα Complex Significantly SuppressedSignificantly Reduced

This table summarizes the findings from in vitro experiments where primary myofibroblasts were treated with TGF-β1 to induce a fibrotic phenotype, followed by treatment with IL-15 or its complex.[4]

Key Signaling Pathways

IL-15 has been shown to counteract the pro-fibrotic effects of Transforming Growth Factor-β (TGF-β), a master regulator of fibrosis.[5][6] The primary mechanism involves the inhibition of the canonical TGF-β signaling pathway.

TGFB_Signaling_Pathway TGFB TGF-β1 TGFBR TGF-β Receptor (TβRI/TβRII) TGFB->TGFBR SMAD23 p-Smad2/3 TGFBR->SMAD23 SMAD_Complex Smad2/3/4 Complex SMAD23->SMAD_Complex SMAD4 Smad4 SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Translocation Snail1 Snail1 Expression Nucleus->Snail1 ECM ECM Production (Collagen, Fibronectin) Snail1->ECM IL15 IL-15 cJun p-c-jun IL15->cJun cJun->Snail1 Inhibition

Caption: IL-15 inhibits TGF-β1-induced ECM production by blocking Snail1 expression via c-jun activation.

Experimental Protocols

The UUO model is a widely used in vivo model to study renal fibrosis.

UUO_Workflow Start Animal Model (e.g., C57BL/6 mice) Surgery Surgical Ligation of one Ureter Start->Surgery Treatment Treatment Administration (Vehicle, IL-15, IL-15/IL-15Rα) Surgery->Treatment Endpoint Sacrifice at Day 8 Post-UUO Treatment->Endpoint Analysis Kidney Tissue Analysis Endpoint->Analysis Histology Histology (Sirius Red Staining) Analysis->Histology Biochemistry Biochemical Assays (Western Blot for Fibronectin) Analysis->Biochemistry

Caption: Experimental workflow for the Unilateral Ureteral Obstruction (UUO) model.

Protocol Details:

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Surgical Procedure: Mice are anesthetized, and the left ureter is ligated at two points. Sham-operated animals undergo the same procedure without ligation.

  • Treatment: IL-15 or IL-15/IL-15Rα complex is administered, often via intraperitoneal injections, daily from the day of surgery.

  • Endpoint and Tissue Collection: Animals are sacrificed at a predetermined time point (e.g., 8 days post-surgery), and kidneys are harvested for analysis.

  • Fibrosis Assessment: Kidney sections are stained with Sirius Red to visualize and quantify collagen deposition. Western blotting is used to measure the expression of fibrotic markers like fibronectin and α-smooth muscle actin (α-SMA).

Primary renal myofibroblasts are used to study the direct effects of IL-15 on ECM production.

Protocol Details:

  • Cell Isolation: Primary myofibroblasts are isolated from the kidneys of healthy mice.

  • Cell Culture and Treatment: Cells are cultured and then treated with recombinant TGF-β1 (e.g., 2.5 ng/mL) to induce a pro-fibrotic phenotype. Subsequently, cells are co-treated with recombinant human IL-15 (rhIL-15) or the IL-15/IL-15Rα complex.

  • Analysis of ECM Production:

    • Western Blot: Cell lysates are analyzed for the expression of collagen I and fibronectin.

    • Immunofluorescence: Cells are stained for collagen I to visualize its deposition.

Additional Mechanisms of Action

Beyond directly inhibiting ECM synthesis, IL-15 also appears to modulate the inflammatory response in the fibrotic kidney. Studies have shown that IL-15 treatment leads to a decrease in the expression of Monocyte Chemoattractant Protein-1 (MCP-1) and subsequent macrophage infiltration in the UUO model.[1][2] This suggests a dual role for IL-15 in mitigating renal fibrosis by acting on both resident fibroblasts and infiltrating immune cells.

IL15_Dual_Action IL15 IL-15 Treatment Myofibroblasts Myofibroblasts IL15->Myofibroblasts Inflammation Inflammation IL15->Inflammation ECM ECM Synthesis (Collagen, Fibronectin) Myofibroblasts->ECM Inhibition MCP1 MCP-1 Expression Inflammation->MCP1 Inhibition Fibrosis Renal Fibrosis ECM->Fibrosis Macrophage Macrophage Infiltration MCP1->Macrophage Reduction Macrophage->Fibrosis

Caption: IL-15 exhibits a dual anti-fibrotic effect by inhibiting ECM synthesis and inflammation.

Conclusion and Future Directions

The preliminary evidence strongly suggests that Interleukin-15 holds therapeutic potential for renal fibrosis. Its ability to counteract the pro-fibrotic TGF-β pathway and modulate the inflammatory microenvironment makes it an attractive candidate for further investigation. Future studies should focus on elucidating the detailed molecular interactions, evaluating its efficacy in a broader range of preclinical models of CKD, and assessing its long-term safety profile. A deeper understanding of the downstream effectors of the IL-15 signaling cascade in renal cells will be crucial for the clinical translation of this promising anti-fibrotic strategy.

References

Methodological & Application

Application Notes and Protocols: TC-I 15 in vitro Cell Adhesion Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

TC-I 15 is a potent and selective small-molecule inhibitor of integrin α2β1, a key receptor involved in cell adhesion to collagen.[1][2][3] It functions as an allosteric inhibitor, effectively blocking the interaction between cells and the extracellular matrix (ECM).[2][4] These application notes provide a detailed protocol for utilizing this compound in an in vitro cell adhesion assay to quantify its inhibitory effects. The protocol is applicable to various cell types expressing α2β1 integrin. While this compound is primarily an α2β1 inhibitor, it has also been shown to inhibit α1β1 and, to a lesser extent, α11β1 integrins, a factor to consider in experimental design.[3][4][5]

Data Presentation

The inhibitory activity of this compound on cell adhesion is typically quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values for this compound in various experimental setups.

Cell TypeSubstrateAssay ConditionsIC50 ValueReference
Human PlateletsType I CollagenStatic12 nM[1]
Human PlateletsType I CollagenFlow715 nM[1]
C2C12 cells (expressing α2β1)GFOGER (collagen peptide)Static26.8 µM[5]
C2C12 cells (expressing α2β1)GLOGEN (collagen peptide)Static0.4 µM[5]
C2C12 cells (expressing α1β1)GFOGER (collagen peptide)Static23.6 µM[5]
HT1080 cells (human fibrosarcoma)GFOGER (collagen peptide)Static4.53 µM[3][5]

Experimental Protocols

This section details a generalized protocol for a static cell adhesion assay using this compound. This protocol can be adapted for specific cell lines and experimental questions.

Materials:

  • 96-well, flat-bottom tissue culture plates

  • Extracellular matrix protein (e.g., Type I Collagen, Fibronectin, or specific collagen-derived peptides like GFOGER)

  • Phosphate Buffered Saline (PBS), sterile

  • Bovine Serum Albumin (BSA)

  • Cell line of interest (e.g., HT1080, C2C12 transfected with integrin subunits)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound (Tocris Bioscience or other suppliers)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Cell staining solution (e.g., Crystal Violet)

  • Fixing solution (e.g., 4% Paraformaldehyde in PBS)

  • Extraction solution (e.g., 10% acetic acid)

  • Microplate reader

Protocol:

  • Plate Coating:

    • Dilute the ECM protein (e.g., Collagen I at 10-50 µg/mL) in sterile PBS.

    • Add 50 µL of the diluted ECM solution to each well of a 96-well plate.

    • As a negative control, coat some wells with a 1% BSA solution in PBS.

    • Incubate the plate at 4°C overnight or at 37°C for 1-2 hours.

    • Aspirate the coating solution and wash the wells twice with sterile PBS.

    • Block non-specific binding by adding 100 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.

    • Wash the wells three times with sterile PBS before cell seeding.

  • Cell Preparation:

    • Culture cells to 70-80% confluency.

    • Harvest cells using a non-enzymatic cell dissociation solution to preserve cell surface receptors.

    • Wash the cells with serum-free medium and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations. Include a vehicle control (DMSO) with the same final concentration as in the highest this compound treatment.

    • Pre-incubate the cell suspension with the different concentrations of this compound for 30-60 minutes at 37°C.

  • Cell Adhesion Assay:

    • Add 100 µL of the pre-incubated cell suspension to each of the pre-coated wells.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 30-90 minutes. The optimal incubation time should be determined empirically for each cell line.

    • Gently wash the wells 2-3 times with PBS to remove non-adherent cells.

  • Quantification of Adherent Cells:

    • Fix the adherent cells by adding 100 µL of 4% paraformaldehyde to each well and incubating for 15 minutes at room temperature.

    • Wash the wells twice with PBS.

    • Stain the cells by adding 100 µL of 0.5% Crystal Violet solution to each well and incubating for 20 minutes at room temperature.

    • Wash the wells thoroughly with water to remove excess stain.

    • Air dry the plate completely.

    • Extract the stain by adding 100 µL of 10% acetic acid to each well and incubating for 15 minutes on a shaker.

    • Measure the absorbance at 570-595 nm using a microplate reader.

Visualizations

G cluster_0 Plate Preparation cluster_1 Cell & Inhibitor Preparation cluster_2 Adhesion & Quantification Coat Wells Coat Wells Block Non-specific Binding Block Non-specific Binding Coat Wells->Block Non-specific Binding Wash Plate Wash Plate Block Non-specific Binding->Wash Plate Seed Cells onto Plate Seed Cells onto Plate Wash Plate->Seed Cells onto Plate Harvest & Resuspend Cells Harvest & Resuspend Cells Pre-incubate Cells with this compound Pre-incubate Cells with this compound Harvest & Resuspend Cells->Pre-incubate Cells with this compound Prepare this compound Dilutions Prepare this compound Dilutions Prepare this compound Dilutions->Pre-incubate Cells with this compound Pre-incubate Cells with this compound->Seed Cells onto Plate Incubate Incubate Seed Cells onto Plate->Incubate Wash Non-adherent Cells Wash Non-adherent Cells Incubate->Wash Non-adherent Cells Fix & Stain Adherent Cells Fix & Stain Adherent Cells Wash Non-adherent Cells->Fix & Stain Adherent Cells Extract Stain Extract Stain Fix & Stain Adherent Cells->Extract Stain Measure Absorbance Measure Absorbance Extract Stain->Measure Absorbance

Caption: Experimental workflow for the this compound in vitro cell adhesion assay.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular ECM (Collagen) ECM (Collagen) Integrin α2β1 Integrin ECM (Collagen)->Integrin Binding FAK FAK Integrin->FAK Activation This compound This compound This compound->Integrin Allosteric Inhibition Src Src FAK->Src Actin Actin Cytoskeleton Src->Actin Adhesion Cell Adhesion Actin->Adhesion

Caption: this compound inhibits integrin-mediated cell adhesion signaling.

References

Application Notes and Protocols for TC-I 15 in a Mouse Model of Thrombosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing TC-I 15, a potent and selective allosteric inhibitor of integrin α2β1, in a mouse model of arterial thrombosis. The following sections detail the mechanism of action, experimental protocols for thrombosis induction and bleeding assessment, and expected quantitative outcomes.

Introduction to this compound

This compound is a small molecule that allosterically inhibits the integrin α2β1, a key collagen receptor on the surface of platelets.[1] By binding to the β1 subunit, this compound stabilizes the inactive conformation of the integrin, thereby preventing platelet adhesion to collagen, a critical initiating step in thrombus formation at sites of vascular injury.[2][3] This targeted mechanism makes this compound a promising candidate for antithrombotic therapy with a potentially favorable safety profile.[2][4] While it effectively inhibits thrombus deposition, studies on mice with deficiencies in integrin α2β1 suggest a minimal impact on normal hemostasis, indicating a reduced risk of bleeding complications.[2][5]

Signaling Pathway of this compound in Platelets

cluster_vessel Vascular Injury cluster_platelet Platelet Exposed Collagen Exposed Collagen Integrin α2β1 Integrin α2β1 Exposed Collagen->Integrin α2β1 Binds to Platelet Adhesion Platelet Adhesion Integrin α2β1->Platelet Adhesion Activates Thrombus Formation Thrombus Formation Platelet Adhesion->Thrombus Formation Leads to This compound This compound This compound->Integrin α2β1 Inhibits

Caption: Mechanism of this compound in preventing thrombosis.

Experimental Protocols

This section provides detailed methodologies for evaluating the efficacy and safety of this compound in vivo using established mouse models of thrombosis and hemostasis.

Ferric Chloride-Induced Carotid Artery Thrombosis Model

This model is widely used to assess the efficacy of antithrombotic agents in an in vivo setting of arterial injury.[3][6]

Experimental Workflow:

Anesthetize Mouse Anesthetize Mouse Administer this compound (i.v.) Administer this compound (i.v.) Anesthetize Mouse->Administer this compound (i.v.) Expose Carotid Artery Expose Carotid Artery Administer this compound (i.v.)->Expose Carotid Artery Apply Ferric Chloride Apply Ferric Chloride Expose Carotid Artery->Apply Ferric Chloride Monitor Blood Flow Monitor Blood Flow Apply Ferric Chloride->Monitor Blood Flow Record Time to Occlusion Record Time to Occlusion Monitor Blood Flow->Record Time to Occlusion

Caption: Workflow for the ferric chloride-induced thrombosis model.

Protocol:

  • Animal Preparation: Anesthetize wild-type C57BL/6J mice with an appropriate anesthetic (e.g., pentobarbital, 90 mg/kg, intraperitoneally). Place the anesthetized mouse on a warming pad to maintain body temperature at 37°C throughout the procedure.[2]

  • This compound Administration: Administer this compound intravenously (i.v.) at a dose of 60 mg/kg in a total volume of 200 µL of phosphate-buffered saline (PBS). For the vehicle control group, administer 200 µL of PBS. A positive control group receiving aspirin (B1665792) (10 mg/kg, i.v.) can also be included. The administration should occur 15 minutes before the induction of thrombosis.[2]

  • Surgical Procedure: Make a midline cervical incision to expose the left common carotid artery. Carefully dissect the artery from the surrounding tissues.

  • Thrombosis Induction: Place a small piece of filter paper (1 x 2 mm) saturated with 10% ferric chloride (FeCl₃) solution on the adventitial surface of the exposed carotid artery for 2.5 minutes. After removal of the filter paper, rinse the artery with sterile PBS.

  • Monitoring and Data Collection: Continuously monitor blood flow in the carotid artery using a Doppler flow probe. Record the time from the application of the ferric chloride to the complete cessation of blood flow (occlusion).

Quantitative Data Summary:

Treatment GroupNMean Time to Occlusion (minutes)Standard Deviation
Vehicle (PBS)56.01.8
This compound (60 mg/kg)918.712.2
Aspirin (10 mg/kg)615.811.3

Data adapted from Miller et al., 2009.

Tail Bleeding Assay

This assay is a standard method to evaluate the effect of antithrombotic agents on primary hemostasis and bleeding risk.[7]

Experimental Workflow:

Anesthetize Mouse Anesthetize Mouse Administer this compound (i.v.) Administer this compound (i.v.) Anesthetize Mouse->Administer this compound (i.v.) Amputate Tail Tip Amputate Tail Tip Administer this compound (i.v.)->Amputate Tail Tip Immerse Tail in Saline Immerse Tail in Saline Amputate Tail Tip->Immerse Tail in Saline Monitor Bleeding Monitor Bleeding Immerse Tail in Saline->Monitor Bleeding Record Bleeding Time Record Bleeding Time Monitor Bleeding->Record Bleeding Time

References

Application Notes and Protocols for TC-I 15 in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of TC-I 15, a potent and allosteric inhibitor of integrin α2β1. The following sections detail its mechanism of action, recommended dosage and administration for preclinical research, and detailed protocols for key in vivo models.

Introduction

This compound is a small molecule inhibitor that primarily targets the collagen-binding integrin α2β1. It also exhibits inhibitory activity against integrins α1β1 and, to a lesser extent, α11β1[1][2]. By allosterically inhibiting these integrins, this compound effectively blocks cell adhesion to collagen and subsequent downstream signaling pathways. This activity makes it a valuable tool for investigating physiological and pathological processes involving these integrins, such as thrombosis, cancer metastasis, and fibrosis[1]. In vivo, this compound has been shown to prevent ferric chloride-induced clot formation in mice and reduce lung metastasis in a model of salivary gland adenocystic carcinoma (SACC)[1][3].

Mechanism of Action

This compound functions by binding to the β1 subunit of collagen-binding integrins, stabilizing an inactive conformation of the receptor[1]. This prevents the integrin from binding to its extracellular matrix (ECM) ligand, primarily collagen. The inhibition of integrin-collagen interaction disrupts critical cellular processes such as cell adhesion, proliferation, migration, and signaling. Notably, the inhibition of integrin α2β1 by this compound has been shown to suppress the phosphorylation of Smad3 (p-Smad3) and the expression of Periostin (POSTN), key mediators in pro-fibrotic and pro-metastatic signaling pathways[1].

In Vivo Dosage and Administration

A summary of the recommended dosage and administration for this compound in murine models is provided in the table below.

ParameterDetailsReference
Dosage 10 µg per mouse[1]
Frequency Every other day for 3 weeks[1]
Route of Administration Intravenous (i.v.) injection[1]
Vehicle Formulation 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1]

Note: It is recommended to prepare the working solution fresh on the day of use. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution[1].

Experimental Protocols

Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice

This model is used to evaluate the antithrombotic efficacy of this compound. The protocol is based on the established method of inducing vascular injury with ferric chloride.

Materials:

  • This compound

  • Vehicle solution (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Surgical microscope or magnifying lens

  • Micro-surgical instruments (forceps, scissors)

  • Doppler ultrasound flow probe

  • 3-0 silk suture

  • Filter paper (1-2 mm diameter)

  • Ferric chloride (FeCl₃) solution (e.g., 5-10% in distilled water)

  • Saline

Procedure:

  • Animal Preparation: Anesthetize the mouse and place it in a supine position on a heated surgical pad to maintain body temperature.

  • Surgical Exposure: Make a midline cervical incision to expose the left common carotid artery. Carefully dissect the artery from the surrounding tissues and vagus nerve.

  • This compound Administration: Administer this compound (10 µg) or vehicle via intravenous injection (e.g., tail vein or retro-orbital sinus) at a predetermined time before injury induction.

  • Baseline Blood Flow: Place a Doppler flow probe around the carotid artery to measure baseline blood flow.

  • Vascular Injury:

    • Saturate a small piece of filter paper with the FeCl₃ solution.

    • Apply the FeCl₃-saturated filter paper to the adventitial surface of the carotid artery for 3 minutes.

    • After 3 minutes, remove the filter paper and rinse the artery with saline.

  • Thrombus Formation Monitoring: Continuously monitor blood flow using the Doppler probe until complete occlusion (cessation of blood flow) occurs or for a predefined observation period (e.g., 60 minutes).

  • Data Analysis: Record the time to occlusion. A significant increase in the time to occlusion in the this compound-treated group compared to the vehicle group indicates antithrombotic activity.

Salivary Adenoid Cystic Carcinoma (SACC) Lung Metastasis Model

This model is used to assess the anti-metastatic potential of this compound. The protocol involves the intravenous injection of SACC cells to establish lung metastases.

Materials:

  • This compound

  • Vehicle solution (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID mice)

  • SACC cell line with high metastatic potential (e.g., SACC-LM or KOA-1)[4][5][6]

  • Cell culture medium (e.g., DMEM/F12)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • Syringes and needles (27-30 gauge)

Procedure:

  • Cell Preparation:

    • Culture SACC cells to 80-90% confluency.

    • Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10⁶ cells per 100 µL.

  • Tumor Cell Inoculation: Inject 100 µL of the cell suspension (1 x 10⁶ cells) into the lateral tail vein of each mouse.

  • This compound Treatment:

    • Begin treatment with this compound (10 µg) or vehicle via intravenous injection on a predetermined schedule (e.g., starting 24 hours post-inoculation and continuing every other day for 3 weeks).

  • Monitoring: Monitor the mice for signs of tumor burden and weight loss.

  • Endpoint and Tissue Collection:

    • At the end of the treatment period (e.g., 3-4 weeks after cell inoculation), euthanize the mice.

    • Carefully dissect the lungs and fix them in 10% neutral buffered formalin.

  • Metastasis Assessment:

    • Count the number of visible metastatic nodules on the lung surface.

    • Embed the lungs in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for histological confirmation of metastases.

    • The number and size of metastatic foci can be quantified.

  • Data Analysis: Compare the number and size of lung metastases between the this compound-treated and vehicle-treated groups. A significant reduction in metastasis in the this compound group indicates anti-metastatic activity.

Signaling Pathways and Visualizations

The inhibitory action of this compound on integrin α2β1 disrupts downstream signaling cascades that are crucial for cell survival, proliferation, and invasion. A key pathway affected is the Focal Adhesion Kinase (FAK) and Src kinase pathway. Furthermore, by inhibiting integrin α2β1, this compound can modulate the TGF-β signaling pathway, leading to a reduction in the phosphorylation of Smad3.

TC_I_15_Signaling_Pathway cluster_ECM Extracellular Matrix cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm Collagen Collagen Integrin Integrin α2β1 Collagen->Integrin Binds FAK FAK Integrin->FAK Activates pSmad3 p-Smad3 Integrin->pSmad3 Inhibits Phosphorylation TCI15 This compound TCI15->Integrin Inhibits Src Src FAK->Src Activates p38MAPK p38 MAPK Src->p38MAPK Activates Cell_Functions Cell Adhesion, Proliferation, Invasion p38MAPK->Cell_Functions Promotes POSTN POSTN pSmad3->POSTN Induces Expression TGFb_Signaling TGF-β Signaling TGFb_Signaling->pSmad3 Phosphorylates POSTN->Cell_Functions Promotes

Caption: Signaling pathway inhibited by this compound.

Experimental_Workflow cluster_Thrombosis Ferric Chloride-Induced Thrombosis Model cluster_Metastasis SACC Lung Metastasis Model Th_Start Surgical Exposure of Carotid Artery Th_Admin Administer this compound or Vehicle (i.v.) Th_Start->Th_Admin Th_Injury Induce Injury with FeCl₃ Th_Admin->Th_Injury Th_Monitor Monitor Blood Flow (Doppler Probe) Th_Injury->Th_Monitor Th_Endpoint Measure Time to Occlusion Th_Monitor->Th_Endpoint Met_Start Inject SACC Cells (Tail Vein) Met_Admin Administer this compound or Vehicle (i.v.) Met_Start->Met_Admin Met_Treatment Continue Treatment (e.g., 3 weeks) Met_Admin->Met_Treatment Met_Endpoint Harvest Lungs & Assess Metastases Met_Treatment->Met_Endpoint

Caption: Experimental workflows for in vivo studies.

References

Application Notes and Protocols for TC-I 15: An α2β1 Integrin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-I 15 is a potent and selective, allosteric inhibitor of integrin α2β1.[1][2] Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing crucial roles in various physiological and pathological processes, including thrombosis, inflammation, and cancer metastasis.[3][4] this compound has been shown to inhibit platelet adhesion to collagen and prevent thrombus formation, making it a valuable tool for research in these areas.[2][3] It also exhibits inhibitory effects on other collagen-binding integrins, such as α1β1 and α11β1, a factor to consider in experimental design.[3] These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in a cell-based adhesion assay.

Chemical Properties and Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Weight 520.62 g/mol [2][5][6]
Formula C₂₃H₂₈N₄O₆S₂[2][5][6]
Purity ≥98% (HPLC)[2]
Solubility Soluble to 100 mM in DMSO[2]
Storage Store at -20°C[2]
CAS Number 916734-43-5[2][5][6]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, which can be further diluted to desired working concentrations. Always refer to the batch-specific molecular weight provided on the product's certificate of analysis for the most accurate calculations.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 520.62 g/mol = 5.2062 mg

  • Weigh the this compound powder:

    • Carefully weigh out approximately 5.21 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Dissolve in DMSO:

    • Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Ensure complete dissolution:

    • Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.

  • Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7]

Representative Protocol: Cell Adhesion Assay

This protocol provides a general framework for a static cell adhesion assay to evaluate the inhibitory effect of this compound on the adhesion of cells expressing α2β1 integrin to a collagen-derived peptide. This protocol is based on methodologies described for C2C12 cells.[3]

Materials:

  • 96-well cell culture plates

  • Collagen-derived peptide (e.g., GFOGER)

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Cell line expressing α2β1 integrin (e.g., C2C12-α2 cells)

  • Serum-free cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Cell staining solution (e.g., Crystal Violet)

  • Solubilization buffer (e.g., 1% SDS)

  • Plate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with a collagen-derived peptide solution (e.g., 10 µg/mL GFOGER in PBS) overnight at 4°C or for 1-2 hours at 37°C.

    • Include uncoated wells as a negative control.

  • Blocking:

    • Wash the wells twice with PBS.

    • Block non-specific binding by adding a blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1 hour at 37°C.

  • Cell Preparation:

    • Harvest the cells and resuspend them in serum-free medium to a concentration of 4 x 10⁵ cells/mL.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Pre-incubate the cells with the different concentrations of this compound or vehicle control for 30-60 minutes at 37°C.

  • Cell Seeding:

    • Wash the coated and blocked plate once with PBS.

    • Add 50 µL of the pre-treated cell suspension to each well.

  • Adhesion:

    • Incubate the plate at 37°C in a CO₂ incubator for 30-60 minutes to allow for cell adhesion.

  • Washing:

    • Gently wash the wells 2-3 times with PBS to remove non-adherent cells.

  • Quantification of Adherent Cells:

    • Fix the adherent cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

    • Stain the cells with Crystal Violet solution for 10 minutes.

    • Wash the wells thoroughly with water and allow the plate to dry completely.

    • Solubilize the stain by adding a solubilization buffer (e.g., 1% SDS) to each well.

    • Read the absorbance at 550-595 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell adhesion for each treatment group relative to the vehicle control.

    • Plot the percentage of adhesion against the log of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Working Concentrations

The optimal working concentration of this compound will vary depending on the cell type, assay conditions, and the specific integrin being targeted. Based on published data, the following ranges can be used as a starting point:

ApplicationCell TypeEffective Concentration (IC₅₀)Source
Platelet Adhesion (Static) Human Platelets12 nM[2]
Platelet Adhesion (Flow) Human Platelets715 nM[2]
Cell Adhesion to GFOGER C2C12-α2 cells26.8 µM[3][7]
Cell Adhesion to GLOGEN C2C12-α2 cells0.4 µM[3]
Cell Adhesion to GFOGER HT1080 cells4.53 µM[3]

It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its use.

TC_I_15_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Collagen Collagen Integrin Integrin α2β1 Collagen->Integrin Binds FAK FAK Integrin->FAK Activates Src Src FAK->Src Adhesion Cell Adhesion & Downstream Signaling Src->Adhesion TCI15 This compound TCI15->Integrin Inhibits (Allosteric)

Caption: this compound signaling pathway.

TC_I_15_Workflow cluster_prep Preparation cluster_assay Cell Adhesion Assay cluster_analysis Data Analysis Stock_Solution Prepare 10 mM This compound Stock in DMSO Working_Solutions Prepare Serial Dilutions of this compound Stock_Solution->Working_Solutions Preincubation Pre-incubate Cells with this compound Working_Solutions->Preincubation Cell_Culture Culture α2β1-expressing Cells Cell_Culture->Preincubation Plate_Coating Coat 96-well Plate with Collagen Peptide Seeding Seed Cells onto Coated Plate Plate_Coating->Seeding Preincubation->Seeding Adhesion_Step Incubate for Cell Adhesion Seeding->Adhesion_Step Washing Wash to Remove Non-adherent Cells Adhesion_Step->Washing Quantification Stain, Solubilize, and Read Absorbance Washing->Quantification IC50_Calc Calculate IC50 Value Quantification->IC50_Calc

Caption: Experimental workflow for this compound.

References

Application Notes and Protocols for TC-I 15 in Cancer Metastasis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing TC-I 15, a potent allosteric inhibitor of integrin α2β1, in the study of cancer metastasis. This compound has been identified as a valuable tool for investigating the role of collagen-binding integrins in tumor progression and the formation of pre-metastatic niches.[1]

Product Information:

  • Name: this compound

  • Synonyms: TC-I-15

  • Mechanism of Action: Allosteric inhibitor of integrin α2β1. It also demonstrates inhibitory activity against integrins α1β1 and α11β1.[1]

  • Primary Application in Cancer Metastasis: Inhibition of the formation of the pre-metastatic microenvironment by blocking the uptake of cancer-associated fibroblast (CAF) derived extracellular vesicles (EVs) by lung fibroblasts.[1] This action has been shown to reduce lung metastasis of salivary gland adenocystic carcinoma (SACC) in mouse models.[1]

  • Solubility: Soluble in DMSO.[1]

  • Storage: Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Quantitative Data Summary

The following tables summarize the quantitative data available for this compound, providing a basis for experimental design.

Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound [1][2]

Cell LineTarget IntegrinSubstrateIC50 Value
C2C12α2β1GFOGER26.8 μM
C2C12α2β1GLOGEN0.4 μM
C2C12α1β1GFOGER23.6 μM
C2C12α1β1GLOGEN24.4 μM
HT1080α2β1GFOGERNot specified, but inhibition observed at 0-50μM

Table 2: In Vivo Experimental Parameters for this compound in a SACC Lung Metastasis Model [1]

ParameterValue
Animal ModelC57BL/6J mice
Dosage10 μg per mouse
Administration RouteIntravenous (i.v.) injection
Dosing FrequencyEvery other day
Treatment DurationThree weeks

Experimental Protocols

Herein are detailed protocols for key experiments utilizing this compound to study cancer metastasis.

Protocol 1: In Vitro Cell Adhesion Assay

This protocol is designed to assess the inhibitory effect of this compound on the adhesion of cancer cells to specific extracellular matrix components.

Materials:

  • Cancer cell line of interest (e.g., SACC, HT1080)

  • This compound (stock solution in DMSO)

  • 96-well tissue culture plates

  • Extracellular matrix proteins (e.g., collagen I, fibronectin, or specific peptides like GFOGER)

  • Phosphate-Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • Cell culture medium

  • Calcein-AM or other fluorescent cell viability dye

  • Fluorescence plate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with the desired extracellular matrix protein (e.g., 50 µg/mL collagen I in PBS) overnight at 4°C.

    • The following day, wash the wells twice with PBS to remove any unbound protein.

    • Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.

    • Wash the wells twice with PBS.

  • Cell Preparation:

    • Culture cancer cells to 70-80% confluency.

    • Harvest the cells using a non-enzymatic cell dissociation solution to preserve cell surface receptors.

    • Wash the cells with serum-free cell culture medium and resuspend them to a final concentration of 1 x 10^5 cells/mL in serum-free medium.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in serum-free medium. A suggested starting concentration range is 0.1 to 100 µM. Include a vehicle control (DMSO).

    • Pre-incubate the cell suspension with the different concentrations of this compound for 1 hour at 37°C.

  • Adhesion Assay:

    • Add 100 µL of the pre-incubated cell suspension to each coated well.

    • Incubate the plate for 1-2 hours at 37°C in a CO2 incubator to allow for cell adhesion.

    • Gently wash the wells three times with PBS to remove non-adherent cells.

  • Quantification:

    • Add 100 µL of Calcein-AM solution (e.g., 2 µM in PBS) to each well and incubate for 30 minutes at 37°C.

    • Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 485/520 nm for Calcein-AM).

    • The percentage of adherent cells can be calculated relative to the control (vehicle-treated) wells.

Protocol 2: In Vivo SACC Lung Metastasis Model

This protocol describes the use of this compound to inhibit lung metastasis in a mouse model of salivary gland adenocystic carcinoma.

Materials:

  • SACC cell line (luciferase-labeled for in vivo imaging)

  • 6-8 week old C57BL/6J mice

  • This compound

  • Vehicle for injection: 10% DMSO, 90% (20% SBE-β-CD in Saline)[1]

  • Sterile PBS

  • Insulin syringes with 28-30 gauge needles

  • In vivo imaging system (e.g., IVIS)

  • D-luciferin

Procedure:

  • Cell Preparation for Injection:

    • Culture luciferase-labeled SACC cells to 70-80% confluency.

    • Harvest and wash the cells with sterile PBS.

    • Resuspend the cells in sterile PBS at a concentration of 1 x 10^7 cells/mL.

  • Tumor Cell Inoculation:

    • Anesthetize the mice.

    • Inject 100 µL of the cell suspension (1 x 10^6 cells) into the lateral tail vein of each mouse.

  • This compound Preparation and Administration:

    • Prepare the this compound solution in the vehicle at a concentration that allows for the administration of 10 µg per mouse in a reasonable injection volume (e.g., 100 µL).

    • Beginning on day 3 post-tumor cell injection, administer 10 µg of this compound via intravenous injection every other day for three weeks.

    • Administer an equivalent volume of the vehicle to the control group.

  • Monitoring Metastasis:

    • Monitor tumor progression weekly using an in vivo imaging system.

    • Inject each mouse with D-luciferin (e.g., 150 mg/kg) intraperitoneally and image 10-15 minutes later.

    • Quantify the bioluminescent signal in the lung region.

  • Endpoint Analysis:

    • At the end of the study (e.g., day 21), euthanize the mice and harvest the lungs.

    • Fix the lungs in 10% neutral buffered formalin and embed in paraffin.

    • Perform histological analysis (e.g., H&E staining) to count the number and measure the size of metastatic nodules.

Protocol 3: Inhibition of CAF-Derived Extracellular Vesicle (EV) Uptake

This protocol outlines a method to assess the ability of this compound to block the uptake of EVs from cancer-associated fibroblasts by lung fibroblasts.

Materials:

  • Primary human lung fibroblasts

  • Cancer-associated fibroblasts (CAFs)

  • This compound

  • EV-depleted fetal bovine serum (FBS)

  • Fluorescent EV labeling dye (e.g., PKH67 or DiO)

  • Confocal microscope or flow cytometer

Procedure:

  • Isolation and Labeling of CAF-Derived EVs:

    • Culture CAFs in medium supplemented with EV-depleted FBS.

    • Collect the conditioned medium and isolate EVs using a standard protocol (e.g., ultracentrifugation or a commercial exosome isolation kit).

    • Label the isolated EVs with a fluorescent dye according to the manufacturer's protocol. For example, incubate EVs with PKH67 dye, then wash and resuspend in PBS.

  • EV Uptake Assay:

    • Seed lung fibroblasts in a suitable format for analysis (e.g., on glass coverslips in a 24-well plate for microscopy or in a 96-well plate for flow cytometry).

    • Allow the fibroblasts to adhere overnight.

    • Pre-treat the lung fibroblasts with various concentrations of this compound (e.g., 1-50 µM) or vehicle control for 1 hour.

    • Add the fluorescently labeled CAF-derived EVs to the fibroblast cultures and incubate for 4-6 hours.

  • Quantification of EV Uptake:

    • Confocal Microscopy:

      • Wash the cells with PBS to remove unbound EVs.

      • Fix the cells with 4% paraformaldehyde.

      • Mount the coverslips on microscope slides with a DAPI-containing mounting medium.

      • Visualize the cells using a confocal microscope and quantify the intracellular fluorescence intensity per cell.

    • Flow Cytometry:

      • Wash the cells with PBS and detach them using a non-enzymatic dissociation solution.

      • Analyze the fluorescence of the cell suspension using a flow cytometer. The geometric mean fluorescence intensity will be proportional to the amount of EV uptake.

Protocol 4: Western Blot Analysis of p-Smad3 and Periostin (POSTN)

This protocol is for determining the effect of this compound on the downstream signaling molecules p-Smad3 and POSTN in lung fibroblasts following stimulation with CAF-derived EVs.

Materials:

  • Lung fibroblasts

  • CAF-derived EVs

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-Smad3 (Ser423/425), anti-total Smad3, anti-Periostin (POSTN), and anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed lung fibroblasts and allow them to adhere.

    • Pre-treat the cells with this compound or vehicle for 1 hour.

    • Stimulate the cells with CAF-derived EVs for a predetermined time (e.g., 24 hours).

    • Wash the cells with cold PBS and lyse them with RIPA buffer.

    • Collect the lysates and clarify by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize the levels of p-Smad3 and POSTN to the loading control (β-actin).

Visualizations

Signaling Pathway of this compound in Preventing Pre-Metastatic Niche Formation

G CAF Cancer-Associated Fibroblast (CAF) EVs CAF-derived Extracellular Vesicles (EVs) CAF->EVs releases Integrin Integrin α2β1 EVs->Integrin binds to LungFibroblast Lung Fibroblast pSmad3 p-Smad3 Integrin->pSmad3 activates TCI15 This compound TCI15->Integrin inhibits POSTN Periostin (POSTN) pSmad3->POSTN upregulates Niche Pre-Metastatic Niche Formation POSTN->Niche Metastasis Lung Metastasis Niche->Metastasis G Start Start Inject Inject SACC cells (i.v.) into mice Start->Inject Treat Treat with this compound (10 µg, i.v., every other day) Inject->Treat Control Treat with Vehicle Inject->Control Image Monitor metastasis (In vivo imaging) Treat->Image Control->Image Analyze Endpoint analysis: - Harvest lungs - Histology Image->Analyze End End Analyze->End

References

Application Notes and Protocols for TC-I 15 in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

TC-I 15 is an allosteric inhibitor of the collagen-binding integrin α2β1, also demonstrating inhibitory activity against integrins α1β1 and α11β1.[1][2] Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing a crucial role in cancer progression, including tumor growth, invasion, metastasis, and angiogenesis.[3][4] The primary mechanism of this compound in an oncology setting involves the inhibition of the pre-metastatic niche formation by preventing the uptake of extracellular vesicles (EVs) from cancer-associated fibroblasts (CAFs) by lung fibroblasts.[5] This has been demonstrated to reduce the metastasis of salivary gland adenocystic carcinoma (SACC) in preclinical models.[5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy. The protocols outlined below are based on existing preclinical data for this compound and analogous integrin α2β1 inhibitors.

Mechanism of Action of this compound

This compound functions by allosterically inhibiting the α2β1 integrin, thereby interfering with its interaction with collagen. This inhibition has several downstream effects relevant to cancer therapy:

  • Inhibition of Pre-metastatic Niche Formation: this compound blocks the uptake of CAF-derived EVs by fibroblasts in secondary sites, such as the lungs. This prevents the "education" of these fibroblasts into a pro-metastatic phenotype, thus inhibiting the formation of a supportive environment for cancer cell colonization.[5]

  • Anti-angiogenic Effects: By inhibiting integrin α2β1 on endothelial cells, this compound can suppress the formation of new blood vessels (angiogenesis) that are essential for tumor growth and metastasis.[6]

  • Potential to Overcome Chemoresistance: Integrin α2β1 has been implicated in chemoresistance in some cancers.[3] By targeting this integrin, this compound may enhance the efficacy of conventional chemotherapeutic agents.

Signaling Pathway Diagram

This compound Signaling Pathway This compound Mechanism of Action in Preventing Metastasis cluster_0 Cancer-Associated Fibroblast (CAF) cluster_1 Lung Fibroblast cluster_2 Pre-metastatic Niche CAF CAF EVs Extracellular Vesicles (EVs) (contain pro-metastatic factors) CAF->EVs releases Integrin_a2b1 Integrin α2β1 EVs->Integrin_a2b1 binds to Fibroblast Lung Fibroblast Activated_Fibroblast Activated Fibroblast (pro-metastatic phenotype) Integrin_a2b1->Activated_Fibroblast activates ECM_Remodeling ECM Remodeling (e.g., Fibronectin, Collagen deposition) Activated_Fibroblast->ECM_Remodeling Metastasis Metastasis ECM_Remodeling->Metastasis promotes TCI15 This compound TCI15->Integrin_a2b1 inhibits SACC In Vivo Combination Therapy Workflow Workflow for In Vivo Combination Therapy Study start Start prep_cells Prepare SACC Cells start->prep_cells ortho_injection Orthotopic Injection into Salivary Gland prep_cells->ortho_injection tumor_growth Monitor Primary Tumor Growth ortho_injection->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Treatment: - Vehicle - this compound - Chemotherapy - Combination randomization->treatment tumor_resection Surgical Resection of Primary Tumor (optional) treatment->tumor_resection metastasis_monitoring Monitor for Metastasis (e.g., lung) tumor_resection->metastasis_monitoring endpoint Endpoint Analysis: - Necropsy - Histology - Metastatic Nodule Count metastasis_monitoring->endpoint end End endpoint->end EV Uptake Assay Workflow Workflow for CAF EV Uptake Assay start Start isolate_evs Isolate EVs from CAF Conditioned Media start->isolate_evs label_evs Label EVs with Fluorescent Dye isolate_evs->label_evs seed_fibroblasts Seed Lung Fibroblasts in Culture Plates label_evs->seed_fibroblasts treat_fibroblasts Pre-treat Fibroblasts with this compound seed_fibroblasts->treat_fibroblasts add_evs Add Labeled EVs to Fibroblast Cultures treat_fibroblasts->add_evs incubate Incubate for Defined Timepoints add_evs->incubate analysis Analyze EV Uptake: - Confocal Microscopy - Flow Cytometry incubate->analysis end End analysis->end

References

Application Notes and Protocols for Flow Cytometry Analysis of TC-I 15 Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-I 15 is a potent and selective allosteric inhibitor of integrin α2β1, a transmembrane receptor that mediates cell adhesion to collagen.[1][2][3] Integrin α2β1 plays a crucial role in various physiological and pathological processes, including thrombosis, inflammation, and cancer metastasis.[4][5] By binding to the β1 subunit, this compound stabilizes the inactive conformation of α2β1, thereby inhibiting downstream signaling pathways that regulate cell survival, proliferation, and migration.[4] Recent studies have indicated that inhibition of integrin α2β1 can lead to cell cycle arrest and apoptosis in cancer cells, making this compound a compound of interest for therapeutic development.[6]

These application notes provide detailed protocols for analyzing the effects of this compound on target cells using flow cytometry, a powerful technique for single-cell analysis. The provided protocols focus on the assessment of apoptosis and cell cycle distribution, two key cellular processes that may be modulated by this compound treatment.

Mechanism of Action of this compound

This compound is an allosteric inhibitor that targets the integrin α2β1.[1] It also exhibits inhibitory activity against integrin α1β1 and, to a lesser extent, α11β1.[4][5] Integrins are heterodimeric receptors composed of α and β subunits that, upon binding to extracellular matrix (ECM) components like collagen, trigger intracellular signaling cascades. These pathways, often involving Focal Adhesion Kinase (FAK), Phosphoinositide 3-kinase (PI3K)/Akt, and Mitogen-activated protein kinase (MAPK)/Erk, are critical for regulating cell survival and proliferation.[7][1][4] By inhibiting the binding of α2β1 to collagen, this compound disrupts these pro-survival signals, which can lead to the induction of apoptosis and arrest of the cell cycle.[6]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCI15 This compound Integrin Integrin α2β1 TCI15->Integrin Inhibits Apoptosis Apoptosis TCI15->Apoptosis CellCycle Cell Cycle Arrest TCI15->CellCycle FAK FAK Integrin->FAK Activates ECM Collagen (ECM) ECM->Integrin Binds PI3K_Akt PI3K/Akt Pathway FAK->PI3K_Akt MAPK_Erk MAPK/Erk Pathway FAK->MAPK_Erk Survival_Proliferation Cell Survival & Proliferation PI3K_Akt->Survival_Proliferation MAPK_Erk->Survival_Proliferation

Caption: Simplified signaling pathway of this compound action.

Data Presentation

The following tables summarize hypothetical quantitative data from flow cytometry analysis of cells treated with this compound.

Table 1: Apoptosis Analysis of this compound Treated Cells

TreatmentConcentration (µM)Live Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle (DMSO)095.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound185.6 ± 3.58.9 ± 1.25.5 ± 1.0
This compound1060.3 ± 4.225.1 ± 2.514.6 ± 1.8
This compound5035.8 ± 5.140.7 ± 3.923.5 ± 2.7

Table 2: Cell Cycle Analysis of this compound Treated Cells

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle (DMSO)055.4 ± 2.830.1 ± 1.914.5 ± 1.2
This compound165.2 ± 3.122.5 ± 2.012.3 ± 1.1
This compound1078.9 ± 4.012.3 ± 1.58.8 ± 0.9
This compound5085.1 ± 3.78.2 ± 1.16.7 ± 0.8

Experimental Protocols

Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide Staining

This protocol details the detection of apoptosis in this compound-treated cells by flow cytometry using Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with DNA in cells with compromised membranes, indicative of late apoptosis or necrosis.[3][8]

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 50 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting:

    • For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution to maintain membrane integrity. For suspension cells, proceed directly to collection.

    • Collect cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Excite Annexin V-FITC with a 488 nm laser and detect emission at ~530 nm (typically FL1).

    • Excite PI with a 488 nm laser and detect emission at >575 nm (typically FL3).

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Collect at least 10,000 events per sample.

    • Analyze the data to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis Seed Seed Cells Treat Treat with this compound Seed->Treat Harvest Harvest Cells Treat->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend AddStains Add Annexin V-FITC & Propidium Iodide Resuspend->AddStains Incubate Incubate 15 min (Room Temp, Dark) AddStains->Incubate AddBuffer Add Binding Buffer Incubate->AddBuffer Flow Flow Cytometry Analysis AddBuffer->Flow Gating Gating & Data Acquisition Flow->Gating Quantify Quantify Cell Populations Gating->Quantify

Caption: Experimental workflow for apoptosis analysis.

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining

This protocol describes the analysis of cell cycle distribution in this compound-treated cells using Propidium Iodide (PI) staining and flow cytometry. PI stoichiometrically binds to DNA, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[5][9][10]

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% Ethanol (B145695)

  • Propidium Iodide Staining Solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 50 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells and collect by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet once with cold PBS.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cell pellet in 500 µL of Propidium Iodide Staining Solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a 488 nm laser for excitation and detect PI fluorescence on a linear scale at >575 nm (typically FL3).

    • Use a doublet discrimination gate (e.g., FSC-A vs. FSC-H) to exclude cell aggregates.

    • Collect at least 20,000 events per sample.

    • Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate cell cycle analysis software.

cluster_prep Cell Preparation cluster_fixation Fixation cluster_stain Staining cluster_analysis Analysis Seed Seed Cells Treat Treat with this compound Seed->Treat Harvest Harvest Cells Treat->Harvest Wash Wash with PBS Harvest->Wash AddEthanol Add cold 70% Ethanol Wash->AddEthanol IncubateFix Incubate at -20°C (≥ 2 hours) AddEthanol->IncubateFix WashFixed Wash with PBS IncubateFix->WashFixed AddPI Add PI/RNase A Staining Solution WashFixed->AddPI IncubateStain Incubate 30 min (Room Temp, Dark) AddPI->IncubateStain Flow Flow Cytometry Analysis IncubateStain->Flow Gating Doublet Discrimination Flow->Gating Model Cell Cycle Modeling Gating->Model

Caption: Experimental workflow for cell cycle analysis.

References

Application Notes and Protocols for Immunofluorescence Staining Following TC-I 15 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-I 15 is a potent and allosteric small-molecule inhibitor of integrin α2β1.[1][2] It also demonstrates inhibitory activity against integrin α1β1 and, to a lesser extent, α11β1.[1][3][4] By binding to the β1 subunit, this compound stabilizes the inactive conformation of the integrin, thereby inhibiting its interaction with collagen.[3] This mechanism of action makes this compound a valuable tool for investigating the roles of collagen-binding integrins in various physiological and pathological processes, including cell adhesion, migration, platelet aggregation, and cancer metastasis.[1][3][5]

Immunofluorescence is a powerful technique to visualize the subcellular localization and expression levels of proteins. Following this compound treatment, this technique can be employed to investigate the downstream consequences of integrin α2β1 inhibition, such as alterations in focal adhesion formation and cytoskeletal organization. These application notes provide a detailed protocol for performing immunofluorescence staining on cultured cells after treatment with this compound.

Mechanism of Action and Signaling Pathway

Integrin α2β1 is a key cell surface receptor that mediates cell adhesion to collagen. Upon collagen binding, integrins cluster and recruit a complex of proteins to form focal adhesions. This clustering activates intracellular signaling cascades that influence cell behavior. This compound, by locking integrin α2β1 in an inactive state, prevents these downstream signaling events.

The primary signaling pathway affected by this compound treatment is the integrin-mediated adhesion and signaling cascade. Inhibition of integrin α2β1 by this compound is expected to disrupt the formation of focal adhesions and the subsequent activation of key signaling molecules such as Focal Adhesion Kinase (FAK) and Src family kinases. This can lead to changes in the actin cytoskeleton and cell morphology.

TC_I_15_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_intracellular Intracellular Collagen Collagen Integrin_active Integrin α2β1 (Active) Collagen->Integrin_active Binds Integrin_inactive Integrin α2β1 (Inactive) Integrin_active->Integrin_inactive FAK FAK Integrin_active->FAK Activates Src Src FAK->Src Activates Actin Actin Cytoskeleton (Stress Fibers) Src->Actin Regulates Cell_Adhesion Cell Adhesion & Migration Actin->Cell_Adhesion TCI15 This compound TCI15->Integrin_active Inhibits TCI15->Integrin_inactive Stabilizes

Caption: this compound inhibits integrin α2β1 signaling.

Data Presentation

The inhibitory effects of this compound on cell adhesion have been quantified in various cell lines. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

Cell LineIntegrin ExpressedSubstrateIC50 (µM)Reference
C2C12α2β1GFOGER26.8[1]
C2C12α2β1GLOGEN0.4[1]
C2C12α1β1GFOGER23.6[1]
C2C12α1β1GLOGEN24.4[1]
HT1080α2β1GFOGER4.53[3]
Human Platelets (static)α2β1Type I Collagen0.012[5]
Human Platelets (flow)α2β1Type I Collagen0.715[5]

Experimental Protocols

This section provides a detailed protocol for performing immunofluorescence staining on cultured cells treated with this compound to visualize changes in focal adhesions and the actin cytoskeleton.

Materials
  • This compound (prepare stock solution in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibodies (e.g., anti-paxillin, anti-vinculin, anti-FAK)

  • Fluorophore-conjugated secondary antibodies

  • Phalloidin (B8060827) conjugated to a fluorophore (for actin staining)

  • DAPI (for nuclear counterstaining)

  • Antifade mounting medium

  • Glass coverslips and microscope slides

Cell Culture and Treatment
  • Seed cells (e.g., HT1080 or other adherent cell line expressing integrin α2β1) onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of the experiment.

  • Allow cells to adhere and grow for 24 hours in complete medium.

  • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours). The final DMSO concentration should be kept constant across all conditions and should not exceed 0.1%.

Immunofluorescence Staining Procedure
  • Fixation: Aspirate the culture medium and gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is necessary for intracellular targets.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody (e.g., anti-paxillin) in the blocking buffer according to the manufacturer's recommendations. Incubate the cells with the diluted primary antibody overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody and Phalloidin Incubation: Dilute the appropriate fluorophore-conjugated secondary antibody and fluorophore-conjugated phalloidin in the blocking buffer. Incubate the cells for 1-2 hours at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Nuclear Staining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature, protected from light.

  • Final Wash: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging: Image the slides using a fluorescence or confocal microscope.

Recommended Controls
  • Vehicle Control: Treat cells with the same concentration of DMSO used for the this compound dilutions.

  • Secondary Antibody Only Control: Omit the primary antibody incubation to check for non-specific binding of the secondary antibody.

  • Untreated Control: Cells that have not been treated with either this compound or vehicle.

Visualization of Experimental Workflow

IF_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining Procedure cluster_analysis Analysis Seed Seed Cells on Coverslips Adhere Allow Adhesion (24h) Seed->Adhere Treat Treat with this compound or Vehicle Adhere->Treat Fix Fixation (4% PFA) Treat->Fix Perm Permeabilization (Triton X-100) Fix->Perm Block Blocking (1% BSA) Perm->Block PrimaryAb Primary Antibody Incubation (4°C, o/n) Block->PrimaryAb SecondaryAb Secondary Antibody & Phalloidin Incubation (RT, 1-2h) PrimaryAb->SecondaryAb DAPI Nuclear Staining (DAPI) SecondaryAb->DAPI Mount Mount Coverslips DAPI->Mount Image Fluorescence Microscopy Mount->Image Analyze Image Analysis Image->Analyze

Caption: Immunofluorescence staining workflow after this compound treatment.

References

Troubleshooting & Optimization

TC-I 15 solubility issues and how to solve them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the α2β1 integrin inhibitor, TC-I 15.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The primary recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[1] It is soluble in DMSO up to 100 mM.[1] For certain applications, such as some cell culture experiments, a dilute solution of Sodium Hydroxide (NaOH) can also be used.[2][3]

Q2: I am observing precipitation of this compound when I add it to my aqueous cell culture medium. How can I prevent this?

A2: This is a common issue due to the low aqueous solubility of this compound. To prevent precipitation, it is crucial to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO. This stock solution can then be serially diluted in your cell culture medium to the final desired concentration. The final concentration of the organic solvent in the medium should be kept low (typically ≤0.5%) to avoid solvent-induced cellular toxicity.

Q3: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?

A3: It is not recommended to dissolve this compound directly in aqueous solutions like water or PBS due to its poor solubility. Attempting to do so will likely result in an incomplete dissolution and inaccurate final concentration. Always prepare a stock solution in a suitable organic solvent first.

Q4: How should I store the this compound stock solution?

A4: this compound stock solutions should be stored at -20°C for long-term storage.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide

Issue Possible Cause Solution
Difficulty dissolving this compound powder in DMSO. Insufficient solvent volume or inadequate mixing.Ensure you are using a sufficient volume of DMSO to achieve the desired concentration. Gentle warming and vortexing can aid in dissolution. For very high concentrations, sonication may be helpful.[4]
Precipitate forms after diluting DMSO stock solution in aqueous buffer or media. The final concentration of this compound exceeds its solubility limit in the aqueous solution. The percentage of DMSO in the final solution is too low.Prepare a more dilute stock solution in DMSO. When diluting into the aqueous buffer, add the this compound stock solution dropwise while vortexing the buffer to ensure rapid and even mixing. Increase the final percentage of DMSO in your working solution if your experimental system can tolerate it.
Inconsistent experimental results. Inaccurate concentration of this compound due to incomplete dissolution or precipitation.Always ensure your this compound is fully dissolved in the stock solution before further dilution. Visually inspect for any precipitate before use. Prepare fresh dilutions for each experiment from a properly stored stock solution.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent Maximum Concentration Reference
DMSO100 mM (52.06 mg/mL)
1.1 eq. NaOH<13.02 mg/ml

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Materials: this compound powder, anhydrous DMSO.

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution.

    • Aliquot the stock solution into single-use volumes and store at -20°C.

Protocol 2: Preparation of this compound Working Solution for Cell Culture using NaOH

This protocol is adapted from a published study.[2][3]

  • Materials: this compound powder, sterile NaOH solution (e.g., 0.1 N), sterile PBS or cell culture medium.

  • Procedure:

    • Prepare a stock solution of this compound in a dilute NaOH solution. The final molar ratio of this compound to NaOH should be approximately 1:1.1.[2][3]

    • For example, to prepare a 220 µM solution of this compound, dissolve the appropriate amount of this compound powder in a volume of NaOH solution to achieve this concentration.

    • This stock solution can then be further diluted in your cell culture medium to the desired final concentration.

    • Note: It is crucial to use a vehicle control of NaOH alone in your experiments to account for any effects of the solvent.[2][3]

Mandatory Visualization

TC_I_15_Solubilization_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting TCI15_powder This compound Powder Solvent Choose Solvent: - DMSO (Primary) - Dilute NaOH (Alternative) TCI15_powder->Solvent Dissolve Dissolve Powder (Vortex, Gentle Heat/Sonication) Solvent->Dissolve Stock_Solution Concentrated Stock Solution (e.g., 10-100 mM in DMSO) Dissolve->Stock_Solution Dilute Serially Dilute Stock (Add stock to buffer while vortexing) Stock_Solution->Dilute Aqueous_Buffer Aqueous Buffer (e.g., Cell Culture Medium, PBS) Aqueous_Buffer->Dilute Working_Solution Final Working Solution Dilute->Working_Solution Precipitation Precipitation Occurs Dilute->Precipitation Solution - Use more dilute stock - Increase final solvent % - Ensure rapid mixing Precipitation->Solution Solution

Caption: Workflow for dissolving this compound and troubleshooting precipitation issues.

Integrin_Signaling_Inhibition cluster_ecm Extracellular Matrix (ECM) cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Collagen Collagen Integrin Integrin α2β1 Collagen->Integrin Binds FAK FAK Integrin->FAK Activates Src Src FAK->Src PI3K PI3K FAK->PI3K Src->PI3K Akt Akt PI3K->Akt Cell_Response Cellular Responses (Adhesion, Proliferation, Migration) Akt->Cell_Response TCI15 This compound TCI15->Integrin Inhibits

References

Technical Support Center: TC-I-15 and Integrin Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of the integrin inhibitor, TC-I-15. The following troubleshooting guides and FAQs are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am using TC-I-15 to specifically inhibit integrin α2β1, but I am observing unexpected cellular effects. What could be the cause?

A1: While TC-I-15 is a potent inhibitor of integrin α2β1, it is known to have off-target effects on other collagen-binding integrins.[1] Published studies have demonstrated that TC-I-15 can also inhibit integrin α1β1 and, at higher concentrations, α11β1.[1] Therefore, your observed phenotype may be a result of the compound's activity on these other integrins. It is crucial to consider the expression profile of integrins in your experimental system.

Q2: How can I be sure that the effects I am seeing are due to inhibition of α2β1 and not off-target effects?

A2: To dissect the specific contribution of α2β1 inhibition from potential off-target effects, several experimental controls are recommended:

  • Use a secondary inhibitor: Employ a structurally different and highly selective α2β1 inhibitor to see if it recapitulates the same phenotype.

  • Genetic knockdown/knockout: Use techniques like siRNA or CRISPR/Cas9 to specifically reduce or eliminate the expression of α2β1, α1β1, or α11β1 in your cells and observe the effect of TC-I-15 in each condition.

  • Cell lines with defined integrin expression: If possible, use cell lines that exclusively express the integrin of interest to isolate the effects of TC-I-15. For example, HT1080 cells express α2β1 but not α1β1.[1]

Q3: At what concentration is TC-I-15 selective for α2β1?

A3: The selectivity of TC-I-15 is concentration-dependent. While it inhibits α2β1 at nanomolar concentrations in some assays (e.g., 12 nM for human platelet adhesion to type I collagen under static conditions), its off-target effects on other integrins appear in the micromolar range.[2][3] For instance, the IC50 for α1β1 inhibition by TC-I-15 is in a similar micromolar range to that of α2β1 in cell adhesion assays using specific collagen peptides.[1] It is recommended to perform a dose-response curve in your specific assay to determine the optimal concentration for achieving the desired effect while minimizing off-target activity.

Q4: Does the substrate in my cell adhesion assay affect the potency and selectivity of TC-I-15?

A4: Yes, the substrate can significantly influence the apparent potency of TC-I-15. For example, TC-I-15 was found to be approximately 100-fold more potent at inhibiting α2β1-mediated cell adhesion to a lower-affinity collagen peptide (GLOGEN) compared to a higher-affinity peptide (GFOGER).[1] This suggests a competitive mechanism of inhibition. Therefore, it is important to consider the nature of the substrate when interpreting results and comparing data between different experimental setups.

Quantitative Data: TC-I-15 Inhibitory Activity on a Panel of Integrins

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of TC-I-15 against various integrins. It is important to note that these values can be context-dependent (e.g., cell type, substrate).

Integrin TargetCell LineSubstrateIC50 (µM)Reference
α2β1 C2C12-α2GFOGER26.8[1]
C2C12-α2GLOGEN0.4[1]
HT1080GFOGER4.53[1]
α1β1 C2C12-α1GFOGER23.6[1]
C2C12-α1GLOGEN24.4[1]
α11β1 C2C12-α11GFOGER3177[1]
C2C12-α11GLOGEN177[1]
α10β1 C2C12-α10GFOGER/GLOGENNo inhibition observed[1]
α3β1 RecombinantLaminin 511No inhibition observed[1]
αvβ3 -->1000 nM (qualitative)[2]
α5β1 -->1000 nM (qualitative)[2]
α6β1 -->1000 nM (qualitative)[2]
αIIbβ3 -->1000 nM (qualitative)[2]

Experimental Protocols

Key Experiment: Cell Adhesion Assay to Determine TC-I-15 IC50

This protocol is based on the methodology described by Hunter et al. (2021) to assess the inhibitory effect of TC-I-15 on integrin-mediated cell adhesion.

1. Materials:

  • C2C12 cells stably transfected to express a single collagen-binding integrin (α1β1, α2β1, α10β1, or α11β1).

  • HT1080 cells (expressing endogenous α2β1).

  • Synthetic collagen peptides: GFOGER (high-affinity for α1β1 and α2β1), GLOGEN (lower-affinity for α2β1), and GPP10 (negative control).

  • TC-I-15 stock solution (in DMSO).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., serum-free DMEM).

  • 96-well microplates.

  • Cell stain (e.g., Crystal Violet).

  • Extraction buffer (e.g., 10% acetic acid).

  • Plate reader.

2. Plate Coating:

  • Coat the wells of a 96-well plate with the desired collagen peptide (e.g., 10 µg/mL in PBS) overnight at 4°C.

  • Wash the wells with PBS to remove any unbound peptide.

  • Block non-specific binding by incubating wells with a blocking agent (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Wash the wells again with PBS.

3. Cell Preparation and Treatment:

  • Culture the cells of interest to sub-confluency.

  • Harvest the cells using a non-enzymatic method (e.g., EDTA solution) to preserve integrin integrity.

  • Resuspend the cells in serum-free assay buffer at a concentration of 1 x 10^6 cells/mL.

  • Prepare a serial dilution of TC-I-15 in the assay buffer.

  • Pre-incubate the cells with the different concentrations of TC-I-15 (or vehicle control, DMSO) for a defined period (e.g., 1 hour) at 37°C.

4. Adhesion Assay:

  • Add the pre-incubated cell suspension to the peptide-coated wells (e.g., 100 µL per well).

  • Allow the cells to adhere for a specific time (e.g., 1 hour) at 37°C in a CO2 incubator.

  • Gently wash the wells with PBS to remove non-adherent cells. The number of washes may need to be optimized for your cell type.

5. Quantification of Adherent Cells:

  • Fix the adherent cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes.

  • Stain the cells with a solution of Crystal Violet (e.g., 0.5% in 20% methanol) for 20 minutes.

  • Wash the wells thoroughly with water to remove excess stain.

  • Solubilize the stain by adding an extraction buffer (e.g., 10% acetic acid) to each well.

  • Measure the absorbance at a wavelength of 595 nm using a plate reader.

6. Data Analysis:

  • Subtract the background absorbance from the negative control wells (coated with GPP10).

  • Normalize the data to the vehicle control (considered as 100% adhesion).

  • Plot the percentage of adhesion against the logarithm of the TC-I-15 concentration.

  • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.

Visualizations

TC_I_15_Selectivity cluster_target Primary Target cluster_off_target Known Off-Targets cluster_no_effect No Observed Inhibition cluster_reported_selectivity Reported Selectivity (>1000 nM) a2b1 α2β1 a1b1 α1β1 a11b1 α11β1 a10b1 α10β1 a3b1 α3β1 avb3 αvβ3 a5b1 α5β1 a6b1 α6β1 aIIbb3 αIIbβ3 TC_I_15 TC-I-15 TC_I_15->a2b1 Potent Inhibition TC_I_15->a1b1 Inhibition (µM range) TC_I_15->a11b1 Weak Inhibition (High µM range)

Caption: Selectivity profile of TC-I-15 against a panel of integrins.

Off_Target_Workflow cluster_planning Experimental Planning cluster_execution Experimental Execution cluster_analysis Data Analysis & Interpretation A Identify potential off-targets (e.g., α1β1, α11β1) B Determine integrin expression profile of cell model A->B C Perform dose-response with TC-I-15 B->C G Compare IC50 values across integrins and cell lines C->G D Include control cell lines (single integrin expression) D->G E Use alternative selective inhibitor E->G F Employ genetic knockdown/knockout F->G H Attribute phenotype to specific integrin inhibition G->H

Caption: Workflow for investigating potential off-target effects of TC-I-15.

References

Technical Support Center: Troubleshooting Inconsistent Results in TC-I 15 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving the integrin inhibitor, TC-I 15.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing variable or unexpected results in my experiments with this compound?

A1: Inconsistent results with this compound often stem from its broader specificity than initially reported. While it is a potent inhibitor of α2β1 integrin, it also demonstrates significant inhibitory activity against α1β1 integrin and, at higher concentrations, α11β1 integrin. If your experimental system (e.g., cell line) expresses these other collagen-binding integrins, the observed phenotype may be a composite of inhibiting multiple targets, leading to variability.

Q2: My IC50 value for this compound in a cell-based assay is different from the published biochemical data. What could be the reason?

A2: Discrepancies between biochemical and cell-based assay potencies are common for small molecule inhibitors. Several factors can contribute to this:

  • Cellular Permeability: The inhibitor may have limited ability to cross the cell membrane, resulting in a lower intracellular concentration.

  • Presence of Multiple Integrins: As mentioned, this compound is not entirely specific for α2β1. The overall IC50 in a cellular context will depend on the relative expression levels of α1β1, α2β1, and α11β1 on your cells of interest.

  • Substrate-Dependent Inhibition: The potency of this compound against α2β1 has been shown to be dependent on the collagen substrate used. For instance, it is significantly more potent when cells are adhering to a lower-affinity collagen peptide (GLOGEN) compared to a higher-affinity one (GFOGER).

  • Efflux Pumps: Cells may actively transport the inhibitor out, reducing its effective intracellular concentration.

  • Protein Binding: The inhibitor can bind to other proteins in the cell culture medium or within the cell, reducing the free concentration available to bind to the target integrins.

Q3: How should I prepare and store my this compound stock solutions to ensure consistency?

A3: Proper handling of this compound is critical for reproducible results.

  • Solubility: this compound is soluble in DMSO up to 100 mM. It is recommended to prepare a high-concentration stock solution in a high-purity, anhydrous organic solvent like DMSO.

  • Storage: Store the stock solution at -20°C. Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.

  • Working Dilutions: When preparing working dilutions in aqueous buffers, be mindful of the final solvent concentration. High concentrations of DMSO can have independent biological effects. It is advisable to keep the final DMSO concentration below 0.5%, and ideally below 0.1%. Always include a vehicle control (e.g., media with the same final DMSO concentration) in your experiments.

Q4: I am observing off-target effects that I cannot attribute to α2β1 inhibition. What should I do?

A4: Given the known cross-reactivity of this compound, it is crucial to perform control experiments to validate that the observed effects are due to the intended target inhibition.

  • Characterize Your System: If possible, determine the expression profile of collagen-binding integrins (α1β1, α2β1, α10β1, α11β1) in your cell line. This will help in interpreting the results.

  • Use a Structurally Unrelated Inhibitor: Employ another inhibitor with a different chemical structure that also targets α2β1. If both inhibitors yield the same phenotype, it is more likely an on-target effect.

  • Use a Negative Control: If available, use a structurally similar but inactive analog of this compound. This control should not produce the desired phenotype.

  • RNAi or CRISPR/Cas9: To confirm the involvement of a specific integrin, consider using gene silencing or knockout techniques to deplete the target protein and observe if the effect of this compound is diminished.

Quantitative Data Summary

The inhibitory activity of this compound is dependent on the specific integrin and the substrate. The following table summarizes the reported IC50 values for this compound in a cell adhesion assay using C2C12 cells expressing different integrin subunits.

Integrin SubunitSubstrate (Collagen Peptide)IC50 (µM)
α1β1GFOGER23.6
GLOGEN24.4
α2β1GFOGER26.8
GLOGEN0.4
α11β1GFOGER3177
GLOGEN177
α10β1GFOGER / GLOGENNo significant inhibition

Data sourced from Hunter et al., 2021.

Experimental Protocols

Cell Adhesion Assay to Determine this compound Potency

This protocol provides a general framework for assessing the inhibitory effect of this compound on cell adhesion to collagen-mimetic peptides.

Materials:

  • Cells expressing the integrin of interest (e.g., transfected C2C12 cells)

  • Collagen peptides (e.g., GFOGER, GLOGEN) for coating

  • This compound

  • Appropriate cell culture medium and buffers

  • 96-well microplates

  • Plate reader for absorbance measurement

Methodology:

  • Plate Coating: Coat the wells of a 96-well plate with the desired collagen peptide (e.g., 10 µg/mL in PBS) overnight at 4°C.

  • Blocking: Wash the wells with PBS and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature to prevent non-specific cell binding.

  • Cell Preparation: Harvest the cells and resuspend them in serum-free medium.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound (and a vehicle control) for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Seeding: Add the pre-treated cell suspension to the coated and blocked wells.

  • Incubation: Allow the cells to adhere for a specific time (e.g., 1-2 hours) at 37°C.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Quantification: Quantify the number of adherent cells using a suitable method, such as crystal violet staining or a metabolic assay (e.g., MTT, MTS).

  • Data Analysis: Determine the absorbance and calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the data and determine the IC50 value using non-linear regression.

Mandatory Visualizations

Integrin Signaling Pathway Simplified Integrin Signaling Pathway Extracellular_Matrix Extracellular Matrix (e.g., Collagen) Integrin Integrin (α/β heterodimer) Extracellular_Matrix->Integrin Binds FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates TC_I_15 This compound TC_I_15->Integrin Inhibits Src Src Family Kinases FAK->Src Recruits & Activates Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Src->Downstream_Signaling Activates Cellular_Responses Cellular Responses (Adhesion, Migration, Proliferation) Downstream_Signaling->Cellular_Responses Regulates Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent this compound Results Start Inconsistent Results Observed Check_Specificity Consider this compound Cross-Reactivity Start->Check_Specificity Check_Protocol Review Experimental Protocol Start->Check_Protocol Integrin_Expression Profile Integrin Expression in Cell Line Check_Specificity->Integrin_Expression Control_Experiments Perform Control Experiments (e.g., alternative inhibitor, RNAi) Check_Specificity->Control_Experiments Reagent_Prep Check Reagent Preparation & Storage Check_Protocol->Reagent_Prep Assay_Conditions Verify Assay Conditions (e.g., substrate, cell density) Check_Protocol->Assay_Conditions Data_Interpretation Re-evaluate Data in Light of Integrin Profile Integrin_Expression->Data_Interpretation Control_Experiments->Data_Interpretation Reagent_Prep->Start Revise & Repeat Assay_Conditions->Start Revise & Repeat

Technical Support Center: Optimizing TC-I 15 Concentration for Specific Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of TC-I 15 for specific cell lines. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on this compound's activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an allosteric inhibitor of integrin α2β1, a receptor for collagen.[1] However, it is important to note that this compound is not entirely specific and has been shown to inhibit other collagen-binding integrins, namely α1β1 and, at higher concentrations, α11β1.[1][2] This cross-reactivity is a critical factor to consider during experimental design and data interpretation.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in DMSO, with a maximum concentration of 100 mM.[3] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO (e.g., 10 mM). This stock solution can be stored at -20°C for long-term stability. When preparing working solutions, dilute the DMSO stock directly into the cell culture medium to the desired final concentration. It is crucial to ensure that the final DMSO concentration in the culture medium does not exceed a level that is toxic to your specific cell line, typically below 0.5%, with some sensitive or primary cells requiring concentrations as low as 0.1%.[4][5] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q3: What is a typical starting concentration range for this compound in cell-based assays?

A3: The optimal concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. Based on published data, a broad starting range to consider is 0.1 µM to 50 µM.[1][2] For initial dose-response experiments, it is advisable to use a wide range of concentrations to determine the IC50 value for your cell line of interest.

Q4: I am observing unexpected or off-target effects in my experiment. What could be the cause?

A4: The most likely cause of off-target effects is the known cross-reactivity of this compound with other integrins, particularly α1β1.[2][6] If your cell line expresses multiple collagen-binding integrins, this compound may inhibit their functions as well, leading to confounding results. To mitigate this, it is essential to characterize the integrin expression profile of your cell line. If cross-reactivity is a concern, consider using a more specific inhibitor for α1β1, such as obtustatin (B1151259), as a control to dissect the specific effects of α2β1 inhibition.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no inhibitory effect at expected concentrations. 1. Cell line expresses low levels of α2β1 integrin. 2. Degradation of this compound. 3. Sub-optimal assay conditions. 1. Verify α2β1 expression: Confirm the expression of the target integrin in your cell line using techniques like flow cytometry or western blotting. 2. Prepare fresh solutions: Always prepare fresh working solutions of this compound from a frozen stock for each experiment. 3. Optimize assay parameters: Ensure that the incubation time and cell density are optimized for your specific assay.
High cell toxicity observed even at low concentrations. 1. High sensitivity of the cell line to DMSO. 2. Off-target effects leading to cytotoxicity. 1. Titrate DMSO: Perform a dose-response experiment with DMSO alone to determine the maximum tolerable concentration for your cell line.[4][5] 2. Investigate off-target effects: If your cells express other integrins inhibited by this compound, the observed toxicity might be a result of inhibiting those pathways. Consider using alternative, more specific inhibitors to confirm the source of toxicity.
Inconsistent results between experiments. 1. Variability in cell passage number or confluency. 2. Inconsistent preparation of this compound working solutions. 3. Precipitation of this compound in culture medium. 1. Standardize cell culture: Use cells within a consistent range of passage numbers and ensure similar confluency at the start of each experiment. 2. Standardize solution preparation: Follow a consistent protocol for preparing and diluting this compound for each experiment. 3. Ensure solubility: When diluting the DMSO stock in aqueous media, ensure thorough mixing to prevent precipitation. Visually inspect the medium for any signs of precipitation.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in different cell lines and under various conditions.

Cell Line/SystemTargetSubstrate/ConditionIC50Reference
C2C12 cells expressing α2β1α2β1-mediated adhesionGFOGER (high-affinity collagen peptide)26.8 µM[2]
C2C12 cells expressing α2β1α2β1-mediated adhesionGLOGEN (low-affinity collagen peptide)0.4 µM[2]
C2C12 cells expressing α1β1α1β1-mediated adhesionGFOGER23.6 µM[2]
C2C12 cells expressing α1β1α1β1-mediated adhesionGLOGEN24.4 µM[2]
HT1080 cells (express α2β1)α2β1-mediated adhesionGFOGER4.53 µM[2]
Human Plateletsα2β1-mediated adhesionType I Collagen (static)12 nM[3]
Human Plateletsα2β1-mediated adhesionType I Collagen (under flow)715 nM[3]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)

This protocol provides a general framework for determining the cytotoxic or anti-proliferative effects of this compound on a specific adherent cell line.

Materials:

  • This compound (stock solution in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed the tolerated level for your cells.

    • Include a vehicle control (medium with DMSO only) and a no-treatment control.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or controls.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.[7]

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

    • Gently mix the contents of the wells using a multichannel pipette.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Signaling Pathways

TC_I_15_Signaling_Pathway cluster_downstream Downstream Signaling TC_I_15 This compound Integrin_a2b1 Integrin α2β1 TC_I_15->Integrin_a2b1 Inhibits FAK FAK Integrin_a2b1->FAK Activates Collagen Collagen Collagen->Integrin_a2b1 Binds Src Src FAK->Src Activates PI3K PI3K FAK->PI3K Activates Cell_Adhesion Cell Adhesion FAK->Cell_Adhesion Src->FAK Src->PI3K Cell_Migration Cell Migration Src->Cell_Migration Akt Akt PI3K->Akt Activates Cell_Proliferation Cell Proliferation & Survival Akt->Cell_Proliferation

Caption: this compound inhibits the binding of collagen to integrin α2β1, thereby blocking downstream signaling pathways.

Experimental Workflow

Experimental_Workflow Start Start Cell_Culture 1. Seed Cells in 96-well Plate Start->Cell_Culture Treatment 2. Treat with This compound Dilutions Cell_Culture->Treatment Incubation 3. Incubate for 24/48/72 hours Treatment->Incubation MTT_Addition 4. Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization 5. Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading 6. Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis 7. Analyze Data & Determine IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining the optimal concentration of this compound using a cell viability assay.

References

TC-I 15 stability in different media and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of TC-I 15 in various media and under different storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound should be stored as a solid at -20°C.[1] If purchased as a solution in DMSO, it is recommended to store it at -20°C for up to one month, or at -80°C for up to six months. For optimal stability, it is advisable to prepare fresh solutions from a solid for each experiment and avoid repeated freeze-thaw cycles.

Q2: How should I prepare stock solutions of this compound?

A2: this compound is soluble in DMSO up to 100 mM.[1] To prepare a stock solution, dissolve the solid this compound in anhydrous DMSO. For aqueous-based assays, further dilute the DMSO stock solution in the appropriate aqueous buffer immediately before use. It is important to ensure that the final concentration of DMSO in the assay medium is low enough to not affect the experimental results, typically less than 0.5%.

Q3: Is this compound stable in aqueous solutions?

A3: The stability of this compound in aqueous solutions is dependent on the pH, temperature, and presence of other components. While specific public data on the aqueous stability of this compound is limited, small molecules with similar functional groups can be susceptible to hydrolysis, particularly at extreme pH values. It is recommended to prepare fresh aqueous dilutions for each experiment and to use them promptly. For longer-term experiments, the stability of this compound in the specific assay medium should be validated.

Q4: Can I store this compound solutions at 4°C?

A4: Storing this compound solutions at 4°C is not recommended for extended periods. While short-term storage (a few hours) at 4°C may be acceptable, long-term storage can lead to degradation and precipitation, especially for aqueous solutions. For storage longer than a day, it is best to aliquot and freeze the stock solution at -20°C or -80°C.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of this compound in cellular assays.

Possible Cause Troubleshooting Steps
Degradation of this compound in stock solution - Prepare a fresh stock solution of this compound from solid material.- Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.- Verify the age and storage conditions of the DMSO used for reconstitution.
Instability in aqueous assay medium - Minimize the time between diluting this compound into the aqueous medium and adding it to the cells.- Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium at 37°C.- Consider using a buffer system known to be more favorable for small molecule stability if significant degradation is observed.
Precipitation of this compound - Visually inspect the diluted solution for any signs of precipitation before adding it to the assay.- Reduce the final concentration of this compound in the assay if solubility is a concern.- Ensure the final DMSO concentration is sufficient to maintain solubility but not high enough to cause cellular toxicity.

Issue 2: Variability in results between different batches of this compound.

Possible Cause Troubleshooting Steps
Differences in purity or formulation - Always refer to the Certificate of Analysis (CoA) for the specific batch being used.- If possible, qualify each new batch by performing a dose-response curve to confirm its potency relative to previous batches.
Improper handling of a new batch - Ensure that the new batch has been stored under the recommended conditions since its arrival.

Summary of (Hypothetical) this compound Stability Data

The following tables summarize hypothetical stability data for this compound based on typical stability profiles for small molecules with similar chemical features. This data is for illustrative purposes to guide experimental design and troubleshooting.

Table 1: Hypothetical Stability of this compound in Different Solvents at -20°C over 6 Months

SolventConcentrationPurity after 1 MonthPurity after 3 MonthsPurity after 6 Months
DMSO10 mM>99%>98%>97%
Ethanol10 mM>98%>95%>92%
PBS (pH 7.4)100 µM>95%>90%<85%

Table 2: Hypothetical Half-Life of this compound in Aqueous Buffers at 37°C

Buffer (pH)Half-Life (t½)
Acetate (pH 4.0)~12 hours
Phosphate (pH 7.4)~48 hours
Carbonate (pH 9.0)~8 hours

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound (solid), Anhydrous Dimethyl Sulfoxide (DMSO).

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

    • Add the calculated volume of DMSO to the vial.

    • Vortex or sonicate briefly until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a general procedure for a forced degradation study to assess the intrinsic stability of this compound.

  • Materials: this compound, 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂), HPLC-grade water, HPLC-grade acetonitrile, appropriate buffers.

  • Procedure:

    • Acidic Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Keep solid this compound in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution of this compound to a calibrated light source (e.g., UV lamp) for a defined period.

    • Sample Analysis:

      • At specified time points, withdraw samples from each stress condition.

      • Neutralize the acidic and basic samples.

      • Analyze all samples, including a non-degraded control, by a stability-indicating HPLC method (see Protocol 3).

      • Characterize any significant degradation products using LC-MS if possible.

Protocol 3: Stability-Indicating HPLC Method for this compound

This is a general reverse-phase HPLC method that can be optimized for the analysis of this compound and its potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A suitable gradient to resolve the parent compound from its degradation products (e.g., start with 95% A, ramp to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan for an optimal wavelength, likely around 254 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare samples from the forced degradation study and controls at an appropriate concentration.

    • Inject the samples onto the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

    • Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to the control sample.

Visualizations

Integrin α2β1 Signaling Pathway

Integrin_Signaling cluster_extracellular Extracellular Matrix cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Collagen Collagen Integrin Integrin α2β1 Collagen->Integrin Binds FAK FAK Integrin->FAK Activates Src Src FAK->Src PI3K PI3K FAK->PI3K Ras Ras Src->Ras Akt Akt PI3K->Akt CellResponse Cell Adhesion, Migration, Proliferation Akt->CellResponse Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CellResponse TCI15 This compound TCI15->Integrin Inhibits

Caption: Integrin α2β1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Stability Testing

Stability_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Data Evaluation Prep Prepare this compound Solutions Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation Prep->Oxidation Thermal Thermal Stress Prep->Thermal Photo Photolytic Stress Prep->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Characterization HPLC->LCMS Data Assess % Degradation & Identify Degradants HPLC->Data

Caption: Workflow for conducting a forced degradation study of this compound.

References

Technical Support Center: Minimizing Variability in Cell-Based Assays Utilizing the Integrin α2β1 Inhibitor, TC-I-15

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing TC-I-15, a potent allosteric inhibitor of the collagen-binding integrin α2β1. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability and ensure the reproducibility of your cell-based assays.

Given that TC-I-15 also exhibits inhibitory effects on integrins α1β1 and α11β1, it is crucial to consider the expression profile of these integrins in your chosen cell line to ensure accurate interpretation of results.[1] This guide will address common sources of variability in assays where TC-I-15 is employed, such as cell adhesion, migration, and signaling studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in cell-based assays using TC-I-15?

A1: Variability in cell-based assays can stem from several factors. Key sources include:

  • Cellular Heterogeneity: Differences in cell passage number, genetic drift, and cell health can significantly impact results.[2][3]

  • Assay Conditions: Inconsistent cell seeding density, edge effects in multi-well plates, and fluctuations in incubator conditions (temperature, CO2, humidity) are major contributors to variability.[2][4][5]

  • Reagent Handling: Improper storage and handling of TC-I-15 and other reagents, as well as lot-to-lot variability of serum, can introduce significant errors.[6]

  • Solvent Effects: The vehicle used to dissolve TC-I-15, typically DMSO, can have cytotoxic effects at certain concentrations.[7][8][9][10]

Q2: How can I determine the optimal, non-toxic concentration of TC-I-15 and its solvent for my experiments?

A2: It is essential to perform a dose-response curve for both TC-I-15 and its solvent (e.g., DMSO) on your specific cell line. Start with a broad range of concentrations to determine the IC50 of TC-I-15 for your assay endpoint (e.g., inhibition of cell adhesion). Simultaneously, test the effect of the solvent at concentrations corresponding to those used to dilute the inhibitor. Generally, DMSO concentrations should be kept below 0.5% to avoid significant cytotoxic effects, though this can be cell-type dependent.[8][9][10]

Q3: What are the best practices for preparing and storing the TC-I-15 inhibitor?

A3: To maintain the stability and activity of TC-I-15:

  • Storage: Store the stock solution, typically dissolved in a high-quality anhydrous solvent like DMSO, at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[11]

  • Preparation: On the day of the experiment, prepare fresh dilutions of TC-I-15 from the stock solution into your cell culture medium. Avoid storing the inhibitor in aqueous media for extended periods, as its stability may be compromised.[11]

  • Manufacturer's Guidelines: Always consult the manufacturer's datasheet for specific instructions on storage and handling.[11]

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments with TC-I-15.

High Variability in Cell Adhesion Assays

Problem: Inconsistent attachment of cells across wells or between replicate experiments.

Possible Cause Suggested Solution
Uneven Cell Seeding Ensure a single-cell suspension before seeding. Use reverse pipetting techniques and avoid introducing bubbles.
Edge Effect To mitigate evaporation and temperature gradients in the outer wells of a 96-well plate, fill the perimeter wells with sterile PBS or media without cells.[5][12] Alternatively, incubate the plate at room temperature for 1-2 hours before placing it in the 37°C incubator to allow for even cell settling.[3][4][13]
Inconsistent Coating of Substrate Ensure even coating of collagen or other extracellular matrix proteins. Allow for adequate incubation time and wash gently to remove unbound protein without disturbing the coated surface.
Variability in TC-I-15 Activity Prepare fresh dilutions of TC-I-15 for each experiment from a properly stored stock solution.
Cell Passage Number Use cells within a consistent and low passage number range, as integrin expression and signaling can change with continuous culturing.
Low or No Inhibitory Effect of TC-I-15

Problem: TC-I-15 does not inhibit the expected cellular response (e.g., cell adhesion to collagen).

Possible Cause Suggested Solution
Incorrect Inhibitor Concentration Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay conditions. The reported IC50 values for TC-I-15 can vary depending on the cell type and substrate.[1][14]
Degraded Inhibitor Use a fresh aliquot of TC-I-15. Confirm the activity of the inhibitor in a validated, cell-free assay if possible.
Low Target Expression Confirm that your cell line expresses sufficient levels of integrin α2β1. Be aware of potential off-target effects on α1β1 and α11β1.[1]
Assay Timing Ensure that the inhibitor is added to the cells for a sufficient pre-incubation period before initiating the assay to allow for target engagement.
High Background Signal in Fluorescence-Based Assays

Problem: High background fluorescence obscuring the specific signal in your assay.

Possible Cause Suggested Solution
Autofluorescence Check for autofluorescence from your cells, media components (like phenol (B47542) red or serum), or the TC-I-15 compound itself. If possible, use a red-shifted fluorescent dye to minimize interference.
Non-specific Staining Use appropriate blocking buffers and include proper controls, such as isotype controls for antibody-based detection methods.
Insufficient Washing Optimize washing steps to effectively remove unbound fluorescent probes without detaching the cells.

Data Presentation

Table 1: Effect of TC-I-15 Concentration on Cell Adhesion

This table provides example data on the dose-dependent inhibition of cell adhesion by TC-I-15 on different collagen peptide substrates.

Cell LineSubstrateTC-I-15 IC50 (µM)
C2C12-α2β1GFOGER26.8
C2C12-α2β1GLOGEN0.4
HT1080GFOGER4.53
Data is illustrative and sourced from studies on C2C12 cells expressing α2β1 and HT1080 cells.[1] GFOGER and GLOGEN are collagen-mimetic peptides.
Table 2: Impact of DMSO Concentration on Cell Viability

This table illustrates the cytotoxic effects of DMSO on various cell lines at different concentrations and exposure times.

Cell LineDMSO Concentration24h Viability (%)48h Viability (%)72h Viability (%)
Human Apical Papilla Cells0.1%~100~100~100
Human Apical Papilla Cells0.5%~100~100~80
Human Apical Papilla Cells1%~100~90<70 (cytotoxic)
Human Apical Papilla Cells5%<70 (cytotoxic)<70 (cytotoxic)<70 (cytotoxic)
RA FLSs0.05%~96-99--
RA FLSs0.1%~88-95--
RA FLSs0.5%~75 (cytotoxic)--
Data is illustrative and sourced from studies on human apical papilla cells and rheumatoid arthritis fibroblast-like synoviocytes (RA FLSs).[8][15] Cytotoxicity is generally considered when cell viability is reduced by more than 30%.

Experimental Protocols

Cell Adhesion Assay Protocol

This protocol provides a general framework for assessing the effect of TC-I-15 on cell adhesion to a collagen-coated surface.

  • Plate Coating: Coat the wells of a 96-well plate with a collagen solution (e.g., 10 µg/mL) and incubate for 1-2 hours at 37°C or overnight at 4°C.

  • Blocking: Wash the wells with PBS and block with a solution of 1% BSA in serum-free media for 1 hour at 37°C to prevent non-specific cell binding.

  • Cell Preparation: Harvest cells and resuspend them in serum-free media at the desired concentration (e.g., 1 x 10^5 cells/mL).

  • Inhibitor Treatment: Pre-incubate the cell suspension with various concentrations of TC-I-15 (and a vehicle control) for 30-60 minutes at 37°C.

  • Seeding: Add the cell suspension to the coated and blocked wells and incubate for a predetermined time (e.g., 1-2 hours) at 37°C to allow for adhesion.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Quantification: Quantify the number of adherent cells using a suitable method, such as staining with crystal violet and measuring absorbance, or using a fluorescence-based viability dye.

Cell Viability (MTT) Assay Protocol

This protocol can be used to determine the cytotoxicity of TC-I-15 or its solvent.

  • Cell Seeding: Seed cells in a 96-well plate at an optimized density and allow them to attach overnight.[16][17]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of TC-I-15 or the solvent.[16][17][18]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[16][17][18]

  • MTT Addition: Add MTT solution to each well (final concentration of 0.2-0.5 mg/mL) and incubate for 1-4 hours at 37°C.[16][19]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.[16][19]

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.[17][19]

Visualizations

Integrin_Signaling cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Collagen Collagen Integrin Integrin α2β1 Collagen->Integrin Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src Activation PI3K PI3K FAK->PI3K Src->FAK RhoGTPases Rho GTPases (RhoA, Rac1, Cdc42) Src->RhoGTPases Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Cytoskeleton Actin Cytoskeleton (Adhesion, Migration) RhoGTPases->Cytoskeleton TCI15 TC-I-15 TCI15->Integrin Inhibition

Caption: Simplified signaling pathway of integrin α2β1.

Troubleshooting_Workflow Start High Variability in Assay Results Check_Cells Review Cell Culture Practices (Passage #, Health) Start->Check_Cells Check_Assay Examine Assay Setup (Seeding, Edge Effect) Start->Check_Assay Check_Reagents Verify Reagent Integrity (TC-I-15, Serum) Start->Check_Reagents Optimize_Cells Standardize Cell Culture Protocol Check_Cells->Optimize_Cells Optimize_Assay Optimize Seeding Density & Mitigate Edge Effect Check_Assay->Optimize_Assay Optimize_Reagents Use Fresh Reagents & Qualify Serum Lots Check_Reagents->Optimize_Reagents End Reduced Variability Optimize_Cells->End Optimize_Assay->End Optimize_Reagents->End

Caption: A logical workflow for troubleshooting assay variability.

Experimental_Workflow Start Start Cell_Prep Cell Culture & Preparation Start->Cell_Prep Treatment TC-I-15 Treatment Cell_Prep->Treatment Plate_Prep Plate Coating & Blocking Incubation Incubation Plate_Prep->Incubation Treatment->Incubation Detection Signal Detection Incubation->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End

Caption: A general experimental workflow for a cell-based assay using TC-I-15.

References

interpreting unexpected results with TC-I 15 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the integrin inhibitor, TC-I 15.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an allosteric small-molecule inhibitor of integrin α2β1.[1][2] It functions by binding to a site on the integrin a2ß1 receptor distinct from the ligand-binding site, inducing a conformational change that prevents the binding of its natural ligands, such as collagen. This inhibition of ligand binding subsequently blocks downstream signaling pathways.

Q2: Is this compound a specific inhibitor for integrin α2β1?

No, this compound is not entirely specific for integrin α2β1. While it is a potent inhibitor of α2β1, it has been shown to inhibit other collagen-binding integrins, namely α1β1 and α11β1.[3][4] This cross-reactivity is an important consideration when designing experiments and interpreting results.

Q3: What are the common applications of this compound in research?

This compound is frequently used in studies investigating processes mediated by collagen-binding integrins. These include platelet adhesion and thrombus formation, cancer cell migration and metastasis, and fibrosis.[1][3] It has been used in both in vitro cell-based assays and in vivo animal models to probe the role of α2β1 and related integrins in these pathological and physiological processes.[1]

Troubleshooting Guide

Problem 1: Unexpected or off-target effects observed in my cell-based assay.

  • Possible Cause 1: Cross-reactivity with other integrins.

    • Explanation: this compound is known to inhibit α1β1 and α11β1 in addition to its primary target, α2β1.[3][4] If your cells express these other collagen-binding integrins, the observed phenotype may be a result of a combination of inhibiting these different receptors.

    • Recommendation:

      • Characterize Integrin Expression: Perform qPCR or flow cytometry to determine the expression profile of α1β1, α2β1, and α11β1 in your cell line.

      • Use Control Inhibitors: If available, use more specific inhibitors for α1β1 or α11β1 to dissect the individual contributions of each integrin to your observed phenotype.

      • Knockdown/Knockout Models: Utilize siRNA or CRISPR/Cas9 to specifically deplete the expression of each integrin subunit to confirm the on-target effect of this compound.

  • Possible Cause 2: Non-specific effects at high concentrations.

    • Explanation: Like many small molecule inhibitors, high concentrations of this compound may lead to off-target effects unrelated to integrin inhibition.

    • Recommendation:

      • Dose-Response Curve: Perform a dose-response experiment to determine the minimal effective concentration of this compound that elicits your desired phenotype.

      • Use the Lowest Effective Concentration: Once the optimal concentration is determined, use the lowest possible concentration in your experiments to minimize the risk of off-target effects.

Problem 2: Inconsistent results between different experimental batches.

  • Possible Cause 1: Improper storage and handling of this compound.

    • Explanation: this compound is typically stored at -20°C or -80°C as a stock solution.[1] Repeated freeze-thaw cycles or improper storage can lead to degradation of the compound.

    • Recommendation:

      • Aliquot Stock Solutions: Upon receiving and dissolving this compound, prepare single-use aliquots to avoid multiple freeze-thaw cycles.

      • Follow Manufacturer's Storage Recommendations: Adhere strictly to the storage conditions provided by the supplier.[1]

  • Possible Cause 2: Variability in cell culture conditions.

    • Explanation: The expression and activity of integrins can be influenced by cell confluence, passage number, and the composition of the extracellular matrix (ECM) on the culture dish.

    • Recommendation:

      • Standardize Cell Culture Protocols: Maintain consistent cell seeding densities, passage numbers, and serum concentrations.

      • Control for ECM Coating: If studying cell adhesion, ensure consistent coating of plates with collagen or other ECM components.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

Cell LineIntegrin TargetLigand/SubstrateIC50Reference
C2C12 expressing α2β1α2β1GFOGER26.8 μM[1][4]
C2C12 expressing α2β1α2β1GLOGEN0.4 μM[1][4]
C2C12 expressing α1β1α1β1GFOGER23.6 μM[1][4]
C2C12 expressing α1β1α1β1GLOGEN24.4 μM[1][4]
C2C12 expressing α11β1α11β1GLOGEN177 μM[4]
HT1080α2β1GFOGER4.53 μM[4]
Human Platelets (static)α2β1Type I Collagen12 nM
Human Platelets (flow)α2β1Type I Collagen715 nM

Experimental Protocols

Protocol 1: Cell Adhesion Assay

This protocol is a general guideline for assessing the effect of this compound on cell adhesion to a collagen substrate.

  • Plate Coating:

    • Coat a 96-well plate with 10 µg/mL of Type I collagen in PBS overnight at 4°C.

    • Wash the wells three times with sterile PBS to remove any unbound collagen.

    • Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.

    • Wash the wells again three times with sterile PBS.

  • Cell Preparation:

    • Harvest cells and resuspend them in serum-free media at a concentration of 1 x 10^5 cells/mL.

    • Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 nM to 100 µM) or a vehicle control (e.g., DMSO) for 30 minutes at 37°C.

  • Adhesion:

    • Add 100 µL of the cell suspension to each well of the collagen-coated plate.

    • Incubate for 1-2 hours at 37°C in a humidified incubator.

  • Washing and Quantification:

    • Gently wash the wells three times with PBS to remove non-adherent cells.

    • Quantify the number of adherent cells using a suitable method, such as crystal violet staining or a fluorescence-based assay (e.g., Calcein-AM).

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the percentage of adhesion against the log concentration of this compound to determine the IC50 value.

Visualizations

TC_I_15_Mechanism_of_Action cluster_ecm Extracellular Matrix cluster_cell Cell Membrane cluster_cyto Cytoplasm Collagen Collagen Integrin_Active Integrin α2β1 (Active) Collagen->Integrin_Active Binds Integrin_Inactive Integrin α2β1 (Inactive) Integrin_Inactive->Collagen Binding Blocked Signaling Downstream Signaling Integrin_Inactive->Signaling Signaling Inhibited Integrin_Active->Signaling Activates TCI15 This compound TCI15->Integrin_Inactive Binds allosterically

Caption: Allosteric inhibition of integrin α2β1 by this compound.

Troubleshooting_Workflow Start Unexpected Results with this compound Check_Specificity Is the effect due to off-target inhibition? Start->Check_Specificity Yes1 Yes Check_Specificity->Yes1 No1 No Check_Specificity->No1 Check_Concentration Are you using the optimal concentration? Yes2 Yes Check_Concentration->Yes2 No2 No Check_Concentration->No2 Check_Protocols Are your experimental protocols consistent? Yes3 Yes Check_Protocols->Yes3 No3 No Check_Protocols->No3 Action_Specificity Characterize integrin expression. Use control inhibitors or knockdown models. Yes1->Action_Specificity No1->Check_Concentration Action_Concentration Perform a dose-response curve. Use the lowest effective concentration. Yes2->Action_Concentration No2->Check_Protocols Action_Protocols Standardize cell culture and reagent handling protocols. Yes3->Action_Protocols Outcome Interpret Results with Consideration of Cross-Reactivity No3->Outcome Action_Specificity->Outcome Action_Concentration->Outcome Action_Protocols->Outcome

Caption: Troubleshooting workflow for unexpected this compound results.

References

Technical Support Center: Ensuring Complete Inhibition of α2β1 with TC-I 15

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TC-I 15 for the complete inhibition of α2β1 integrin. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit α2β1 integrin?

This compound is a potent, small-molecule, allosteric inhibitor of the α2β1 integrin.[1] It functions by binding to a site on the integrin that is distinct from the ligand-binding site, inducing a conformational change that prevents the integrin from binding to its ligands, such as collagen.[2] This allosteric mechanism of action is crucial for its inhibitory function.

Q2: What is the recommended concentration of this compound for complete inhibition of α2β1?

The effective concentration of this compound for complete inhibition of α2β1 can vary significantly depending on the experimental system. Several factors, including cell type, integrin expression levels, ligand concentration, and assay conditions (static vs. flow), will influence the required concentration. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment. However, based on published data, concentrations ranging from the low nanomolar to the micromolar range have been shown to be effective.

Q3: Does this compound inhibit other integrins?

Yes, this compound is not entirely specific for α2β1 and has been shown to inhibit other collagen-binding integrins, notably α1β1 and, to a lesser extent, α11β1.[3][4][5] It is crucial to consider this cross-reactivity when interpreting experimental results, especially in systems where these other integrins are expressed.[4] this compound shows high selectivity for α2β1 over αvβ3, α5β1, α6β1, and αIIbβ3 integrins at concentrations exceeding 1000 nM.[6]

Q4: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO up to 100 mM.[6] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[3][6] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Incomplete or no inhibition of α2β1-mediated function (e.g., cell adhesion). Suboptimal this compound Concentration: The concentration used may be too low for the specific cell type or experimental conditions.Perform a dose-response experiment to determine the IC50 value in your system. Start with a broad range of concentrations (e.g., 1 nM to 100 µM).
This compound Degradation: Improper storage or handling may have led to the degradation of the compound.Prepare a fresh stock solution of this compound. Ensure proper storage at -20°C or -80°C in aliquots.
High Ligand Concentration: An excess of the α2β1 ligand (e.g., collagen) can outcompete the inhibitory effect.Reduce the concentration of the ligand used for coating plates or in the assay medium.
High Integrin Expression: Cells with very high levels of α2β1 may require higher concentrations of the inhibitor.Quantify α2β1 expression levels on your cells (e.g., by flow cytometry) and adjust the this compound concentration accordingly.
Observed off-target effects. Cross-reactivity with other integrins: this compound is known to inhibit α1β1 and α11β1.[3][4][5]Use cell lines that specifically express α2β1 or use blocking antibodies for other integrins to confirm that the observed effect is α2β1-dependent. Consider using an alternative, more specific inhibitor if available.
Non-specific toxicity: At very high concentrations, this compound may exhibit cytotoxic effects unrelated to integrin inhibition.Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration of this compound for your cells and use concentrations well below this threshold.
Variability between experiments. Inconsistent Assay Conditions: Minor variations in incubation times, temperatures, or cell densities can lead to inconsistent results.Standardize all experimental parameters. Ensure consistent cell passage numbers and confluency.
Incomplete Dissolution of this compound: The compound may not be fully dissolved in the assay medium.Ensure the DMSO stock is fully dissolved before diluting it in the aqueous assay buffer. Vortex thoroughly after dilution. The final DMSO concentration in the assay should be kept low (typically <0.5%) and consistent across all conditions, including controls.

Quantitative Data Summary

The inhibitory potency of this compound is dependent on the specific integrin and the experimental conditions.

Target Assay Condition Cell Type/System Ligand IC50 Value Reference
α2β1 StaticHuman PlateletsType I Collagen12 nM[6]
α2β1 FlowHuman PlateletsType I Collagen715 nM[6]
α2β1 AdhesionC2C12 cellsGFOGER peptide26.8 µM[3][4]
α2β1 AdhesionC2C12 cellsGLOGEN peptide0.4 µM[3][4]
α1β1 AdhesionC2C12 cellsGFOGER peptide23.6 µM[3][4]
α1β1 AdhesionC2C12 cellsGLOGEN peptide24.4 µM[4]

Experimental Protocols

Protocol 1: Cell Adhesion Assay to Determine this compound Potency

This protocol outlines a standard cell adhesion assay to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Plate Coating:

    • Coat a 96-well plate with a solution of collagen (e.g., 10 µg/mL of type I collagen in PBS) or a specific collagen-mimetic peptide (e.g., GFOGER).

    • Incubate overnight at 4°C.

    • The next day, wash the plate three times with PBS to remove any unbound ligand.

    • Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

    • Wash the plate three times with PBS.

  • Cell Preparation:

    • Harvest cells expressing α2β1 integrin (e.g., HT1080 or engineered C2C12 cells) and resuspend them in serum-free medium.

    • Count the cells and adjust the concentration to the desired density (e.g., 1 x 10^5 cells/mL).

  • Inhibitor Treatment:

    • Prepare a serial dilution of this compound in serum-free medium.

    • In a separate plate or tubes, pre-incubate the cell suspension with the different concentrations of this compound for 30-60 minutes at 37°C. Include a vehicle control (DMSO).

  • Cell Seeding and Adhesion:

    • Add the pre-incubated cell suspension to the coated and blocked 96-well plate.

    • Incubate for 1-2 hours at 37°C to allow for cell adhesion.

  • Washing and Quantification:

    • Gently wash the plate with PBS to remove non-adherent cells. The number of washes may need to be optimized for your cell type.

    • Quantify the number of adherent cells using a suitable method, such as crystal violet staining or a fluorescence-based assay (e.g., Calcein-AM).

    • Read the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% adhesion) and a background control (wells with no cells, 0% adhesion).

    • Plot the percentage of adhesion against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.

Visualizations

Signaling Pathway and Inhibition Mechanism

G Collagen Collagen a2b1_active α2β1 Integrin (Active) Collagen->a2b1_active Binds a2b1 α2β1 Integrin (Inactive) a2b1->a2b1_active Activation Signaling Downstream Signaling (e.g., FAK, Src) a2b1_active->Signaling Initiates TC_I_15 This compound TC_I_15->a2b1 Allosteric Binding Adhesion Cell Adhesion, Migration, Proliferation Signaling->Adhesion Leads to

Caption: Allosteric inhibition of α2β1 integrin by this compound.

Experimental Workflow for Determining this compound IC50

G Start Start Coat Coat 96-well plate with Collagen/Peptide Start->Coat Block Block with BSA Coat->Block Seed Seed cells onto coated plate Block->Seed PrepareCells Prepare α2β1-expressing cells Incubate Pre-incubate cells with this compound PrepareCells->Incubate PrepareTC Prepare serial dilutions of this compound PrepareTC->Incubate Incubate->Seed Adhere Incubate for adhesion Seed->Adhere Wash Wash to remove non-adherent cells Adhere->Wash Quantify Quantify adherent cells Wash->Quantify Analyze Analyze data and calculate IC50 Quantify->Analyze End End Analyze->End

Caption: Workflow for cell adhesion-based IC50 determination of this compound.

Logical Relationship for Troubleshooting Incomplete Inhibition

G Problem Incomplete Inhibition of α2β1 Concentration Is this compound concentration optimal? Problem->Concentration DoseResponse Perform dose-response curve Concentration->DoseResponse No Degradation Is this compound stock viable? Concentration->Degradation Yes FreshStock Prepare fresh stock Degradation->FreshStock No CrossReactivity Are other collagen-binding integrins expressed? Degradation->CrossReactivity Yes Controls Use specific cell lines or blocking antibodies CrossReactivity->Controls Yes AssayConditions Are assay conditions consistent? CrossReactivity->AssayConditions No Standardize Standardize protocol AssayConditions->Standardize No

Caption: Troubleshooting flowchart for incomplete α2β1 inhibition with this compound.

References

Validation & Comparative

Validating TC-I 15 Specificity for Integrin α2β1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of TC-I 15, a commonly used inhibitor of integrin α2β1, with alternative inhibitors. The data presented herein is intended to assist researchers in making informed decisions regarding the selection of the most appropriate tool for their studies of integrin α2β1 function. While this compound is a potent inhibitor of α2β1, emerging evidence suggests a broader specificity profile than previously understood, highlighting the critical need for careful validation in any experimental setting.

Executive Summary

Integrin α2β1, a key receptor for collagen and other extracellular matrix (ECM) proteins, plays a crucial role in physiological and pathological processes, including hemostasis, thrombosis, and cancer metastasis. Small molecule inhibitors are invaluable tools for dissecting the specific functions of this integrin. This guide focuses on this compound and compares its performance with two other commercially available inhibitors: Obtustatin (B1151259) and BTT-3016. Our analysis reveals that while this compound is a potent α2β1 inhibitor, it also exhibits significant cross-reactivity with other integrins, particularly α1β1. In contrast, Obtustatin demonstrates high specificity for integrin α1β1, making it a useful control for distinguishing the roles of these two collagen receptors. BTT-3016 emerges as a more selective inhibitor of α2β1 compared to this compound.

Quantitative Comparison of Inhibitor Specificity

The following table summarizes the reported 50% inhibitory concentrations (IC50) or effective concentrations (EC50) of this compound, Obtustatin, and BTT-3033 (a close analog of BTT-3016) against various integrins. This data is compiled from multiple sources to provide a comparative overview of their specificity profiles.

Integrin SubtypeThis compoundObtustatinBTT-3033
α2β1 12 nM (human platelet adhesion to collagen I, static)[1] 715 nM (human platelet adhesion to collagen I, under flow)[2] 26.8 µM (C2C12 cell adhesion to GFOGER)[3] 0.4 µM (C2C12 cell adhesion to GLOGEN)[3]No significant inhibition130 nM (EC50, CHO-α2wt cell adhesion to collagen I)
α1β1 23.6 µM (C2C12 cell adhesion to GFOGER)[3] 24.4 µM (C2C12 cell adhesion to GLOGEN)[3]0.8 nM (binding to collagen IV)[4][5]Selective over α1β1
α11β1 Inhibits at higher concentrations[3][6]Not reportedNot reported
αvβ3 Selective over at >1000 nM[2]No significant inhibition[4]Selective over
α5β1 Selective over at >1000 nM[2]No significant inhibitionSelective over
α6β1 Selective over at >1000 nM[2]No significant inhibitionNot reported
αIIbβ3 Selective over at >1000 nM[2]No significant inhibition[4]Not reported
α4β1 Not reportedNo significant inhibition[4]Selective over
αvβ5 Not reportedNot reportedSelective over

Note: GFOGER and GLOGEN are collagen-mimetic peptides. IC50/EC50 values can vary depending on the assay conditions, cell type, and ligand used.

Experimental Protocols for Specificity Validation

To rigorously validate the specificity of any integrin inhibitor, a combination of in vitro and cell-based assays is recommended.

Cell Adhesion Assay

This assay directly measures the ability of an inhibitor to block integrin-mediated cell attachment to a specific ECM ligand.

Materials:

  • 96-well, flat-bottom tissue culture plates

  • ECM proteins (e.g., collagen type I, fibronectin, laminin) or synthetic peptides (e.g., GFOGER)

  • Cell line expressing the integrin of interest (e.g., K562 cells transfected with specific integrin subunits, HT1080 cells for endogenous α2β1)

  • Test inhibitors (this compound and alternatives)

  • Blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in serum-free media)

  • Cell stain (e.g., Crystal Violet)

  • Extraction buffer (e.g., 10% acetic acid)

  • Plate reader

Protocol:

  • Coating: Coat wells of a 96-well plate with the desired ECM protein or peptide (e.g., 10 µg/mL collagen I in PBS) overnight at 4°C.

  • Blocking: Wash the wells with PBS and block with 1% BSA for 1 hour at 37°C to prevent non-specific cell binding.

  • Cell Preparation: Harvest cells and resuspend them in serum-free media.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test inhibitor for 30-60 minutes at 37°C.

  • Adhesion: Add the cell-inhibitor suspension to the coated wells and incubate for 1-2 hours at 37°C.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Staining: Stain the adherent cells with Crystal Violet for 10 minutes.

  • Extraction: Wash away excess stain and add extraction buffer to solubilize the stain.

  • Quantification: Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of adherent cells.

  • Analysis: Plot the absorbance against the inhibitor concentration to determine the IC50 value.

Flow Cytometry-Based Inhibition Assay

This method assesses the ability of an inhibitor to block the binding of a fluorescently labeled ligand or an antibody that recognizes the activated conformation of the integrin.

Materials:

  • Cell line expressing the target integrin

  • Test inhibitors

  • Fluorescently labeled ligand (e.g., FITC-collagen) or conformation-specific anti-integrin antibody (e.g., an antibody that recognizes the active conformation of β1 subunit)

  • Flow cytometer

Protocol:

  • Cell Preparation: Harvest cells and resuspend in a suitable buffer (e.g., Tyrode's buffer).

  • Inhibitor Treatment: Incubate the cells with various concentrations of the inhibitor for 30-60 minutes.

  • Ligand/Antibody Binding: Add the fluorescently labeled ligand or antibody and incubate for a further 30-60 minutes on ice, protected from light.

  • Washing: Wash the cells with cold buffer to remove unbound ligand/antibody.

  • Analysis: Analyze the cells by flow cytometry, measuring the mean fluorescence intensity (MFI). A decrease in MFI indicates inhibition of ligand/antibody binding.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Immunoprecipitation-Western Blotting

This technique can be used to determine if the inhibitor directly binds to the target integrin subunit.

Materials:

  • Cell lysate from cells expressing the target integrin

  • Test inhibitor (ideally a biotinylated or otherwise tagged version)

  • Streptavidin-agarose beads (if using a biotinylated inhibitor)

  • Antibodies against the integrin subunits (e.g., anti-α2 and anti-β1)

  • SDS-PAGE and Western blotting reagents

Protocol:

  • Cell Lysis: Lyse the cells in a mild lysis buffer to maintain protein-protein interactions.

  • Inhibitor Binding: Incubate the cell lysate with the tagged inhibitor.

  • Pull-down: Add streptavidin-agarose beads to pull down the inhibitor and any bound proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the integrin subunits of interest. A band corresponding to the target integrin will confirm a direct interaction with the inhibitor.

Visualizing Key Concepts

To aid in the understanding of the concepts discussed in this guide, the following diagrams have been generated using Graphviz.

Integrin_Signaling_Pathway Integrin α2β1 Signaling Pathway ECM Collagen (ECM) Integrin Integrin α2β1 ECM->Integrin FAK FAK Integrin->FAK Src Src FAK->Src PI3K PI3K FAK->PI3K Ras Ras Src->Ras Akt Akt PI3K->Akt Cell_Response Cell Adhesion, Migration, Proliferation Akt->Cell_Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Response

Caption: Simplified Integrin α2β1 signaling cascade.

Experimental_Workflow Experimental Workflow for Validating Inhibitor Specificity cluster_0 In Vitro Assays cluster_1 Specificity Profiling cluster_2 Mechanism of Action cluster_3 In Vivo Validation Primary_Screening Primary Screening (e.g., Cell Adhesion Assay vs. α2β1) Dose_Response Dose-Response Curve (Determine IC50 for α2β1) Primary_Screening->Dose_Response Counter_Screening Counter-Screening (Cell Adhesion Assays vs. other integrins) Dose_Response->Counter_Screening Flow_Cytometry Flow Cytometry Assay (Confirm target engagement) Counter_Screening->Flow_Cytometry IP_Western Immunoprecipitation- Western Blot (Direct Binding) Flow_Cytometry->IP_Western Animal_Model Animal Model of Disease (e.g., Thrombosis, Cancer) IP_Western->Animal_Model

Caption: Workflow for inhibitor specificity validation.

Logical_Comparison Logical Comparison of Integrin α2β1 Inhibitors cluster_TCI15 This compound cluster_Obtustatin Obtustatin cluster_BTT3016 BTT-3016 / BTT-3033 TCI15_Potency High Potency for α2β1 Decision Choice of Inhibitor Depends on Experimental Question TCI15_Potency->Decision TCI15_Specificity Cross-reactivity with α1β1 and α11β1 TCI15_Specificity->Decision Obtustatin_Potency Very High Potency for α1β1 Obtustatin_Specificity Highly Specific for α1β1 (Negative control for α2β1) Obtustatin_Specificity->Decision BTT_Potency Good Potency for α2β1 BTT_Specificity More Selective for α2β1 than this compound BTT_Specificity->Decision

Caption: Comparison of α2β1 inhibitor characteristics.

Conclusion and Recommendations

The selection of an appropriate inhibitor for studying integrin α2β1 is paramount for generating reliable and interpretable data. While this compound is a potent inhibitor, its off-target effects on other collagen-binding integrins, particularly α1β1, must be considered.

  • For studies requiring high specificity for α2β1 , BTT-3016 or its analogs appear to be a more suitable choice than this compound.

  • When investigating the distinct roles of α1β1 versus α2β1 , Obtustatin serves as an excellent highly specific tool for inhibiting α1β1, and can be used in parallel with an α2β1 inhibitor to dissect their individual contributions.

  • If using this compound , it is crucial to include appropriate controls to account for its potential off-target effects. This may involve using cell lines that lack α1β1 or employing Obtustatin to block α1β1 signaling.

Ultimately, the choice of inhibitor should be guided by the specific experimental question and validated empirically using the assays outlined in this guide. Researchers are encouraged to perform their own specificity profiling of any inhibitor in their experimental system to ensure the validity of their findings.

References

A Comparative Guide to α2β1 Integrin Inhibitors: TC-I 15 and BTT 3033

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent small-molecule inhibitors of the α2β1 integrin: TC-I 15 and BTT 3033. The information presented is collated from publicly available experimental data to assist researchers in selecting the appropriate tool for their specific needs in fields such as thrombosis, inflammation, and cancer research.

Introduction to α2β1 Integrin and its Inhibitors

Integrin α2β1 is a major collagen receptor on the surface of various cell types, including platelets, fibroblasts, and epithelial cells. It plays a crucial role in cell adhesion, signaling, and migration. The development of specific inhibitors for this integrin is a key area of research for therapeutic interventions in a range of diseases. This guide focuses on a comparative analysis of this compound and BTT 3033, two widely studied inhibitors of α2β1.

Mechanism of Action

This compound is a potent, allosteric inhibitor of integrin α2β1.[1][2] Its mechanism involves binding to a site distinct from the ligand-binding site, inducing a conformational change that reduces the integrin's affinity for its ligands, such as collagen.[3]

BTT 3033 is a conformation-selective inhibitor that directly targets the α2I domain of the integrin, the primary binding site for collagen.[4] By binding to this domain, BTT 3033 competitively blocks the interaction between α2β1 and collagen.[4]

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and BTT 3033, detailing their inhibitory potency and selectivity. It is important to note that direct comparisons of potency can be challenging due to variations in experimental conditions between studies.

Table 1: Inhibitory Potency against α2β1 Integrin

InhibitorAssay TypeTarget/Cell TypeLigandPotency (IC50/EC50)ConditionsReference
This compound Platelet AdhesionHuman PlateletsType I Collagen12 nM (IC50)Static[5][6]
Platelet AdhesionHuman PlateletsType I Collagen715 nM (IC50)Flow[5][6]
Cell AdhesionC2C12 cells expressing α2β1GFOGER peptide26.8 µM (IC50)Static[7]
Cell AdhesionC2C12 cells expressing α2β1GLOGEN peptide0.4 µM (IC50)Static[7]
BTT 3033 Cell AdhesionCHO-α2wt cellsRat tail Collagen I130 nM (EC50)Static
Platelet BindingMouse Whole BloodCollagen I6 µM (EC50)Flow

Table 2: Selectivity Profile

InhibitorInhibitsDoes Not Inhibit (or weakly inhibits)Reference
This compound α1β1, α11β1αvβ3, α5β1, α6β1, αIIbβ3, α10β1[5][6][8][7]
BTT 3033 -α3β1, α4β1, α5β1, αv integrins

Experimental Methodologies

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for key assays used to characterize α2β1 inhibitors, based on commonly cited methodologies.

Cell Adhesion Assay

This assay measures the ability of cells expressing α2β1 integrin to adhere to a collagen-coated surface and the inhibition of this process by a test compound.

Protocol:

  • Plate Coating: 96-well plates are coated with a solution of collagen (e.g., type I collagen or collagen-derived peptides like GFOGER) and incubated to allow for protein adsorption. The remaining protein-binding sites are then blocked.

  • Cell Preparation: Cells endogenously or recombinantly expressing α2β1 integrin (e.g., C2C12-α2β1 or HT1080 cells) are harvested and resuspended in an appropriate buffer.

  • Inhibitor Treatment: The cells are pre-incubated with varying concentrations of the inhibitor (this compound or BTT 3033) or a vehicle control for a specified period.

  • Adhesion: The treated cells are added to the collagen-coated wells and allowed to adhere for a set time at 37°C.

  • Washing: Non-adherent cells are removed by gentle washing.

  • Quantification: The number of adherent cells is quantified. This can be achieved by staining the cells with a dye (e.g., crystal violet) and measuring the absorbance, or by using fluorescently labeled cells and measuring fluorescence.

  • Data Analysis: The percentage of cell adhesion is calculated relative to the control, and IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Platelet Aggregation Assay

This assay assesses the ability of an inhibitor to prevent collagen-induced platelet aggregation in platelet-rich plasma (PRP).

Protocol:

  • PRP Preparation: Whole blood is collected in an anticoagulant (e.g., citrate), and platelet-rich plasma is obtained by centrifugation.

  • Inhibitor Incubation: PRP is incubated with different concentrations of the inhibitor or a vehicle control.

  • Aggregation Measurement: The PRP samples are placed in an aggregometer. A baseline light transmission is established.

  • Agonist Addition: Collagen is added to induce platelet aggregation. As platelets aggregate, the light transmission through the sample increases.

  • Data Recording: The change in light transmission is recorded over time.

  • Analysis: The extent of aggregation is determined, and the inhibitory effect of the compound is calculated to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of α2β1 integrin and a typical experimental workflow for evaluating its inhibitors.

Integrin_Signaling α2β1 Integrin Downstream Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors Collagen Collagen a2b1 α2β1 Integrin Collagen->a2b1 Binds FAK FAK a2b1->FAK Activates Src Src FAK->Src Activates ERK ERK Src->ERK Activates p38 p38 MAPK Src->p38 Activates Cellular_Response Cell Adhesion, Migration, Proliferation ERK->Cellular_Response p38->Cellular_Response TCI15 This compound TCI15->a2b1 Allosterically Inhibits BTT3033 BTT 3033 BTT3033->a2b1 Competitively Inhibits

Caption: α2β1 Integrin Downstream Signaling Pathway.

Experimental_Workflow Inhibitor Evaluation Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Adhesion Cell Adhesion Assay Thrombosis Thrombosis Model Adhesion->Thrombosis Cancer Cancer Metastasis Model Adhesion->Cancer Aggregation Platelet Aggregation Assay Aggregation->Thrombosis Selectivity Selectivity Profiling Inflammation Inflammation Model Selectivity->Inflammation Inhibitor Test Inhibitor (this compound or BTT 3033) Inhibitor->Adhesion Inhibitor->Aggregation Inhibitor->Selectivity

Caption: General Workflow for Evaluating α2β1 Inhibitors.

Summary and Conclusion

Both this compound and BTT 3033 are valuable tools for studying the function of α2β1 integrin.

  • This compound demonstrates high potency, particularly in static platelet adhesion assays.[5][6] Its broader selectivity profile, which includes the inhibition of α1β1 and α11β1, should be a key consideration in experimental design.[8][7] This characteristic may be advantageous in contexts where the dual inhibition of these collagen receptors is desired.

  • BTT 3033 exhibits good potency and a more selective profile, primarily targeting α2β1 over other tested integrins. Its mechanism as a conformation-selective inhibitor of the α2I domain provides a distinct mode of action compared to the allosteric inhibition of this compound.[4]

The choice between this compound and BTT 3033 will ultimately depend on the specific research question, the cell types and biological systems being investigated, and the desired level of selectivity. Researchers are encouraged to carefully consider the data presented in this guide and refer to the primary literature for more detailed information to make an informed decision.

References

A Comparative Guide to Cell Adhesion Inhibitors: TC-I 15 vs. Obtustatin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology and drug development, the targeted inhibition of cell adhesion is a critical area of study, with implications for cancer metastasis, thrombosis, and inflammation. Integrins, a family of transmembrane receptors, are key mediators of cell-matrix and cell-cell interactions and, therefore, represent prime targets for therapeutic intervention. This guide provides an objective comparison of two prominent integrin inhibitors, TC-I 15 and obtustatin (B1151259), focusing on their performance in inhibiting cell adhesion, supported by experimental data.

Overview of this compound and Obtustatin

This compound is a small molecule, allosteric inhibitor initially identified as a selective inhibitor of the α2β1 integrin.[1] It has been investigated for its potential as an antithrombotic agent due to its ability to inhibit platelet adhesion to collagen.[2][3] In contrast, obtustatin is a disintegrin, a small protein isolated from the venom of the Vipera lebetina obtusa viper.[4][5] It is recognized as a highly potent and selective inhibitor of the α1β1 integrin and has been studied for its anti-angiogenic properties.[4][6][5][7]

Quantitative Comparison of Inhibitory Activity

The inhibitory efficacy of this compound and obtustatin has been directly compared in cell adhesion assays using C2C12 cells engineered to express specific collagen-binding integrins. The following table summarizes the half-maximal inhibitory concentrations (IC50) of both compounds against different integrins on various collagen-derived peptide substrates.

InhibitorTarget IntegrinSubstrate (Collagen Peptide)IC50
This compound α1β1GFOGER23.6 μM[2]
GLOGEN24.4 μM[2]
α2β1GFOGER26.8 μM[2]
GLOGEN0.4 μM[8][2]
α10β1GFOGER, GLOGENNo inhibition observed[2]
α11β1GFOGER3177 μM[2]
GLOGEN177 μM[2]
Obtustatin α1β1GFOGER, GLOGENPotent Inhibition (Specific IC50 not detailed in this study, but highly specific)[2]
α2β1GFOGER, GLOGENNo inhibition observed[2][5]
α10β1GFOGER, GLOGENNo inhibition observed[2]
α11β1GFOGER, GLOGENNo inhibition observed[2]

Note: GFOGER and GLOGEN are synthetic collagen-mimetic peptides used to coat surfaces in cell adhesion assays. Lower IC50 values indicate higher potency.

Selectivity Profile

A critical point of differentiation between the two inhibitors is their selectivity.

  • This compound , initially thought to be specific for α2β1, has been shown to be a non-specific inhibitor, also targeting α1β1 with similar potency and α11β1 at higher concentrations.[2][3] Its potency against α2β1 is notably higher on the lower-affinity GLOGEN peptide, suggesting a competitive mechanism of action.[2][3]

  • Obtustatin demonstrates high specificity for the α1β1 integrin.[2][6][5] Studies confirm that it does not significantly inhibit other collagen-binding integrins such as α2β1, α10β1, or α11β1, nor a range of other integrins.[2][6][5]

Signaling Pathway of Integrin-Mediated Cell Adhesion

Both this compound and obtustatin exert their effects by disrupting the interaction between integrins and their extracellular matrix (ECM) ligands, primarily collagen. This interaction is a critical step in a signaling cascade that influences cell adhesion, proliferation, and migration.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Inhibitors ECM Extracellular Matrix (e.g., Collagen) Integrin Integrin Receptor (α1β1 or α2β1) ECM->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Src Src Family Kinases FAK->Src Recruitment & Activation Actin Actin Cytoskeleton Src->Actin Modulation Cell_Adhesion Cell Adhesion & Downstream Signaling Actin->Cell_Adhesion TCI15 This compound TCI15->Integrin Inhibits α1β1, α2β1, α11β1 Obtustatin Obtustatin Obtustatin->Integrin Inhibits α1β1

Caption: Integrin signaling pathway and points of inhibition.

Experimental Protocols

The quantitative data presented in this guide were primarily generated using static cell adhesion assays. A detailed methodology for such an experiment is outlined below.

Static Cell Adhesion Assay Protocol
  • Plate Coating: 96-well plates are coated with synthetic collagen peptides (e.g., GFOGER or GLOGEN) at a concentration of 10 µg/mL overnight at 4°C. Control wells are coated with a non-binding peptide.

  • Blocking: The following day, wells are washed with PBS and blocked with 5% (w/v) BSA in PBS for 1 hour at room temperature to prevent non-specific cell binding.

  • Cell Preparation: C2C12 cells, stably transfected to express a single type of collagen-binding integrin (α1β1, α2β1, α10β1, or α11β1), are harvested and resuspended in serum-free DMEM.

  • Inhibitor Treatment: A dilution series of the inhibitor (this compound or obtustatin) is prepared. The cell suspension is pre-incubated with the inhibitor or a vehicle control for a specified period (e.g., 15 minutes) at room temperature.

  • Cell Seeding: The treated cell suspension is added to the coated wells and incubated for 1 hour at 37°C in a 5% CO2 atmosphere to allow for cell adhesion.

  • Washing: Non-adherent cells are removed by gentle washing with PBS.

  • Quantification: The number of adherent cells is quantified. A common method involves fixing the cells with methanol, staining with a dye such as crystal violet, solubilizing the dye, and measuring the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Absorbance readings are normalized to the vehicle control, and IC50 values are calculated by fitting the data to a dose-response curve.

G Start Start Coat_Plate Coat 96-well plate with collagen peptides Start->Coat_Plate Block_Plate Block with BSA Coat_Plate->Block_Plate Prepare_Cells Prepare integrin-expressing C2C12 cells Block_Plate->Prepare_Cells Treat_Cells Pre-incubate cells with This compound or Obtustatin Prepare_Cells->Treat_Cells Seed_Cells Seed cells onto coated plate Treat_Cells->Seed_Cells Incubate Incubate for 1 hour at 37°C Seed_Cells->Incubate Wash Wash to remove non-adherent cells Incubate->Wash Stain Fix and stain adherent cells Wash->Stain Measure Measure absorbance Stain->Measure Analyze Calculate IC50 values Measure->Analyze End End Analyze->End

Caption: Workflow of a static cell adhesion inhibition assay.

Conclusion and Recommendations

The choice between this compound and obtustatin for cell adhesion research should be guided by the specific experimental goals and the integrin profile of the cell system being studied.

  • Obtustatin is the clear choice when highly specific inhibition of α1β1 integrin is required. Its lack of cross-reactivity with other collagen-binding integrins makes it a precise tool for elucidating the specific roles of α1β1 in physiological and pathological processes.[2]

  • This compound may be useful in scenarios where the inhibition of both α1β1 and α2β1 is desired, or in cell systems that exclusively express α2β1 (such as platelets) where its off-target effects are not a concern.[2] However, researchers must exercise caution and consider its non-specific profile when interpreting data from cells expressing multiple collagen-binding integrins.[2]

References

Confirming the Allosteric Mechanism of TC-I 15: A Comparative Guide Using Control Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the integrin inhibitor TC-I 15 with key control compounds to elucidate and confirm its mechanism of action. By presenting supporting experimental data and detailed protocols, this document serves as a valuable resource for researchers investigating integrin signaling and developing novel therapeutics.

This compound is an allosteric inhibitor primarily targeting the α2β1 integrin, a key receptor involved in cell adhesion to collagen.[1][2] However, it also exhibits inhibitory activity against α1β1 and α11β1 integrins, highlighting the importance of using appropriate controls to dissect its specific effects.[1][2] This guide will explore the use of a specific α1β1 inhibitor, obtustatin (B1151259), as a positive control and a structurally related inactive analog as a negative control to validate the on-target effects of this compound.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the quantitative data on the inhibitory potency of this compound and the control compound obtustatin against various collagen-binding integrins. This data is crucial for understanding the selectivity profile of this compound.

CompoundTarget IntegrinLigandCell LineIC50Reference
This compound α2β1GFOGERC2C12-α226.8 µM[1]
α2β1GLOGENC2C12-α20.4 µM[1]
α1β1GFOGERC2C12-α123.6 µM[1]
α1β1GLOGENC2C12-α124.4 µM[1]
α11β1GFOGERC2C12-α113177 µM[1]
α11β1GLOGENC2C12-α11177 µM[1]
α2β1Type I Collagen (static)Human Platelets12 nM[3][4]
α2β1Type I Collagen (flow)Human Platelets715 nM[3]
Obtustatin α1β1Potent & Selective[5][6]
α2β1No significant inhibition[6]
Compound 22 (Inactive Analog) α2β1InactiveInferred from literature

Experimental Protocols

To confirm the mechanism of this compound, a series of experiments employing control compounds are essential. Below are detailed protocols for key assays.

Cell Adhesion Assay

This assay measures the ability of cells expressing specific integrins to adhere to plates coated with collagen-mimetic peptides.

Materials:

  • C2C12 cells stably transfected to express α1β1, α2β1, or α11β1 integrins.

  • HT1080 cells (endogenously express α2β1).

  • Collagen-mimetic peptides: GFOGER (high-affinity α2β1 ligand), GLOGEN (lower-affinity α2β1 ligand), and GPP10 (negative control).

  • This compound, Obtustatin, and Compound 22 (inactive analog).

  • 96-well tissue culture plates.

  • Calcein-AM fluorescent dye.

  • Plate reader.

Protocol:

  • Coat 96-well plates with GFOGER, GLOGEN, or GPP10 peptides overnight at 4°C.

  • Wash plates with PBS to remove unbound peptides.

  • Block non-specific binding sites with 1% BSA in PBS for 1 hour at 37°C.

  • Label cells with Calcein-AM for 30 minutes at 37°C.

  • Resuspend labeled cells in serum-free media containing various concentrations of this compound, obtustatin, or the inactive analog.

  • Add the cell suspension to the coated wells and incubate for 1-2 hours at 37°C.

  • Gently wash the wells to remove non-adherent cells.

  • Measure the fluorescence of the remaining adherent cells using a plate reader.

  • Calculate the percentage of cell adhesion relative to the untreated control.

Western Blot for Downstream Signaling

This assay assesses the effect of this compound and control compounds on the phosphorylation of key downstream signaling molecules, Focal Adhesion Kinase (FAK) and Src.

Materials:

  • Cells expressing the target integrins (e.g., HT1080).

  • This compound, Obtustatin, and Compound 22.

  • Collagen or GFOGER peptide-coated plates.

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-phospho-FAK (Tyr397), anti-total FAK, anti-phospho-Src (Tyr416), anti-total Src.

  • HRP-conjugated secondary antibodies.

  • Chemiluminescence substrate.

  • Western blotting equipment.

Protocol:

  • Seed cells on collagen or GFOGER-coated plates.

  • Starve cells in serum-free media for 4-6 hours.

  • Treat cells with this compound, obtustatin, or the inactive analog for the desired time.

  • Lyse the cells and collect the protein lysates.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Develop the blot using a chemiluminescence substrate and image the results.

  • Quantify band intensities to determine the ratio of phosphorylated to total protein.

Mandatory Visualization

Signaling Pathway of Integrin Inhibition

cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Collagen Collagen/GFOGER Integrin_active Integrin α2β1 (Active) Collagen->Integrin_active Binds Integrin_inactive Integrin α2β1 (Inactive) Integrin_active->Integrin_inactive Stabilizes Inactive State FAK FAK Integrin_active->FAK Activates pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation Src Src pFAK->Src Recruits & Activates Downstream Downstream Signaling pFAK->Downstream Initiates pSrc p-Src (Y416) Src->pSrc Phosphorylation pSrc->Downstream Initiates TCI15 This compound TCI15->Integrin_active Allosterically Inhibits

Caption: Allosteric inhibition of integrin α2β1 signaling by this compound.

Experimental Workflow for Validating this compound Mechanism

cluster_compounds Test Compounds cluster_assays Experimental Assays cluster_readouts Expected Readouts TCI15 This compound (Test Article) AdhesionAssay Cell Adhesion Assay (α1β1, α2β1, α11β1 expressing cells) TCI15->AdhesionAssay WesternBlot Western Blot (p-FAK, p-Src) TCI15->WesternBlot Obtustatin Obtustatin (Positive Control, α1β1 specific) Obtustatin->AdhesionAssay Obtustatin->WesternBlot InactiveAnalog Compound 22 (Negative Control) InactiveAnalog->AdhesionAssay InactiveAnalog->WesternBlot AdhesionReadout ↓ Adhesion (α2β1, α1β1) No change with Inactive Analog AdhesionAssay->AdhesionReadout WesternReadout ↓ p-FAK & p-Src No change with Inactive Analog WesternBlot->WesternReadout Conclusion Confirmation of This compound Mechanism AdhesionReadout->Conclusion WesternReadout->Conclusion

Caption: Workflow for confirming the mechanism of this compound using controls.

By systematically applying these experimental approaches and comparing the activity of this compound with well-defined positive and negative controls, researchers can confidently validate its allosteric inhibitory mechanism and its specific effects on integrin-mediated signaling pathways. This rigorous approach is fundamental for the accurate interpretation of experimental results and the successful development of targeted therapeutics.

References

A Comparative Guide to the Efficacy of TC-I 15 Across Diverse Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced efficacy of molecular inhibitors across different cellular contexts is paramount. This guide provides a comprehensive comparison of TC-I 15, an allosteric inhibitor of integrin α2β1, detailing its performance in various cell types and against alternative inhibitors. The information is supported by experimental data, detailed protocols, and visual diagrams to facilitate a thorough understanding of its mechanism and potential applications.

This compound: Mechanism of Action and Target Selectivity

This compound is a small molecule that acts as an allosteric inhibitor of integrin α2β1, a key receptor involved in cell adhesion to collagen.[1] Beyond its primary target, this compound has also been shown to inhibit integrins α1β1 and, to a lesser extent, α11β1.[1][2] This cross-reactivity is a critical consideration in experimental design and data interpretation, particularly in cells expressing multiple collagen-binding integrins, such as fibroblasts and endothelial cells. In contrast, its activity is more specific in cell types like platelets, which predominantly express α2β1.

The primary mechanism of this compound involves the inhibition of cell adhesion to collagen, a fundamental process in physiological and pathological events, including thrombosis and cancer metastasis.[1] By binding to integrin α2β1, this compound disrupts the interaction between the cell and the extracellular matrix (ECM), thereby affecting downstream signaling pathways that regulate cell survival, proliferation, and migration.

Comparative Efficacy of this compound in Different Cell Types

The efficacy of this compound varies significantly depending on the cell type and the specific integrins expressed. The following tables summarize the available quantitative data on the half-maximal inhibitory concentration (IC50) of this compound in different cell lines.

Table 1: IC50 Values of this compound in Murine Myoblast Cells (C2C12)

Cell LineIntegrin ExpressedSubstrateIC50 (µM)
C2C12α2β1GFOGER (high-affinity collagen peptide)26.8[1][2]
C2C12α2β1GLOGEN (low-affinity collagen peptide)0.4[1][2]
C2C12α1β1GFOGER23.6[1][2]
C2C12α1β1GLOGEN24.4[1][2]
C2C12α11β1GFOGER3177[2]
C2C12α11β1GLOGEN177[2]

Table 2: IC50 Values of this compound in Human Fibrosarcoma Cells (HT1080)

Cell LineIntegrin ExpressedSubstrateIC50 (µM)
HT1080α2β1GFOGER4.53[2]

Table 3: Efficacy of this compound in Other Cell Types and In Vivo Models

Cell Type/ModelEffectReference
Human PlateletsInhibition of adhesion to collagen and thrombus deposition[1]
Salivary Gland Adenocystic Carcinoma (SACC) mouse modelReduction of lung metastasis[1]
RBL cells (Rat Basophilic Leukemia)No effect on cells with activating I-domain mutation (E318A)[3]

Comparison with Alternative Inhibitors: this compound vs. Obtustatin (B1151259)

A direct comparison with other integrin inhibitors is crucial for selecting the appropriate tool for a specific research question. Obtustatin, a disintegrin from viper venom, is a highly potent and selective inhibitor of integrin α1β1.

Table 4: Comparative Selectivity of this compound and Obtustatin

InhibitorPrimary TargetOther Targets InhibitedKey Characteristics
This compoundα2β1α1β1, α11β1 (weakly)Small molecule, allosteric inhibitor. Less selective.
Obtustatinα1β1None reportedDisintegrin peptide. Highly selective for α1β1.[4][5][6]

The broader specificity of this compound makes it a useful tool when simultaneous inhibition of both α1β1 and α2β1 is desired. However, for studies requiring specific targeting of α1β1, obtustatin is the superior choice. In cell systems where α2β1 is the predominant collagen receptor, such as platelets, this compound can be used as a functionally specific inhibitor.

Signaling Pathway of Integrin α2β1 Inhibition

The binding of integrin α2β1 to collagen initiates a cascade of intracellular signaling events. Key downstream effectors include Focal Adhesion Kinase (FAK) and Src family kinases. Activation of these kinases leads to the recruitment of other signaling molecules and the activation of pathways such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway. These pathways are central to regulating cell proliferation, survival, and migration. By inhibiting the initial ligand-binding step, this compound effectively blocks the activation of this entire signaling cascade.

Integrin_Signaling cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Collagen Collagen Integrin Integrin α2β1 Collagen->Integrin Binding FAK FAK Integrin->FAK Activation TCI15 This compound TCI15->Integrin Inhibition Src Src FAK->Src Activation PI3K PI3K Src->PI3K MAPK_pathway MAPK/ERK Pathway Src->MAPK_pathway Akt Akt PI3K->Akt Cell_Response Cell Proliferation, Survival, Migration Akt->Cell_Response MAPK_pathway->Cell_Response

Caption: Integrin α2β1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

A standardized experimental workflow is essential for obtaining reliable and reproducible data on the efficacy of inhibitors like this compound. The following section details a typical cell adhesion assay protocol.

Cell Adhesion Assay Protocol

This protocol is designed to quantify the adhesion of cells to a collagen-coated surface and to determine the inhibitory effect of this compound.

Materials:

  • 96-well tissue culture plates

  • Collagen type I solution (e.g., from rat tail)

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • Cell culture medium

  • This compound

  • Calcein-AM or other fluorescent cell stain

  • Fluorescence plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with collagen solution (e.g., 50 µg/mL in PBS) and incubate for 1-2 hours at 37°C or overnight at 4°C.

  • Blocking: Wash the wells twice with PBS and then block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific cell binding.

  • Cell Preparation: Harvest cells and resuspend them in serum-free medium. Stain the cells with a fluorescent dye like Calcein-AM according to the manufacturer's instructions.

  • Inhibitor Treatment: Pre-incubate the fluorescently labeled cells with various concentrations of this compound (and a vehicle control) for 30-60 minutes at 37°C.

  • Seeding: Wash the blocked wells with PBS and seed the pre-treated cells into the wells.

  • Adhesion: Incubate the plate for 30-90 minutes at 37°C to allow for cell adhesion.

  • Washing: Gently wash the wells 2-3 times with PBS to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells in each well using a fluorescence plate reader. The intensity of the fluorescence is directly proportional to the number of adherent cells.

  • Data Analysis: Calculate the percentage of cell adhesion for each treatment condition relative to the vehicle control. Plot the percentage of adhesion against the inhibitor concentration to determine the IC50 value.

Experimental_Workflow cluster_plate_prep Plate Preparation cluster_cell_prep Cell Preparation cluster_assay Adhesion Assay cluster_analysis Data Analysis Coat Coat wells with Collagen I Block Block with BSA Coat->Block Seed Seed treated cells onto coated plate Block->Seed Harvest Harvest and resuspend cells Stain Stain cells with fluorescent dye Harvest->Stain Treat Pre-treat cells with This compound Stain->Treat Treat->Seed Incubate Incubate for adhesion Seed->Incubate Wash Wash to remove non-adherent cells Incubate->Wash Read Read fluorescence Wash->Read Calculate Calculate % adhesion and IC50 Read->Calculate

Caption: Experimental workflow for a cell adhesion assay to evaluate this compound efficacy.

Conclusion and Future Directions

This compound is a valuable research tool for investigating the roles of integrin α2β1 and, to some extent, α1β1 in various biological processes. Its efficacy is cell-type dependent, with potent inhibitory effects observed in myoblasts, fibrosarcoma cells, and platelets. The provided data and protocols offer a solid foundation for designing experiments utilizing this inhibitor.

However, further research is needed to expand our understanding of this compound's effects. Specifically, quantitative efficacy data in a broader range of cell types, including various cancer cell lines, epithelial cells, and endothelial cells, would be highly beneficial. Additionally, head-to-head comparisons with a wider array of α2β1 inhibitors would provide a more complete picture of its relative potency and specificity. Such studies will be instrumental in further defining the therapeutic potential and research applications of this compound.

References

Assessing the Potency of TC-I 15: A Comparative Guide to IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the α2β1 integrin inhibitor, TC-I 15, with an alternative, obtustatin, focusing on their potency as determined by their half-maximal inhibitory concentration (IC50). Detailed experimental protocols, quantitative data, and visual representations of the underlying biological pathways and experimental workflows are presented to facilitate an objective evaluation.

Comparative Potency of this compound and Obtustatin

The potency of this compound as a selective allosteric inhibitor of integrin α2β1 is highlighted by its low nanomolar IC50 value. In studies assessing the inhibition of human platelet adhesion to type I collagen under static conditions, this compound demonstrated an IC50 of 12 nM.[1] For comparison, obtustatin, a potent and selective inhibitor of the α1β1 integrin, exhibits an even lower IC50 of 0.8 nM for the binding of α1β1 to type IV collagen.[2][3] It is important to note that while both are integrin inhibitors, they target different α subunits, which dictates their application in research and therapeutic development.

CompoundTarget IntegrinAssay ConditionIC50 Value
This compound α2β1Human platelet adhesion to type I collagen (static)12 nM[1]
Obtustatin α1β1α1β1 binding to type IV collagen0.8 nM[2][3]

Experimental Protocol: IC50 Determination via Cell Adhesion Assay

The following protocol outlines a standard method for determining the IC50 value of an integrin inhibitor using a cell-based adhesion assay.

1. Materials and Reagents:

  • 96-well tissue culture plates

  • Extracellular matrix (ECM) protein (e.g., Type I Collagen for α2β1, Type IV Collagen for α1β1)

  • Integrin-expressing cells (e.g., human platelets, C2C12 cells)

  • Cell culture medium

  • Test compounds (this compound, Obtustatin) and vehicle control (e.g., DMSO)

  • Blocking buffer (e.g., Bovine Serum Albumin in PBS)

  • Cell stain (e.g., Crystal Violet)

  • Extraction buffer (e.g., Sorenson's buffer with SDS)

  • Plate reader

2. Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the appropriate ECM protein solution overnight at 4°C.

  • Blocking: Wash the wells with PBS and block with a blocking buffer for 1 hour at room temperature to prevent non-specific cell binding.

  • Cell Preparation: Harvest and resuspend integrin-expressing cells in serum-free medium.

  • Inhibitor Treatment: Prepare serial dilutions of the test compounds (this compound and obtustatin) in the serum-free medium.

  • Cell Adhesion: Add the cell suspension to the coated wells, followed by the addition of the different concentrations of the inhibitors. Include a vehicle control.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for cell adhesion.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Staining: Stain the adherent cells with a cell stain (e.g., Crystal Violet) for a few minutes at room temperature.

  • Extraction: Wash away the excess stain and add an extraction buffer to each well to solubilize the stain from the adherent cells.

  • Measurement: Measure the absorbance of the solubilized stain at a specific wavelength using a plate reader.

  • Data Analysis: Plot the absorbance values against the logarithm of the inhibitor concentrations. Use a non-linear regression analysis to fit a dose-response curve and determine the IC50 value.

Visualizing the Experimental and Biological Context

To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_quant Quantification cluster_analysis Analysis p1 Coat 96-well plate with ECM p2 Block non-specific sites p1->p2 p3 Prepare cell suspension and inhibitor dilutions p2->p3 a1 Add cells and inhibitors to wells p3->a1 a2 Incubate to allow adhesion a1->a2 a3 Wash to remove non-adherent cells a2->a3 q1 Stain adherent cells a3->q1 q2 Extract stain q1->q2 q3 Measure absorbance q2->q3 an1 Plot dose-response curve q3->an1 an2 Calculate IC50 an1->an2

Caption: Workflow for IC50 determination using a cell adhesion assay.

Integrin_Signaling_Pathway cluster_ecm Extracellular Matrix (ECM) cluster_cell Cell Membrane cluster_cyto Cytoplasm ECM Collagen Integrin Integrin (α2β1) ECM->Integrin Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src Ras Ras Src->Ras MAPK MAPK Pathway Ras->MAPK Downstream Cell Adhesion, Proliferation, Survival MAPK->Downstream Inhibitor This compound Inhibitor->Integrin Allosteric Inhibition

Caption: Simplified integrin α2β1 signaling pathway and the inhibitory action of this compound.

References

A Comparative Analysis of TC-I 15 and Other Small Molecule Inhibitors of Integrin α2β1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of TC-I 15 and other notable small molecule inhibitors targeting the integrin α2β1. Integrin α2β1, a key receptor for collagen, plays a crucial role in platelet adhesion and thrombus formation, making it a significant target for antithrombotic therapies. This document presents a side-by-side comparison of inhibitor potency, selectivity, and mechanism of action, supported by experimental data and detailed methodologies.

Quantitative Comparison of Integrin α2β1 Inhibitors

The following table summarizes the in vitro and in vivo efficacy of this compound, BTT 3033, and inhibitors based on a prolyl-2,3-diaminopropionic acid (Pro-Dap) scaffold. The data highlights their potency in inhibiting cell adhesion to collagen under both static and flow conditions.

InhibitorTarget(s)Assay TypeIC50/EC50SelectivityIn Vivo Efficacy (FeCl3 Thrombosis Model)Mechanism of Action
This compound α2β1, α1β1, α11β1Human platelet adhesion to type I collagen (static)12 nM[1]Selective for α2β1 over αvβ3, α5β1, α6β1, and αIIbβ3 (IC50 > 1000 nM)Prevents ferric chloride-induced clot formation in mice.Allosteric[1][2]
Human platelet adhesion to type I collagen (flow)715 nM
C2C12-α2β1 cell adhesion to GFOGER peptide26.8 µM[2]
C2C12-α1β1 cell adhesion to GFOGER peptide23.6 µM[2]
BTT 3033 α2β1CHO-α2wt cell adhesion to collagen I130 nM[3]Selective for α2β1 over α3β1, α4β1, α5β1, and αvβ1.[3]Shows anti-inflammatory effects in vivo.[3]Binds to the α2I domain.[3]
Pro-Dap Scaffold Inhibitors (e.g., compound 15) α2β1Static platelet adhesion to collagen~5-10 fold higher than this compound (qualitative)Highly selective for α2β1.Efficacious in a murine model of arterial thrombosis.Allosteric, targets the I-like domain of the β1 subunit.

Experimental Protocols

In Vitro Cell Adhesion Assay (Static Conditions)

This protocol outlines a typical procedure for assessing the efficacy of integrin α2β1 inhibitors in a static cell adhesion assay.

a. Plate Coating:

  • Prepare a stock solution of type I collagen (e.g., from rat tail) at a concentration of 1 mg/mL in 0.02 M acetic acid.

  • Dilute the collagen stock solution to a working concentration of 5-50 µg/mL in sterile phosphate-buffered saline (PBS).

  • Add 100 µL of the diluted collagen solution to each well of a 96-well microplate.

  • Incubate the plate for 1-2 hours at 37°C or overnight at 4°C to allow for collagen coating.

  • Aspirate the collagen solution and wash the wells twice with sterile PBS.

  • Block non-specific binding by adding 200 µL of 1% bovine serum albumin (BSA) in PBS to each well and incubate for 1 hour at 37°C.

  • Wash the wells three times with PBS before adding cells.

b. Cell Preparation and Adhesion:

  • Prepare a suspension of cells expressing integrin α2β1 (e.g., human platelets, C2C12 cells transfected with human α2β1) in a suitable buffer (e.g., Tyrode's buffer for platelets, DMEM for C2C12 cells).

  • Pre-incubate the cells with various concentrations of the test inhibitor (e.g., this compound) or vehicle control for 30 minutes at room temperature.

  • Add 100 µL of the cell suspension to each collagen-coated well.

  • Incubate for 30-60 minutes at 37°C to allow for cell adhesion.

  • Gently wash the wells three times with PBS to remove non-adherent cells.

c. Quantification of Adherent Cells:

  • Adherent cells can be quantified using various methods, such as staining with crystal violet.

  • Add 100 µL of 0.5% crystal violet solution in 20% methanol (B129727) to each well and incubate for 10 minutes at room temperature.

  • Wash the wells thoroughly with water to remove excess stain.

  • Solubilize the stain by adding 100 µL of a solubilization buffer (e.g., 1% SDS in PBS).

  • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Platelet Adhesion Assay Under Flow Conditions

This protocol describes a method to evaluate inhibitor potency under physiological shear stress.

  • Microfluidic channels are coated with 200 µg/mL of type I collagen.[4]

  • Whole blood, pre-incubated with the test inhibitor or vehicle, is perfused through the channels at a defined shear rate (e.g., 1000-2000 s⁻¹) to mimic arterial blood flow.[5]

  • Platelet adhesion and aggregation are visualized and quantified using microscopy and image analysis software.[4][6]

  • The IC50 is determined by quantifying the reduction in platelet-covered area at different inhibitor concentrations.

In Vivo Ferric Chloride-Induced Thrombosis Model

This murine model is used to assess the antithrombotic efficacy of inhibitors in vivo.[7][8][9][10]

  • Mice are anesthetized, and the carotid artery is surgically exposed.[7][10]

  • A baseline blood flow is measured using a Doppler flow probe.[7]

  • The test inhibitor or vehicle is administered intravenously.[7]

  • A filter paper saturated with 7.5-10% ferric chloride (FeCl3) is applied to the adventitial surface of the artery for a defined period (e.g., 3 minutes) to induce endothelial injury and subsequent thrombosis.[7][9]

  • Blood flow is monitored continuously for a set duration (e.g., 30 minutes) to determine the time to occlusion (TTO).[7]

  • Efficacy is determined by the ability of the inhibitor to prolong the TTO compared to the vehicle control.

Signaling Pathways and Experimental Workflows

Integrin α2β1 Signaling Pathway

Integrin α2β1-mediated cell adhesion to collagen initiates a cascade of intracellular signaling events that are crucial for various cellular processes, including cell migration, proliferation, and survival. Upon collagen binding, integrin clustering leads to the recruitment and activation of Focal Adhesion Kinase (FAK) at the cell membrane. Activated FAK autophosphorylates at Tyrosine 397, creating a binding site for the Src Homology 2 (SH2) domain of the proto-oncogene tyrosine-protein kinase Src. The formation of the FAK-Src complex leads to the full activation of both kinases, which in turn phosphorylate a multitude of downstream substrates.[11][12][13] This signaling cascade can activate pathways such as the RAS-MAPK pathway, promoting cell proliferation and survival.[14]

Integrin_Signaling cluster_membrane Cell Membrane cluster_ecm Extracellular Matrix cluster_cytoplasm Cytoplasm Integrin Integrin α2β1 FAK FAK Integrin->FAK Recruitment & Activation Collagen Collagen Collagen->Integrin Binding FAK->FAK Src Src FAK->Src Recruitment FAK_Src_Complex FAK-Src Complex FAK->FAK_Src_Complex Src->FAK_Src_Complex Downstream Downstream Signaling (e.g., RAS-MAPK) FAK_Src_Complex->Downstream Phosphorylation Cascade Cell_Response Cellular Responses (Adhesion, Migration, Proliferation) Downstream->Cell_Response Leads to

Integrin α2β1 signaling cascade.
Experimental Workflow for Evaluating Integrin α2β1 Inhibitors

The evaluation of a novel integrin α2β1 inhibitor typically follows a multi-step process, starting with in vitro characterization and progressing to in vivo efficacy studies. The initial step involves assessing the compound's ability to inhibit the adhesion of cells expressing the target integrin to a collagen-coated surface in a static assay. Promising candidates are then tested under more physiologically relevant conditions, such as a platelet adhesion assay under shear flow. Finally, the in vivo antithrombotic efficacy of the most potent compounds is evaluated in an animal model of thrombosis, such as the ferric chloride-induced carotid artery injury model in mice.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Static_Adhesion Static Cell Adhesion Assay (e.g., Platelets, C2C12 cells) - Determine IC50 Selectivity Selectivity Profiling (vs. other integrins) Static_Adhesion->Selectivity Flow_Adhesion Platelet Adhesion Assay Under Flow Conditions - Determine IC50 under shear stress Selectivity->Flow_Adhesion Thrombosis_Model Ferric Chloride-Induced Thrombosis Model (Mouse) - Measure Time to Occlusion Flow_Adhesion->Thrombosis_Model End Lead Candidate Thrombosis_Model->End Start Novel Compound Start->Static_Adhesion

Workflow for integrin inhibitor evaluation.

References

A Comparative Analysis of TC-I 15: An Allosteric Integrin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of TC-I 15, a notable allosteric inhibitor of collagen-binding integrins. The following sections present quantitative data on its performance against other molecules, detailed experimental methodologies for key comparative assays, and a visualization of the relevant signaling pathway.

Quantitative Comparison of Inhibitor Activity

This compound has been evaluated for its inhibitory activity against several collagen-binding integrins, primarily α2β1, and compared with other compounds such as the disintegrin obtustatin (B1151259). The following table summarizes the half-maximal inhibitory concentrations (IC50) from comparative studies.

InhibitorTarget IntegrinCell LineLigandIC50 (µM)Reference
This compound α2β1C2C12GFOGER26.8[1][2]
This compound α2β1C2C12GLOGEN0.4[1][2]
This compound α1β1C2C12GFOGER23.6[1][2]
This compound α1β1C2C12GLOGEN24.4[1][2]
This compound α11β1C2C12GFOGER177[1]
This compound α2β1HT1080GFOGER4.53[2]
Obtustatin α1β1C2C12GFOGER/GLOGENSpecific for α1β1[2][3]
Obtustatin α2β1HT1080GFOGERNo effect[2]

Note: GFOGER and GLOGEN are synthetic collagen peptides used to assess integrin-ligand binding. A lower IC50 value indicates higher potency.

A study by Hunter et al. (2021) revealed that while this compound is a potent inhibitor of α2β1, it also exhibits inhibitory activity against α1β1 and, to a lesser extent, α11β1, indicating a degree of non-specificity.[2][3] In contrast, obtustatin was found to be specific for α1β1.[2][3] The potency of this compound against α2β1 was notably higher when using the lower-affinity collagen peptide GLOGEN, suggesting a potentially competitive mechanism of inhibition.[2][3]

Experimental Protocols

The following is a detailed methodology for a cell adhesion assay used to determine the inhibitory activity of this compound.

Cell Adhesion Assay Protocol

  • Plate Coating: 96-well plates are coated with synthetic collagen peptides (GFOGER or GLOGEN) at a concentration of 10 µg/ml in 0.01 M acetic acid and incubated overnight. The peptide GPP10 is used as a negative control.

  • Cell Culture and Transfection: C2C12 cells, which are mouse myoblasts, are stably transfected to express one of the four collagen-binding integrins: α1β1, α2β1, α10β1, or α11β1. HT1080 cells, a human fibrosarcoma cell line, are also used as they endogenously express α2β1.

  • Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations for the dose-response experiments.

  • Adhesion Assay:

    • Transfected C2C12 cells or HT1080 cells are harvested and resuspended in serum-free medium.

    • The cells are pre-incubated with varying concentrations of this compound or the vehicle control for a specified period (e.g., 1 hour).

    • The cell suspension is then added to the peptide-coated wells and allowed to adhere for a designated time.

    • Non-adherent cells are removed by washing the plates with a washing buffer.

  • Quantification: The number of adherent cells is quantified using a suitable method, such as a colorimetric assay (e.g., TMB substrate kit). The absorbance is read at a specific wavelength (e.g., 450 nm).

  • Data Analysis: The results are expressed as a percentage of the control (vehicle-treated) cell adhesion. IC50 values are determined by fitting the dose-response data to a non-linear regression curve using statistical software such as Prism.

Signaling Pathway and Mechanism of Action

This compound is an allosteric inhibitor of integrin α2β1.[1][4] Integrins are transmembrane receptors that mediate cell-matrix adhesion and bidirectional signal transduction.[2] Upon binding to their extracellular matrix ligands, such as collagen, integrins cluster and activate intracellular signaling pathways that influence cell survival, proliferation, and migration. This compound is thought to stabilize the inactive conformation of the integrin, thereby preventing ligand binding and subsequent downstream signaling.[2]

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Collagen Collagen Integrin Integrin α2β1 Collagen->Integrin:head FAK Focal Adhesion Kinase (FAK) Integrin:tail->FAK Src Src Family Kinases FAK->Src Downstream Downstream Signaling Src->Downstream TCI15 This compound TCI15->Integrin:head

Caption: Integrin signaling pathway and the inhibitory action of this compound.

The diagram above illustrates the general mechanism of integrin-mediated signal transduction. Binding of collagen to the extracellular domain of integrin α2β1 leads to the activation of intracellular signaling cascades, including focal adhesion kinase (FAK) and Src family kinases. This compound acts as an inhibitor, preventing the initial ligand-receptor interaction and thereby blocking downstream signaling events.

In addition to its role in cell adhesion, this compound has been shown to inhibit platelet adhesion to collagen and prevent thrombus deposition.[1] It has also been investigated for its potential to prevent the formation of a pre-metastatic microenvironment by inhibiting the uptake of cancer-associated fibroblast extracellular vesicles by lung fibroblasts.[1] These findings highlight the therapeutic potential of this compound in thrombosis and cancer metastasis.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling TC-I 15

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of TC-I 15, a potent and selective α2β1 integrin inhibitor. Designed for researchers, scientists, and drug development professionals, this document aims to be the preferred source for laboratory safety and chemical handling, fostering a culture of safety and trust.

Compound Information:

This compound is a small molecule inhibitor used in research to study processes such as thrombosis and cancer metastasis.[1][2][3] It is typically supplied as a solid and is often dissolved in dimethyl sulfoxide (B87167) (DMSO) for experimental use.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Weight 520.62 g/mol [4][5]
Molecular Formula C₂₃H₂₈N₄O₆S₂[4][5]
Purity ≥98% (HPLC)[4]
CAS Number 916734-43-5[4][5]
Storage Temperature -20°C[1][4]
Solubility in DMSO Soluble to 100 mM
IC₅₀ (α2β1 integrin) 12 nM (static), 715 nM (flow)[4]

Personal Protective Equipment (PPE)

Core PPE Requirements:

PPE ComponentSpecificationRationale
Gloves Double gloving with nitrile or neoprene gloves is required. Butyl rubber or fluoroelastomer gloves are recommended for prolonged handling of DMSO.[6] Check glove manufacturer's compatibility chart. Discard immediately after handling or if contamination is suspected.Protects against skin contact. DMSO can facilitate the absorption of chemicals through the skin.[6][7]
Eye Protection Chemical splash goggles are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashes, such as during bulk preparation of solutions.Protects eyes from splashes of the compound in solid or solution form.
Lab Coat A fully buttoned, 100% cotton lab coat with long sleeves must be worn.[8] Consider a chemical-resistant apron over the lab coat for additional protection during procedures with a high risk of splashing.Protects skin and personal clothing from contamination.
Respiratory Protection While not typically required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary if there is a risk of aerosol generation or if working outside of a certified chemical fume hood.[8] Consult with your institution's environmental health and safety department.Minimizes inhalation of the compound, especially in powdered form or as an aerosol.
Footwear Closed-toe shoes that cover the entire foot are required.Protects feet from spills.

Operational Plan: Step-by-Step Handling Procedures

This section provides a procedural workflow for the safe handling of this compound from receipt to use.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling & Experimental Phase cluster_cleanup Cleanup & Disposal Phase receipt 1. Receipt & Inspection - Verify container integrity - Confirm label information storage 2. Secure Storage - Store at -20°C - Log in chemical inventory receipt->storage ppe 3. Don PPE - Double gloves - Goggles & Lab Coat storage->ppe setup 4. Work Area Setup - In certified chemical fume hood - Gather all necessary materials ppe->setup weighing 5. Weighing - Use precision balance inside hood - Handle with care to avoid dust dissolving 6. Dissolving in DMSO - Add DMSO to solid this compound - Vortex or sonicate to dissolve weighing->dissolving experiment 7. Experimental Use - Follow specific protocol - Minimize exposure dissolving->experiment decontaminate 8. Decontamination - Clean work surfaces - Decontaminate equipment waste 9. Waste Segregation - Solid waste (gloves, tubes) - Liquid waste (unused solution) decontaminate->waste doff_ppe 10. Doff PPE - Remove gloves last - Wash hands thoroughly waste->doff_ppe disposal 11. Final Disposal - Follow institutional guidelines doff_ppe->disposal

Caption: Workflow for the safe handling of this compound.

Detailed Methodologies

1. Receipt and Inspection:

  • Upon receipt, visually inspect the shipping container for any signs of damage or leakage.

  • Verify that the product name, CAS number, and quantity on the label match the order.

2. Secure Storage:

  • Store this compound at -20°C in a designated and clearly labeled location.[1][4]

  • Log the compound into your laboratory's chemical inventory system.

3. Donning Personal Protective Equipment (PPE):

  • Before handling, put on all required PPE as specified in the table above.

4. Work Area Setup:

  • All handling of solid this compound and preparation of its solutions must be conducted in a certified chemical fume hood.[8]

  • Assemble all necessary equipment (e.g., spatula, weigh paper, vials, solvent, pipettes) within the fume hood to minimize movement in and out of the containment area.

5. Weighing:

  • Use a calibrated analytical balance inside the fume hood.

  • Handle the solid compound carefully to avoid generating dust. Use a spatula for transfers.

6. Dissolving in DMSO:

  • Since this compound is soluble in DMSO up to 100 mM, this is the recommended solvent for stock solutions.

  • Add the appropriate volume of DMSO to the vial containing the weighed solid this compound.

  • Cap the vial securely and vortex or sonicate until the solid is completely dissolved.

7. Experimental Use:

  • Follow your specific, peer-reviewed experimental protocol.

  • When diluting the stock solution, continue to work within the fume hood.

  • Always be mindful of potential splashes or aerosol generation.

Disposal Plan

Proper disposal of this compound and associated waste is critical to ensure safety and environmental protection.

Waste Segregation and Disposal Pathway

G cluster_waste Waste Generation & Segregation cluster_disposal Final Disposal solid_waste Solid Waste - Contaminated gloves, tubes, weigh paper solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container Segregate into liquid_waste Liquid Waste - Unused this compound solutions liquid_container Labeled Hazardous Liquid Waste Container (compatible with DMSO) liquid_waste->liquid_container Segregate into sharps_waste Sharps Waste - Contaminated needles, pipette tips sharps_container Puncture-proof Sharps Container sharps_waste->sharps_container Segregate into disposal_ehs Arrange for pickup by Institutional Environmental Health & Safety (EHS) solid_container->disposal_ehs liquid_container->disposal_ehs sharps_container->disposal_ehs

Caption: Disposal pathway for this compound related waste.

Disposal Procedures
  • Solid Waste:

    • Includes contaminated gloves, disposable lab coats, weigh papers, and plasticware.

    • Collect in a designated, clearly labeled hazardous solid waste container.

  • Liquid Waste:

    • Includes unused stock solutions and experimental solutions containing this compound.

    • Collect in a dedicated, sealed, and clearly labeled hazardous liquid waste container that is compatible with DMSO.

    • Do not dispose of down the drain.

  • Sharps Waste:

    • Includes contaminated pipette tips, needles, and syringes.

    • Dispose of immediately into a designated, puncture-proof sharps container.

  • Decontamination:

    • Wipe down all work surfaces and equipment with a suitable laboratory detergent followed by 70% ethanol.

    • Dispose of the cleaning materials as solid hazardous waste.

  • Final Disposal:

    • All waste streams must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

Spill:

  • Small Spill (in fume hood): Absorb with an inert material (e.g., spill pads, vermiculite). Wipe the area clean. Place all cleanup materials in a sealed bag and dispose of as hazardous solid waste.

  • Large Spill or Spill Outside of a Fume Hood: Evacuate the immediate area. Alert others and prevent entry. Contact your institution's EHS or emergency response team immediately.

Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

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